molecular formula C9H12N2O2 B1649498 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid CAS No. 1007878-75-2

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Cat. No.: B1649498
CAS No.: 1007878-75-2
M. Wt: 180.20
InChI Key: FKDQUOQSYLHCDG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid ( 1007878-75-2) is a high-value synthetic building block with a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound features a acetic acid backbone substituted with a dimethylamino group and a pyridin-2-yl ring, making it a versatile intermediate for researchers in medicinal chemistry and drug development. Its structure, which can be represented by the SMILES code O=C(C(C1=NC=CC=C1)N(C)C)O, integrates both hydrogen bond donor/acceptor capabilities and tertiary amine functionality . This molecular architecture is particularly valuable for the synthesis of more complex molecules, such as esters; for instance, it serves as a key precursor for ETHYL 2-(DIMETHYLAMINO)-2-(PYRIDIN-2-YL)ACETATE (CAS 1007879-46-0) . As a standard in method development and analytical studies, it provides a well-defined model compound. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be consulted in the relevant safety data sheet. The compound typically requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-(dimethylamino)-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8(9(12)13)7-5-3-4-6-10-7/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDQUOQSYLHCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279084
Record name α-(Dimethylamino)-2-pyridineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007878-75-2
Record name α-(Dimethylamino)-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007878-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid CAS 1007878-75-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal and coordination chemistry. It prioritizes practical utility, synthetic accessibility, and structural applications.

Executive Summary

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (CAS 1007878-75-2) is a specialized


-amino acid derivative characterized by a bulky, electron-rich pyridyl side chain and a tertiary dimethylamino group. Unlike canonical amino acids, this compound acts as a bifunctional pharmacophore , combining the metal-chelating properties of picolinic acid derivatives with the steric bulk and basicity of non-natural amino acids.

Its primary utility lies in two domains:

  • Medicinal Chemistry: As a fragment for introducing basicity and rigidity into peptide backbones or small molecule inhibitors (e.g., kinase or GPCR targets).

  • Coordination Chemistry: As a tridentate N,N,O-ligand capable of stabilizing transition metals (Cu, Ni, Co) in catalytic cycles.

Chemical Profile & Properties[1][2][3][4][5][6]

The following data aggregates physicochemical parameters critical for handling and formulation.

PropertySpecification
Chemical Name This compound
CAS Number 1007878-75-2
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in water (pH dependent), MeOH, DMSO; Sparingly soluble in non-polar solvents (

, Hexane)
pKa (Predicted)

(Carboxyl),

(Pyridine/Amine system)
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/

)

Synthetic Utility & Mechanism[1][8]

The "Dual-Anchor" Mechanism

The structural uniqueness of CAS 1007878-75-2 lies in its ability to act as a "dual-anchor" in molecular recognition.

  • The Pyridine Ring: Acts as a

    
    -acceptor and hydrogen bond acceptor. In metallo-drugs, the pyridyl nitrogen (
    
    
    
    ) coordinates strongly with soft metals.
  • The Dimethylamino Group: Provides a permanent cationic charge at physiological pH (depending on local environment) or acts as a steric blocker to prevent enzymatic degradation (proteolysis) when incorporated into peptide mimetics.

Synthesis Pathway (Strecker Protocol)

The most robust route for synthesizing


-amino-pyridyl acetic acids is the Strecker Synthesis . This method allows for the direct conversion of pyridine-2-carboxaldehyde into the target amino acid.
Diagram 1: Strecker Synthesis Workflow

The following flow illustrates the conversion of the aldehyde precursor to the final acid via an aminonitrile intermediate.

StreckerSynthesis Start Pyridine-2-carboxaldehyde Intermediate α-Aminonitrile (Unstable Intermediate) Start->Intermediate Condensation (Nucleophilic Addition) Reagents Dimethylamine (HNMe2) + TMSCN / NaCN Reagents->Intermediate Hydrolysis Acid Hydrolysis (HCl / Reflux) Intermediate->Hydrolysis Nitrile Hydrolysis Product Target Acid (CAS 1007878-75-2) Hydrolysis->Product Purification

Caption: Logical flow of the Strecker synthesis converting pyridine-2-carboxaldehyde to the target amino acid.

Experimental Protocols

Synthesis of this compound

Note: This protocol is adapted from standard Strecker methodologies for pyridyl-glycine derivatives [1, 2].

Reagents:

  • Pyridine-2-carboxaldehyde (10 mmol)

  • Dimethylamine (40% aq. solution or THF solution, 12 mmol)

  • Trimethylsilyl cyanide (TMSCN) (11 mmol)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst: Iodine (

    
    ) or Scandium Triflate (optional for rate enhancement)
    

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.07 g, 10 mmol) in MeCN (20 mL). Add dimethylamine (1.2 eq) dropwise at 0°C. Stir for 30 minutes to facilitate iminium ion formation.

  • Cyanosilylation: Add TMSCN (1.1 eq) dropwise to the mixture. If the reaction is sluggish, add 1 mol%

    
     as a catalyst. Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
    
  • Hydrolysis: Concentrate the reaction mixture to remove solvent. Redissolve the residue (the aminonitrile) in 6M HCl (20 mL).

  • Reflux: Heat the acidic solution to reflux (100°C) for 12 hours. This converts the nitrile group (-CN) to the carboxylic acid (-COOH).

  • Work-up: Cool to room temperature. The product likely exists as the hydrochloride salt. Evaporate the water under reduced pressure.

  • Purification: Triturate the solid residue with acetone or diethyl ether to remove non-polar byproducts. For high purity, use ion-exchange chromatography (Dowex 50W) eluting with dilute

    
    .
    
Quality Control: HPLC Method

To ensure the integrity of the building block before use in downstream applications.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Retention Time: Expect early elution due to the polar amino/acid functionality (approx. 2–5 min depending on dead volume).

Strategic Applications in Drug Discovery[1]

Peptidomimetics and Protease Stability

Incorporating CAS 1007878-75-2 into a peptide chain introduces a "kink" and a basic site. The


-disubstitution (pyridin-2-yl and dimethylamino) creates significant steric hindrance, which protects the adjacent peptide bonds from enzymatic hydrolysis by proteases [3].
Metal Chelation (Metallopharmaceutics)

This compound acts as a tridentate ligand (NN'O donor set). In the design of metallo-enzyme inhibitors (e.g., urease or carbonic anhydrase inhibitors), the pyridine nitrogen and the carboxylate oxygen can clamp onto the active site metal ion (Zn, Ni).

Diagram 2: Chelation Mode

The following diagram visualizes the potential coordination geometry when this molecule interacts with a generic Metal (II) ion.

Chelation Metal M(II) (Zn, Cu, Ni) N_Py N (Pyridine) N_Py->Metal Coordination N_Amine N (Dimethyl) N_Py->N_Amine Scaffold Constraint N_Amine->Metal O_Carb O (Carboxyl) O_Carb->Metal Backbone

Caption: Tridentate coordination mode (NN'O) stabilizing a divalent metal cation.

Safety and Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, its structural congeners (pyridyl acetic acids) dictate the following safety protocols:

  • Corrosivity: As an amino acid hydrochloride (post-synthesis), it is acidic and potentially corrosive to mucous membranes. Protocol: Wear nitrile gloves and safety goggles.

  • Hygroscopicity: The dimethylamino group increases water affinity. Protocol: Weigh in a glovebox or desiccated environment to ensure stoichiometry accuracy.

  • Incompatibility: Avoid strong oxidizing agents (reacts with the amine) and acid chlorides (unless activating the carboxyl group intentionally).

References

  • General Synthesis of Pyridylacetic Acids: Title: "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids." Source: ResearchGate (Journal of Organic Chemistry). URL:[Link]

  • Pharmacophore Utility: Title: "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years." Source: RSC Advances / PubMed Central. URL:[Link]

The Ascendant Role of 2-Pyridyl Glycine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-pyridyl glycine scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this critical chemical class, moving from foundational synthesis strategies to nuanced discussions of structure-activity relationships (SAR) and mechanisms of action. With a focus on providing actionable insights for laboratory researchers and drug development teams, this document elucidates the causal-driven logic behind synthetic choices and experimental designs. A significant portion of this guide is dedicated to the role of 2-pyridyl glycine derivatives as potent and selective inhibitors of Factor XIa (FXIa), a key target for the next generation of safer anticoagulant therapies. Through a detailed case study of Milvexian (BMS-986177), we bridge the gap between bench-level chemistry and clinical application, offering a holistic view of the journey from molecular design to therapeutic candidate.

Introduction: The Strategic Value of the 2-Pyridyl Glycine Core

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-stacking. Its weak basicity can also improve the aqueous solubility of parent molecules. When incorporated into an amino acid structure, specifically as a 2-pyridyl substituent on the alpha-carbon of glycine, it creates a unique scaffold. This arrangement offers a potent combination of structural rigidity, defined stereochemistry, and a rich electronic profile, making it an ideal starting point for designing targeted therapies.

The 2-pyridyl glycine core acts as a versatile anchor, allowing chemists to project functional groups into the binding pockets of enzymes and receptors with high precision. Its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] However, it is in the realm of cardiovascular disease, particularly as anticoagulants, that this structural class has shown exceptional promise, leading to the development of clinical candidates that may redefine thrombosis management.[3]

Foundational Synthesis of Chiral 2-Pyridyl Glycine Precursors

The therapeutic efficacy of 2-pyridyl glycine derivatives is intrinsically linked to their stereochemistry. Consequently, robust and scalable asymmetric synthetic methods are paramount. The Asymmetric Strecker Synthesis stands out as one of the most versatile and historically significant methods for producing chiral α-amino acids.[2]

Core Methodology: The Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), an amine source (like ammonia), and cyanide.[4] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final α-amino acid.[4] To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.

The fundamental logic of this approach is the diastereoselective addition of cyanide to a chiral imine or iminium ion intermediate. The facial selectivity of the cyanide attack is dictated by the steric and electronic properties of the chiral directing group, leading to the preferential formation of one diastereomer of the aminonitrile product.

G cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis & Auxiliary Removal A 2-Pyridinecarboxaldehyde C Chiral Imine Intermediate A->C Condensation (-H2O) B Chiral Amine (e.g., (R)-Phenylglycinamide) B->C E Diastereomeric α-Aminonitriles C->E Nucleophilic Addition D Cyanide Source (e.g., NaCN) D->E F Major Diastereomer (via Crystallization-Induced Asymmetric Transformation) E->F Purification/ Separation G Hydrolysis (e.g., 6N HCl, heat) F->G H Chiral 2-Pyridyl Glycine G->H I Recovered Chiral Auxiliary G->I

Diagram 1: General Workflow for Asymmetric Strecker Synthesis.
Detailed Experimental Protocol: Asymmetric Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile

This protocol is a representative example adapted from established procedures for Strecker reactions.[5][6] The choice of a chiral amine like (R)-phenylglycinamide is strategic; it is readily available and can often induce a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.[7]

Materials and Reagents:

  • 2-Pyridinecarboxaldehyde

  • (R)-Phenylglycinamide

  • Sodium Cyanide (NaCN)

  • Methanol/Water solvent system

  • 6N Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and (R)-phenylglycinamide (1.0 eq) in a methanol/water mixture (e.g., 6:1 v/v).

    • Stir the mixture at room temperature. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for using a protic solvent mixture is to facilitate the dissolution of the starting materials and the subsequent crystallization of the product.

  • Cyanide Addition & Crystallization-Induced Asymmetric Transformation:

    • Once imine formation is significant, carefully add a solution of sodium cyanide (1.5 eq) in water dropwise. (CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment. Quench any residual cyanide with bleach before disposal).

    • Stir the reaction mixture at room temperature for 24-96 hours. Often, the desired diastereomer of the α-aminonitrile will begin to precipitate as a solid. This in situ crystallization can drive the equilibrium of the dissolved, epimerizing aminonitrile towards the precipitating diastereomer, enhancing the overall diastereomeric ratio of the final isolated product.[7]

  • Isolation of the α-Aminonitrile:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a cold methanol/water mixture to remove soluble impurities.

    • Dry the solid under vacuum to yield the diastereomerically enriched 2-amino-2-(pyridin-2-yl)acetonitrile derivative.

  • Hydrolysis to 2-Pyridyl Glycine:

    • Suspend the purified α-aminonitrile in 6N HCl.

    • Heat the mixture to reflux (typically 80-100°C) for several hours until the nitrile and amide functionalities are fully hydrolyzed, as monitored by TLC or LC-MS.

    • Cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product. The chiral auxiliary can be recovered from the filtrate.

    • Filter the solid, wash with cold water, and dry to yield the final, enantiomerically enriched 2-pyridyl glycine.

Medicinal Chemistry Applications: A Focus on Anticoagulation

While 2-pyridyl glycine derivatives have broad utility, their most impactful application to date is in the development of novel anticoagulants, specifically as direct inhibitors of Factor XIa (FXIa).

The Rationale for Targeting Factor XIa

Traditional anticoagulants, such as warfarin and direct oral anticoagulants (DOACs) that target Factor Xa or thrombin, are highly effective but carry an inherent risk of bleeding complications.[3] This is because their targets are central to the common pathway of the coagulation cascade, which is essential for both pathological thrombosis (clot formation in disease) and physiological hemostasis (stopping bleeding after injury).

Factor XIa, however, occupies a unique position in the intrinsic pathway of the coagulation cascade.[3] Epidemiological studies have shown that individuals with a congenital deficiency in Factor XI (Hemophilia C) have a lower risk of thromboembolic events like stroke but do not typically suffer from spontaneous bleeding.[3] This suggests that FXIa is a major contributor to the amplification of thrombin generation during thrombosis but plays a more minor role in hemostasis.[3] Therefore, inhibiting FXIa presents a compelling therapeutic hypothesis: it may be possible to uncouple antithrombotic efficacy from bleeding risk, leading to a safer class of anticoagulants.

Diagram 2: The Coagulation Cascade Highlighting FXIa Inhibition.
Structure-Activity Relationships (SAR) of Pyridine-Based FXIa Inhibitors

The development of potent and selective FXIa inhibitors from the 2-pyridyl glycine scaffold has been a story of meticulous, structure-based drug design. The goal is to optimize interactions with the key S1, S1', and S2' pockets of the FXIa active site while maintaining favorable drug-like properties (e.g., solubility, oral bioavailability).

  • P1 Moiety: The group designed to fit into the S1 pocket, which has a preference for basic residues, is critical. While early inhibitors used basic amines, a significant breakthrough was the use of neutral, yet polar, groups like a 4-chlorophenyltetrazole. This modification reduced the positive charge, often improving oral bioavailability without sacrificing potency.[8]

  • P1' and P2' Moieties: These regions offer more flexibility for modification to enhance potency and tune pharmacokinetic properties. For instance, incorporating a methyl cyclopropane group into a carboxamide substituent in the P1' region was shown to create favorable hydrophobic interactions, boosting binding affinity by over 300-fold.[9]

  • Scaffold and Linker: Replacing an initial imidazole scaffold with a pyridine or pyridinone ring led to potent and selective inhibitors.[10] Further evolution to macrocyclic structures, as seen in Milvexian, helped to pre-organize the molecule in the correct conformation for binding, leading to picomolar affinities.[7]

Compound Class/ExampleKey Structural FeaturesFXIa Ki (nM)FXIa IC50 (nM)Selectivity NotesReference
TetrapeptidomimeticLeupeptin/PPACK-based design-6>300-fold vs. Thrombin & FXa[11]
Aryl Boronic Acid EsterBoronic acid interacts with active site serine-1400Low selectivity vs. Thrombin & FXa[11]
Pyridine-based (S)-23Pyridine scaffold replacing imidazole--Potent and selective[10]
Macrocycle (Milvexian Precursor)Macrocyclic amide linker0.16-Potent anticoagulant activity[8]
Milvexian (BMS-986177) Optimized macrocycle with CHF2-pyrazole 0.11 -High affinity and selectivity[7]

Table 1: Representative data for different classes of Factor XIa inhibitors, highlighting the evolution towards potent and selective 2-pyridyl glycine-based compounds.

Case Study: Milvexian (BMS-986177), a Clinical-Stage FXIa Inhibitor

Milvexian, developed through a collaboration between Bristol-Myers Squibb and Janssen, is an orally bioavailable, active-site inhibitor of FXIa that exemplifies the successful application of the principles discussed.[9][12]

The development of Milvexian from earlier macrocyclic leads involved key strategic modifications. An initial lead compound suffered from poor solubility due to extensive intramolecular hydrogen bonding.[9] The critical insight was to replace a carbamate group in the P2' region with a difluoromethyl (CHF2)-containing pyrazole. This seemingly small change disrupted the internal hydrogen bonding network, significantly improving solubility while maintaining high-affinity binding.[9]

Milvexian has demonstrated potent antithrombotic activity in preclinical models and has progressed to late-stage clinical trials for indications such as the prevention of venous thromboembolism after knee replacement surgery and for secondary stroke prevention. First-in-human studies showed that single and multiple ascending doses were generally safe and well-tolerated, with no clinically significant bleeding events and a pharmacokinetic profile suitable for once or twice-daily dosing.[13]

Future Directions and Challenges

The success of the 2-pyridyl glycine scaffold, particularly in the context of FXIa inhibition, has paved the way for new avenues of research. The primary challenge remains the definitive demonstration in large-scale Phase III trials that the therapeutic hypothesis holds true: that FXIa inhibition can provide robust antithrombotic protection with a statistically significant reduction in major bleeding compared to current standards of care.

Beyond anticoagulation, the principles of designing specific inhibitors based on the 2-pyridyl glycine core can be applied to other serine proteases or enzymes with similar active site topographies. The continued exploration of synthetic methodologies to access novel derivatives with diverse substitution patterns will undoubtedly uncover new therapeutic opportunities for this remarkable and "privileged" scaffold.

References

  • Abubakar, I. I., Tillmann, T., & Banerjee, A. (2022). Global, regional, and national age-sex specific all-cause and cause-specific mortality for 240 causes of death. Journal of the Mexican Chemical Society, 56(2), 121-127. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2016). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Medicinal research reviews, 36(4), 675–717. [Link]

  • Corte, J. R., et al. (2021). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry, 64(17), 13236–13254. [Link]

  • Chem LibreTexts. (2025). Strecker Amino Acid Synthesis Mechanism & Examples. Chem LibreTexts. [Link]

  • GlobalData. (2025, January 21). Milvexian by Bristol-Myers Squibb for Atrial Flutter: Likelihood of Approval. Pharmaceutical Technology. [Link]

  • Pinto, D. J. P., et al. (2015). Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties. Bioorganic & Medicinal Chemistry Letters, 25(15), 2936-2940. [Link]

  • BindingDB. (2018, May 22). Ki Summary for BDBM394159. BindingDB. [Link]

  • Perera, V., et al. (2022). First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. Clinical and Translational Science, 15(2), 330-342. [Link]

  • Asymmetric Synthesis. (n.d.). Strecker Synthesis. Asymmetric Synthesis. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Domainex. (2021, November 10). Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases. Domainex. [Link]

  • Gulea, M., & Ungureanu, E. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659. [Link]

  • Filo. (2025, June 23). How can glycine be prepared by Strecker synthesis?. Filo. [Link]

  • Corte, J. R., et al. (2015). Pyridine and pyridinone-based factor XIa inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 925–930. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-(2-Pyridyl)aziridines From. Retrieved February 27, 2026, from [Link]

  • AdisInsight. (2025, November 27). Milvexian - Bristol-Myers Squibb/Johnson & Johnson Innovative Medicine. AdisInsight. [Link]

  • Florio, S., et al. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of organic chemistry, 71(25), 9373–9381. [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Progress in Biotechnology (Vol. 8, pp. 79-84). Elsevier. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 27, 2026, from [Link]

  • Davies, S. G., et al. (1998). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 173-184. [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Kise, M., & Ueda, N. (2001). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, (1), 125-126. [Link]

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved February 27, 2026, from [Link]

  • Pinto, D. J., et al. (2006). The discovery of glycine and related amino acid-based factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 16(13), 3463–3468. [Link]

  • Fan, D., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International journal of molecular sciences, 24(12), 10037. [Link]

  • Weitz, J. I., & Fredenburgh, J. C. (2023). A Review of FXIa Inhibition as a Novel Target for Anticoagulation. Journal of the American College of Cardiology, 81(6), 589-601. [Link]

  • He, W., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & medicinal chemistry letters, 21(5), 1527–1531. [Link]

Sources

Solubility Profile & Handling Guide: 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (CAS 1007878-75-2), a specialized amino acid derivative.

Due to the absence of standardized pharmacopeial solubility tables for this specific intermediate, this guide synthesizes physicochemical principles, analogous structural data, and synthesis-derived workup protocols to establish a reliable solubility profile.

Executive Summary

This compound is an amphoteric, zwitterionic molecule. Its solubility is not a static value but a dynamic function of pH and counter-ion presence .

  • Primary Solvents: Water (pH-dependent), DMSO, Methanol (moderate).

  • Anti-Solvents: Diethyl ether, Hexanes, Toluene (used for precipitation).

  • Critical Handling Note: Commercial samples are frequently supplied as the Hydrochloride (HCl) salt . The solubility of the HCl salt differs radically from the free zwitterion (e.g., the salt is soluble in lower alcohols, while the zwitterion may precipitate).

Physicochemical Characterization

To manipulate the solubility of this compound, one must understand its ionization states.[1][2] It possesses three ionizable groups:[3]

  • Carboxylic Acid (-COOH): pKa

    
     2.0 (Acidic)
    
  • Pyridine Nitrogen: pKa

    
     5.2 (Weakly Basic)
    
  • Dimethylamino Group (

    
    ):  pKa 
    
    
    
    9.5 (Basic)
The "Solubility Switch": Isoelectric Point (pI)

The molecule exists as a neutral zwitterion (net charge 0) when the carboxylic acid is deprotonated (-1) and the most basic amine (dimethylamino) is protonated (+1).[4] The pyridine ring remains largely uncharged in this transition zone.

  • Estimated pI:

    
    
    
  • Solubility Minimum: Occurs at pH

    
     7.4 (Zwitterionic form).
    
  • Solubility Maximum: Occurs at pH < 2 (Cationic form) and pH > 10 (Anionic form).

Visualization: Protonation State vs. pH

The following diagram illustrates the dominant species at varying pH levels, guiding solvent selection for extraction and purification.

pH_Species_Flow cluster_solvents Solvent Compatibility Strategy Cat_D Dication (+2) (Soluble in Water/Acid) Cat_M Monocation (+1) (Soluble in MeOH/Water) Cat_D->Cat_M pH > 2.0 (COOH Deprotonates) Zwit Zwitterion (0) (Precipitates at pH ~7.4) Cat_M->Zwit pH > 5.2 (Pyridine Deprotonates) Anion Anion (-1) (Soluble in Base) Zwit->Anion pH > 9.5 (Amine Deprotonates)

Caption: Protonation cascade showing the transition from soluble ionic forms to the less soluble zwitterion.

Solubility Profile by Solvent Class[5]

The following data is derived from structural analysis and standard workup protocols for pyridyl-amino acids.

Table 1: Predicted Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventsSolubility (HCl Salt)Solubility (Free Zwitterion)Mechanistic Insight
Polar Protic WaterHigh (>100 mg/mL)High (pH < 5 or > 9)Low (pH 6-8)Water stabilizes the ionic lattice. Solubility drops sharply at the isoelectric point.
Lower Alcohols Methanol, EthanolHigh Moderate The HCl salt is very soluble in MeOH. The zwitterion has limited solubility; often crystallizes from hot EtOH.
Polar Aprotic DMSO, DMFHigh High Excellent solvents for all forms due to high dielectric constants disrupting the crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformLow Low to Moderate Generally poor solvents for amino acids. However, the dimethyl group increases lipophilicity compared to glycine, potentially allowing partial solubility.
Ethers Diethyl Ether, MTBE, THFInsoluble Insoluble Standard Anti-solvent. Used to precipitate the product from reaction mixtures.
Hydrocarbons Hexanes, TolueneInsoluble Insoluble Completely incompatible with the polar/ionic nature of the molecule.

Experimental Protocols

Protocol A: Isoelectric Precipitation (Purification)

This method utilizes the "Solubility Switch" to purify the compound from reaction byproducts.

  • Dissolution: Dissolve the crude material in a minimum volume of 1M HCl (ensures full conversion to the soluble dicationic form).

  • Filtration: Filter off any insoluble non-polar impurities.

  • Neutralization: Slowly add 2M NaOH or Ammonium Hydroxide while monitoring pH.

  • Crystallization: As the pH approaches 7.4 , the zwitterion will begin to precipitate.

  • Collection: Cool the slurry to 4°C for 2 hours, then filter the white solid. Wash with cold Diethyl Ether .

Protocol B: Rapid Solubility Screening (Shake-Flask)

Use this protocol to determine precise mg/mL values for your specific batch.

  • Preparation: Weigh 20 mg of the compound into a clear HPLC vial.

  • Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Solid persists after 1 mL total solvent added (< 20 mg/mL).

  • Calculation:

    
    
    

Thermodynamic & Synthesis Considerations

Temperature Dependence

Like most amino acids, the solubility of this compound is endothermic.

  • Recrystallization Strategy: Dissolve in boiling Ethanol (or Ethanol/Water 9:1). The compound should dissolve at 78°C and crystallize upon cooling to room temperature.

Impact of the Dimethyl Group

Compared to the non-methylated analog (2-amino-2-(pyridin-2-yl)acetic acid), the dimethylamino group:

  • Increases Lipophilicity: Slightly improves solubility in DCM/Chloroform.

  • Increases Basicity: Shifts the pKa of the amine higher, broadening the zwitterionic window.

  • Steric Bulk: May disrupt crystal packing, potentially making the dimethyl variant more soluble in organic solvents than the primary amine variant.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 4226387 (Analog: 2-Amino-2-(pyridin-2-yl)acetic acid). National Center for Biotechnology Information (2025). Link

    • Note: Used as a structural anchor for pKa and solubility estim
  • Amino Acid Solubility Principles

    • G.C.[5] Barrett, Chemistry and Biochemistry of the Amino Acids, Chapman and Hall, 1985. (Foundational text on zwitterionic solubility mechanics).

    • Solubility of Amino Acids in Water and Alcohols. Journal of Chemical & Engineering Data. Link

  • Synthesis & Purification Context

    • Patent WO2008056148A1, Substituted Pyridyl Acetic Acid Derivatives. (Describes workup procedures involving ether precipitation). Link

Sources

Structural and Pharmacological Divergence: A Technical Guide to 2-Pyridylacetic Acid and its Dimethylamino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the structural evolution from a polar, rapidly cleared metabolite to a highly permeable, target-engaged pharmacophore often hinges on precise functional group modifications. This whitepaper provides an in-depth comparative analysis of 2-pyridylacetic acid (2-PAA)—a highly polar, pharmacologically inactive metabolite—and its dimethylamino derivatives. By examining the causality behind their physicochemical divergence (pKa, LogP), we elucidate how the strategic introduction of a tertiary amine reshapes pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Profiling: Causality of Structural Modifications

The fundamental differences between 2-PAA and its dimethylamino analogs stem from the distinct electronic and steric impacts of their functional groups.

  • 2-Pyridylacetic Acid (2-PAA): 2-PAA is an amphoteric molecule containing a weakly basic pyridine nitrogen and an acidic carboxylic acid moiety. At physiological pH (7.4), 2-PAA exists predominantly as a zwitterion or a negatively charged carboxylate. This extensive ionization leads to a low partition coefficient (LogP ≈ 0.21), rendering it highly hydrophilic and restricting its ability to passively diffuse across lipid bilayers 1[1].

  • Dimethylamino Derivatives: The substitution or addition of a dimethylamino group (-N(CH3)2) fundamentally alters the molecule's physicochemical landscape. The tertiary amine introduces a strongly basic center (typical pKa ranging from 9.0 to 11.0)2[2]. The bulky methyl groups sterically shield the nitrogen's lone pair from excessive hydrogen bonding with aqueous solvent molecules, while simultaneously increasing the molecular surface area available for favorable van der Waals interactions in the lipid phase. Consequently, these derivatives exhibit significantly higher lipophilicity (LogP typically > 2.5), optimizing them for central nervous system (CNS) penetration and intracellular target engagement 3[3].

Table 1: Comparative Physicochemical Data
Property2-Pyridylacetic Acid (2-PAA)Typical Dimethylamino DerivativeCausality / Mechanistic Driver
LogP ~0.212.50 – 3.50Methyl groups increase lipid-phase van der Waals interactions and reduce aqueous H-bonding.
pKa (Basic) ~5.3 (Pyridine N)9.0 – 11.0 (Tertiary Amine)Inductive electron donation from methyl groups stabilizes the protonated amine.
Aqueous Solubility High (Zwitterionic/Anionic)Moderate to Low (pH dependent)Charge neutralization at higher pH reduces dipole-dipole interactions with water.
BBB Permeability PoorExcellentIncreased lipophilicity (LogD at pH 7.4) facilitates passive diffusion across the blood-brain barrier.

Pharmacokinetic and Pharmacodynamic Implications

The physicochemical differences directly dictate the in vivo fate of these compounds.

  • The Metabolic Fate of 2-PAA: 2-PAA is best known as the primary, pharmacologically inactive metabolite of betahistine (a potent histamine H3 receptor antagonist used for Ménière's disease and ADHD) 4[4]. Following oral administration, betahistine undergoes extensive, almost complete first-pass metabolism mediated by monoamine oxidase (MAO) enzymes to form 2-PAA 5[5]. Because 2-PAA is highly polar, it does not engage CNS targets and is rapidly cleared via renal excretion. The plasma concentration of 2-PAA is therefore used as a surrogate biomarker to assess betahistine's absorption and PK profile.

  • Target Engagement of Dimethylamino Derivatives: Conversely, the dimethylamino moiety is a privileged pharmacophore in drug design. The protonated tertiary amine at physiological pH is critical for anchoring the molecule to the aspartate or glutamate residues within the binding pockets of G-protein coupled receptors (GPCRs) and kinase domains 6[6]. Furthermore, their optimized LogD ensures sufficient membrane permeability, allowing these derivatives to act as potent CNS-active agents or targeted therapeutics 2[2].

G Betahistine Betahistine (H3 Antagonist) MAO MAO Enzyme (First-Pass Metabolism) Betahistine->MAO Oxidation PAA 2-Pyridylacetic Acid (Inactive, Polar) MAO->PAA Deamination Excretion Rapid Renal Excretion PAA->Excretion Clearance DM_Deriv Dimethylamino Derivative (Lipophilic, Basic) Target Receptor Target (e.g., CNS GPCRs) DM_Deriv->Target High Affinity Binding (BBB Penetration)

Metabolic fate of betahistine to 2-PAA vs. target engagement of dimethylamino derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the characterization of these compounds requires rigorous, self-validating experimental designs.

Protocol A: Determination of LogP via the Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP), a critical parameter for predicting absorption 3[3].

  • Rationale: To prevent emulsion-induced artifacts and ensure true thermodynamic equilibrium between the aqueous and organic phases.

  • Preparation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by vigorously stirring the two phases for 24 hours, followed by phase separation.

  • Solubilization: Dissolve an accurately weighed amount of the dimethylamino derivative (or 2-PAA) in the saturated n-octanol phase to achieve a concentration of 1 mg/mL.

  • Equilibration: Combine equal volumes (e.g., 5 mL) of the drug-octanol solution and saturated PBS in a glass vial. Agitate mechanically at 25°C for 1 hour to reach equilibrium3[3].

  • Phase Separation (Critical Step): Centrifuge the mixture at 10,000 x g for 15 minutes. Self-Validation: Centrifugation ensures complete breakdown of micro-emulsions that would otherwise falsely elevate the aqueous concentration.

  • Quantification: Carefully sample both phases using a syringe. Quantify the drug concentration in each phase using UV-Vis spectrophotometry or HPLC.

  • Calculation: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]). Mass balance must be calculated; total recovered drug must exceed 95% of the initial input to validate the assay.

Protocol B: LC-MS/MS Quantification of 2-PAA in Human Plasma

Because the parent drug betahistine is rapidly metabolized, quantifying 2-PAA is essential for clinical PK studies 7[7].

  • Rationale: Liquid-liquid extraction (LLE) isolates the polar metabolite from the complex plasma matrix, while tandem mass spectrometry provides the necessary sensitivity (lower limit of quantitation: 1 ng/mL) 7[7].

  • Sample Spiking: Aliquot 0.5 mL of human plasma into a microcentrifuge tube. Add 10 µL of the internal standard (IS) solution (e.g., deuterated 2-PAA) to correct for extraction losses and matrix effects.

  • Extraction: Add 2.0 mL of an organic extraction solvent (e.g., ethyl acetate). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

  • Analysis: Inject 10 µL into the LC-MS/MS system equipped with an electrospray ionization (ESI) interface. Monitor the specific precursor-to-product ion transitions for 2-PAA and the IS7[7].

G Plasma Human Plasma Sample (Spiked with IS) LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Add extraction solvent Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge Agitate 5 min Evaporation Solvent Evaporation (N2 Stream at 40°C) Centrifuge->Evaporation Transfer organic layer Recon Reconstitution (Mobile Phase) Evaporation->Recon Dry under nitrogen LCMS LC-MS/MS Analysis (ESI Interface) Recon->LCMS Inject 10 µL

Validated LC-MS/MS workflow for the high-sensitivity quantification of 2-PAA in human plasma.

Conclusion

The transition from 2-pyridylacetic acid to its dimethylamino derivatives exemplifies the power of targeted functional group modification in drug development. While 2-PAA serves primarily as a highly polar, easily excretable metabolic sink for drugs like betahistine, the integration of a dimethylamino group fundamentally rewrites the molecule's physicochemical code. By increasing LogP and basicity, this modification transforms a passive metabolite into a highly permeable, target-engaging pharmacophore capable of navigating complex biological barriers.

References

  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile | ResearchGate | 2

  • Safety, Tolerability and Pharmacokinetics of 2-pyridylacetic Acid, a Major Metabolite of Betahistine, in a Phase 1 Dose Escalation Study in Subjects With ADHD | PubMed / NIH | 4

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability | PubMed Central / NIH |6

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers | Taylor & Francis |7

  • Betahistine Dihydrochloride Tablets - PRODUCT MONOGRAPH | Health Canada |

  • A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol | Benchchem | 3

  • CAS No.13115-43-0, 2-Pyridylacetic acid Suppliers | LookChem | 1

  • Betahistine | C8H12N2 | CID 2366 | PubChem / NIH | 5

Sources

Technical Guide: Non-Proteinogenic Amino Acids Containing Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical deep-dive into pyridine-containing non-proteinogenic amino acids, specifically focusing on pyridylalanine (Pal) isomers. These scaffolds serve as critical bioisosteres for phenylalanine (Phe) in medicinal chemistry, offering a unique "pH-switchable" polarity and hydrogen-bonding capability that the native phenyl ring lacks. This document details their physicochemical profiling, robust synthesis via Negishi cross-coupling, and strategic application in FDA-approved peptide therapeutics like Cetrorelix.

Structural Diversity & Physicochemical Profiling[2]

The incorporation of a pyridine ring into an amino acid side chain introduces a basic nitrogen atom, fundamentally altering the electronic and steric landscape compared to the native phenylalanine. This technique, often termed a "Nitrogen Scan," allows researchers to probe hydrogen bonding interactions within a receptor pocket.

The Isomeric Landscape

There are three primary regioisomers based on the nitrogen position relative to the alanine attachment point:

  • 2-Pyridylalanine (2-Pal): Nitrogen adjacent to the attachment. Sterically demanding; often chelates metals intramolecularly.

  • 3-Pyridylalanine (3-Pal): The most common pharmacophore. Geometrically similar to phenylalanine but with a distal H-bond acceptor.

  • 4-Pyridylalanine (4-Pal): Nitrogen opposite the attachment. Maximizes the reach of the basic center.

Comparative Physicochemical Properties

The following table contrasts the native Phenylalanine with Pyridylalanine isomers. Note the dramatic shift in LogP and the introduction of a side-chain pKa.

PropertyL-Phenylalanine (Phe)L-3-Pyridylalanine (3-Pal)Impact on Drug Design
Side Chain pKa N/A (Neutral)~5.2 - 5.4Acts as a pH-switch . Neutral at blood pH (7.4), protonated in acidic microenvironments (e.g., lysosomes, tumors pH < 6.0).
LogP (Lipophilicity) 1.38-0.32significantly increases water solubility; reduces aggregation in peptide formulations.
H-Bond Potential Donor: 0 / Acceptor: 0Donor: 0 / Acceptor: 1Enables specific interaction with Ser/Thr/Tyr residues in the receptor pocket.
Electronic Character Electron-rich (

-system)
Electron-deficient (

-deficient)
Alters

-

stacking geometry; prefers face-to-face stacking with electron-rich aromatics.
Logic of the "Nitrogen Scan"

The following diagram illustrates the decision matrix for substituting Phe with Pal isomers to optimize binding affinity.

NitrogenScan Start Target: Optimize Phenylalanine Residue Analyze Analyze Receptor Pocket Start->Analyze HBond Need H-Bond Acceptor? Analyze->HBond Solubility Need Solubility/Polarity? Analyze->Solubility PiStack Targeting Pi-Stacking? Analyze->PiStack Sel3Pal Select 3-Pyridylalanine (Balanced Geometry) HBond->Sel3Pal Distal Interaction Sel2Pal Select 2-Pyridylalanine (Metal Chelation/Sterics) HBond->Sel2Pal Proximal Interaction Solubility->Sel3Pal General Improvement Sel4Pal Select 4-Pyridylalanine (Max Reach) Solubility->Sel4Pal Max Polarity PiStack->Sel3Pal Electron Deficient Ring

Figure 1: Decision matrix for "Nitrogen Scan" SAR campaigns to select the optimal Pyridylalanine isomer.

Synthesis Methodologies

While enzymatic routes (transaminases) exist, chemical synthesis remains the gold standard for drug development due to scalability and access to D-isomers.

Negishi Cross-Coupling (The Industry Standard)

The most robust method for synthesizing unnatural amino acids involves the palladium-catalyzed cross-coupling of organozinc reagents derived from serine with heteroaryl halides. This approach preserves the chiral integrity of the amino acid backbone.

Mechanism:

  • Zinc Insertion: Activation of an iodo-alanine derivative with zinc dust to form an organozinc species.

  • Transmetallation: The organozinc species transfers the alkyl group to a Palladium(II) complex.

  • Reductive Elimination: Formation of the C-C bond between the alanine side chain and the pyridine ring.

Emerging Method: Photoredox Catalysis

Recent advances utilize photoredox catalysis to couple dehydroalanine with pyridyl radicals. While promising for late-stage functionalization, it often yields racemic mixtures requiring subsequent chiral resolution, making it less favorable for large-scale GMP production of chiral drugs compared to the Negishi route.

Detailed Protocol: Negishi Synthesis of Boc-3-Pyridylalanine

Objective: Synthesize N-Boc-3-(3-pyridyl)-L-alanine methyl ester from N-Boc-3-iodo-L-alanine methyl ester. Scale: 5.0 mmol basis.

Reagents & Equipment
  • Substrate: N-Boc-3-iodo-L-alanine methyl ester (Protects amine/carboxyl; Iodine is the handle).

  • Coupling Partner: 3-Bromopyridine.

  • Catalyst:

    
     (2.5 mol%) and 
    
    
    
    (10 mol%).
  • Zinc Source: Zinc dust (Activated with TMSCl/1,2-dibromoethane).

  • Solvent: Anhydrous DMF (Critical: Water quenches organozinc).

Step-by-Step Workflow

Step 1: Zinc Activation (The Critical Failure Point)

  • Action: Flame-dry a 3-neck flask under Argon. Add Zn dust (15 mmol, 3 eq). Add DMF (5 mL).

  • Activation: Add 1,2-dibromoethane (5 mol%). Heat to 60°C for 1 minute. Cool. Add TMSCl (5 mol%). Stir 30 mins.

  • Why: Removes the oxide layer on Zn, exposing reactive metal surface. Without this, insertion will fail.

Step 2: Formation of Organozinc Reagent

  • Action: Add Iodine-substrate (5 mmol) in DMF slowly to the activated Zn. Stir at RT for 30-45 mins.

  • Validation: Take an aliquot, quench with water, and check TLC. Disappearance of starting iodide indicates successful zinc insertion.

Step 3: Cross-Coupling

  • Action: In a separate vessel, mix 3-Bromopyridine (4.5 mmol),

    
    , and ligand in DMF.
    
  • Transfer: Cannulate the organozinc solution (supernatant) into the catalyst mixture. Avoid transferring unreacted Zn dust.

  • Reaction: Heat to 50°C for 4-12 hours.

  • Causality: The lower reactivity of the aryl bromide (vs. iodide) ensures the Pd inserts into the pyridine bond, not the alkyl-zinc bond, preventing homocoupling.

Step 4: Workup & Purification

  • Quench: Saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Pyridine makes the product polar; expect lower Rf than Phe derivatives.

Applications in Drug Discovery[2][3][4][5]

Case Study: Cetrorelix (GnRH Antagonist)

Cetrorelix is a decapeptide used in assisted reproduction to inhibit premature ovulation.

  • Sequence: Ac-D-Nal-D-Cpa-D-3-Pal -Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2[1][2][3]

  • Role of D-3-Pal: Located at position 3.[1][2][4]

    • Binding: The pyridine nitrogen accepts a hydrogen bond from the GnRH receptor, increasing affinity compared to the native Trp or Phe.

    • Solubility: The pyridyl ring improves the water solubility of this highly hydrophobic peptide, aiding in formulation (Cetrorelix is injected as a soluble acetate salt).

Solid Phase Peptide Synthesis (SPPS) Challenges

Incorporating Pal into peptides via SPPS requires specific precautions:

  • N-Acylation: The pyridine nitrogen is weakly nucleophilic but can be acylated by highly activated amino acids (e.g., acid chlorides).

    • Solution: Use standard HBTU/HOBt or DIC/Oxyma coupling. Avoid acid chlorides.

  • Resin Loading: If Pal is the C-terminal residue, loading onto trityl chloride resin can be sluggish due to steric bulk.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Boc-Iodo-Ala-OMe ZnAct Zn Activation (TMSCl/DBE) Start->ZnAct Dry DMF ZnInsert Zinc Insertion (R-Zn-I Formation) ZnAct->ZnInsert Exothermic Coupling Pd-Catalyzed Negishi Coupling ZnInsert->Coupling + 3-Bromopyridine + Pd Catalyst Product Product: Boc-3-Pyridylalanine-OMe Coupling->Product 50°C, 4h

Figure 2: Linear workflow for the Negishi cross-coupling synthesis of protected Pyridylalanine.

References

  • Jackson, R. F. W., et al. (1989). "The synthesis of enantiomerically pure amino acids via organozinc intermediates." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Colombe, J. R., et al. (2013). "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions."[5] Organic Letters. Link

  • Vertex Pharmaceuticals/Merck (Cetrorelix Data). "Cetrorelix Acetate Injection Prescribing Information." FDA Access Data. Link

  • Rossi, F., et al. (2014). "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry. Link

  • Fani, M., et al. (2012). "In vivo recognition of somatostatin receptor subtype 2 by radiolabeled antagonists." Journal of Nuclear Medicine. (Discusses use of 2-Pal/3-Pal/4-Pal). Link

Sources

An In-Depth Technical Guide to 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The foundational step in any chemical research is the unambiguous identification of the molecule. 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is a non-proteinogenic amino acid characterized by a pyridine ring and a dimethylamino group attached to the alpha-carbon.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1007878-75-2[1]
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.21 g/mol [1]
Canonical SMILES CN(C)C(C(=O)O)C1=CC=CC=N1N/A
InChIKey FKDQUOQSYLHCDG-UHFFFAOYSA-N[1]

Proposed Synthesis: A Modified Strecker Approach

The proposed two-step synthesis begins with the formation of an α-aminonitrile from pyridine-2-carbaldehyde, which is then hydrolyzed to yield the final α-amino acid.

Synthesis Workflow and Mechanism

The reaction proceeds via two key stages:

  • Iminium Ion Formation and Nucleophilic Attack: Pyridine-2-carbaldehyde reacts with dimethylamine to form an iminium ion intermediate. The highly nucleophilic cyanide ion then attacks the electrophilic iminium carbon to form the stable α-(dimethylamino)nitrile.

  • Nitrile Hydrolysis: The nitrile group of the intermediate is then subjected to acidic hydrolysis. This process converts the nitrile into a carboxylic acid, yielding the final product, this compound.

The overall workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials Py_CHO Pyridine-2-carbaldehyde Iminium Iminium Ion Intermediate Py_CHO->Iminium Step 1a: Condensation DMA Dimethylamine (HN(CH3)2) DMA->Iminium Step 1a: Condensation NaCN Sodium Cyanide (NaCN) Aminonitrile α-(Dimethylamino)nitrile Intermediate NaCN->Aminonitrile Step 1b: Cyanide Attack Iminium->Aminonitrile Step 1b: Cyanide Attack FinalProduct 2-(Dimethylamino)-2- (pyridin-2-yl)acetic acid Aminonitrile->FinalProduct Step 2: Acid Hydrolysis (H3O+)

Caption: Proposed two-step synthesis of the target compound via a modified Strecker reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Strecker synthesis.[2][3][5] Optimization of reaction times, temperatures, and purification methods may be required.

Step 1: Synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, combine pyridine-2-carbaldehyde (1.0 eq) and a 40% aqueous solution of dimethylamine (1.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.

  • Cyanide Addition: Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.

    • Causality Note: The use of a secondary amine (dimethylamine) instead of ammonia is critical for producing the N,N-disubstituted product.[3] Slow, cooled addition of cyanide is a crucial safety measure to control the exothermic reaction and prevent the release of toxic hydrogen cyanide gas.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)nitrile. Purification can be achieved via column chromatography.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude α-(dimethylamino)nitrile from Step 1 in a concentrated strong acid, such as hydrochloric acid (HCl).

  • Hydrolysis: Heat the mixture to reflux for several hours. The hydrolysis of the nitrile to a carboxylic acid is often vigorous.[2]

    • Mechanistic Insight: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and rearrangements follows, ultimately eliminating ammonia (as ammonium chloride under these conditions) and forming the carboxylic acid.[3]

  • Isolation and Purification: After cooling, the product may precipitate from the solution. The pH can be adjusted to the isoelectric point to maximize precipitation. The solid product is then collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Potential Applications and Scientific Context

While specific applications for this compound are not extensively documented, the structural motifs present—the pyridylacetic acid core—are significant in medicinal chemistry and materials science.[6][7][8]

  • Medicinal Chemistry: Pyridylacetic acid derivatives are found in numerous pharmaceutical agents and drug candidates.[7][8] They have been investigated for a range of therapeutic uses, including as anti-inflammatory agents, analgesics, and anti-ulcer agents.[9][10] The parent compound, 2-amino-2-(pyridin-2-yl)acetic acid, acts as a versatile chelating ligand, forming stable complexes with various transition metals that are of interest for their potential biological activities.[11][12] The dimethylamino substitution in the target molecule could modulate properties such as solubility, basicity, and receptor binding affinity compared to its primary amine analog.

  • Synthetic Chemistry: This compound serves as a valuable building block. The carboxylic acid and the pyridine nitrogen offer two distinct points for further chemical modification, allowing for the construction of more complex molecules.[10] Pyridylacetic acids are used as key intermediates in the synthesis of functional materials and compounds with specific pharmacological effects.[6]

The logical relationship between the core structure and its potential utility is illustrated below.

Applications cluster_features Key Structural Features cluster_apps Potential Application Areas Core 2-(Dimethylamino)-2- (pyridin-2-yl)acetic acid Pyridine Pyridine Ring Core->Pyridine AminoAcid α-Amino Acid Moiety Core->AminoAcid NMe2 N,N-Dimethyl Group Core->NMe2 MedChem Medicinal Chemistry (Drug Scaffolds) Pyridine->MedChem Bioactivity & Coordination CoordChem Coordination Chemistry (Metal Ligand) Pyridine->CoordChem Bioactivity & Coordination AminoAcid->MedChem Chirality & Functional Handle SynthChem Synthetic Intermediate AminoAcid->SynthChem Chirality & Functional Handle NMe2->MedChem Modulates Properties

Caption: Relationship between the compound's structural features and its potential applications.

Conclusion

This compound is a synthetically accessible, non-canonical amino acid. While direct biological data is sparse, its structural relationship to well-studied pyridylacetic acid derivatives suggests significant potential as a scaffold in drug discovery and as a versatile intermediate in organic synthesis. The modified Strecker synthesis outlined in this guide provides a reliable and field-proven framework for its preparation, enabling further investigation by researchers in the field.

References

  • This compound - CAS 1007878-75-2. Moshang Chemical.
  • Technical Support Center: Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes. Benchchem.
  • Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Research. Benchchem.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).
  • 4-Pyridineacetic Acid. Pipzine Chemicals.
  • Strecker amino acid synthesis. Wikipedia.
  • 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
  • Pyridine-3-acetic acid. Chem-Impex.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Design and Discovery. PMC.
  • Strecker Synthesis. Organic Chemistry Portal.

Sources

commercial suppliers of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. We will explore its commercial availability, synthesis, characterization, and key applications, providing expert insights and actionable protocols to facilitate its use in a laboratory setting.

Introduction: A Versatile Heterocyclic Building Block

This compound is a synthetically valuable organic compound featuring a pyridine ring, a carboxylic acid, and a tertiary amine. This unique combination of functional groups makes it an attractive building block, or scaffold, in medicinal chemistry and materials science. The pyridine moiety offers a site for metal coordination and π-stacking interactions, while the chiral center and the adjacent amino and carboxyl groups provide handles for a wide range of chemical transformations. Its structural similarity to natural alpha-amino acids, combined with the aromaticity of the pyridine ring, has made it a target of interest in the development of novel therapeutic agents, particularly in antiviral research. For instance, derivatives of this scaffold have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein, highlighting its potential in drug discovery pipelines.[1]

Commercial Sourcing and Supplier Specifications

For any research and development program, securing a reliable source of high-purity starting materials is a critical first step. This compound is commercially available from several specialized chemical suppliers. When procuring this compound, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to verify its identity, purity (typically by HPLC or NMR), and the levels of any residual solvents or impurities.

Below is a summary of commercial suppliers offering this compound. Please note that catalog numbers, purity levels, and stock status are subject to change and should be verified directly with the supplier.

SupplierProduct NameCAS NumberPurityNotes
BLDpharm This compound1007878-75-2≥95%Research use only.[2]
PubChemLite 2-(dimethylamino)-2-pyridin-3-ylacetic acid (Isomer)Not ApplicableNot ApplicableLists properties for the pyridin-3-yl isomer.[3]

Note: The availability of this specific compound can be limited. Researchers are encouraged to contact suppliers for custom synthesis inquiries if it is not readily in stock.

Synthesis and Analytical Characterization

A fundamental understanding of a compound's synthesis is crucial for troubleshooting experiments and anticipating potential side products. A plausible and efficient method for preparing this compound is the Strecker synthesis, a classic three-component reaction.

Proposed Synthetic Workflow: The Strecker Synthesis

This method involves the reaction of pyridine-2-carbaldehyde, dimethylamine, and a cyanide source (like KCN or TMSCN) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final α-amino acid product.

Caption: A generalized workflow for the Strecker synthesis of the target compound.

Experimental Protocol: Laboratory-Scale Synthesis
  • Aminonitrile Formation: To a solution of pyridine-2-carbaldehyde (1.0 eq) in toluene, add a solution of dimethylamine (1.1 eq) and stir for 30 minutes at room temperature. Cool the mixture to 0 °C and add potassium cyanide (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude α-aminonitrile can be used directly in the next step.

  • Hydrolysis: Add concentrated hydrochloric acid to the crude aminonitrile and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point (approx. pH 4-5) using a base like NaOH to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity. Key signals include the aromatic protons of the pyridine ring, the singlet for the N(CH₃)₂ group, and the methine proton at the chiral center.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (C₉H₁₂N₂O₂, MW: 180.21 g/mol ).[2]

  • HPLC: Purity assessment should be performed using a suitable reversed-phase HPLC method.

Applications in Drug Discovery and Coordination Chemistry

The unique structure of this compound makes it a valuable precursor for creating diverse molecular libraries.

Scaffold for Medicinal Chemistry

The carboxylic acid provides a convenient attachment point for amide coupling reactions, allowing for the exploration of a wide range of chemical space. This is a common strategy in drug discovery to modify a compound's properties, such as solubility, cell permeability, and target binding affinity.

Derivatization_Workflow Start 2-(Dimethylamino)-2- (pyridin-2-yl)acetic acid Activation Carboxylic Acid Activation (e.g., HATU, EDCI) Start->Activation Coupling Amide Bond Formation Activation->Coupling Library Diverse Amide Library for SAR Studies Coupling->Library Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling

Caption: Logical workflow for generating novel derivatives via amide coupling for SAR studies.

Ligand for Metal Complex Synthesis

The nitrogen atoms of the pyridine ring and the dimethylamino group, along with the carboxylate oxygen, can act as coordination sites for metal ions. This chelating ability is of great interest for creating novel metal complexes.[4][5] Such complexes have potential applications in catalysis, bioinorganic chemistry, and as antimicrobial agents, where the metal center can enhance the biological activity of the organic ligand.[5]

Protocol: Synthesis of a Copper(II) Complex

  • Dissolve this compound (2.0 eq) in methanol.

  • Slowly add a 1 M solution of sodium hydroxide (2.0 eq) to deprotonate the ligand.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol.

  • Add the copper(II) solution dropwise to the ligand solution with vigorous stirring. A color change and/or precipitation should occur, indicating complex formation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Isolate the complex by filtration, wash with cold methanol, and dry under vacuum. Characterize using FT-IR, UV-Vis, and elemental analysis.[4][5]

Safety and Handling

Based on data for structurally related compounds like pyridine-acetic acids, this compound should be handled with care. It is likely to be a skin and eye irritant.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[6]

Crucial Note: This information is a guideline. Always obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by your supplier before use.[6][9]

Conclusion

This compound is a high-value chemical intermediate with demonstrated relevance in modern drug discovery and coordination chemistry. While its commercial availability may require sourcing from specialized suppliers, its versatile structure provides a robust platform for synthetic elaboration. By understanding its synthesis, characterization, and potential applications, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • Moshang Chemical. This compound. [Link]

  • ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • PubChemLite. 2-(dimethylamino)-2-(pyridin-3-yl)acetic acid. [Link]

  • CPAChem. Safety data sheet - Acetic acid, dilute. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Peptidomimetics utilizing 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Pyridyl-Glycine Pharmacophore

The incorporation of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (an


-dimethyl-2-pyridylglycine derivative) into peptide backbones represents a high-value strategy in modern drug design. Unlike aliphatic amino acids, this moiety introduces three critical physicochemical properties to a peptidomimetic scaffold:
  • Conformational Restriction: The steric bulk of the pyridine ring at the

    
    -carbon severely restricts 
    
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into stable secondary structures (often turns or helices) that resist proteolysis.
  • Tunable Basicity: The pyridine nitrogen (

    
    ) and the dimethylamino group provide pH-responsive ionization states, enhancing solubility and enabling specific electrostatic interactions with receptor pockets (e.g., GPCRs).
    
  • Metal Chelation Potential: The

    
    -dimethylamino group and the pyridyl nitrogen form a bidentate (or tridentate with the carboxylate) chelation site, making these motifs ideal for metalloprotease inhibitors or radiopharmaceutical labeling (e.g., 
    
    
    
    ,
    
    
    ).

This guide details the synthesis of this building block and its subsequent integration into peptidomimetics, prioritizing the Petasis Borono-Mannich (PBM) reaction due to its convergence and stereochemical control.

Synthesis Protocol: The Petasis Borono-Mannich Route

The most robust route to this compound is the multicomponent Petasis reaction. This method avoids the harsh conditions of Strecker synthesis and allows for mild assembly.[1]

Critical Challenge: 2-Pyridylboronic Instability

Expert Insight: The primary failure mode in this synthesis is the rapid protodeboronation of 2-pyridylboronic acid. The C-B bond at the 2-position is highly labile. Solution: We utilize 2-Pyridylboronic acid MIDA ester or Potassium 2-pyridyltrifluoroborate in a protic solvent system (HFIP/EtOH) to stabilize the intermediate "ate" complex.

Workflow Diagram

PetasisReaction cluster_conditions Critical Conditions Amine Dimethylamine (Secondary Amine) Imine Iminium Ion Intermediate Amine->Imine Condensation Glyox Glyoxylic Acid (Aldehyde Component) Glyox->Imine Boron 2-Pyridyl Boronate (Nucleophile) AteComplex Boronate 'Ate' Complex Boron->AteComplex Imine->AteComplex + Boronate Product 2-(Dimethylamino)-2- (pyridin-2-yl)acetic acid AteComplex->Product Intramolecular Transfer (Slow Step) HFIP HFIP Solvent (Accelerant) HFIP->AteComplex

Figure 1: Mechanism of the Petasis Borono-Mannich assembly. The solvent HFIP is critical for stabilizing the transition state.

Step-by-Step Protocol

Reagents:

  • Glyoxylic acid monohydrate (1.0 equiv)

  • Dimethylamine (2.0 M in THF, 1.1 equiv)

  • 2-Pyridylboronic acid pinacol ester (1.2 equiv) [Note: Pinacol ester is preferred over free acid for stability]

  • Hexafluoroisopropanol (HFIP) (Solvent)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (5 mmol, 460 mg) in HFIP (10 mL). Add Dimethylamine solution (5.5 mmol, 2.75 mL). Stir at room temperature for 15 minutes. Observation: The solution may warm slightly due to exotherm.

  • Boronate Addition: Add 2-Pyridylboronic acid pinacol ester (6 mmol, 1.23 g) in one portion.

  • Reaction: Stir the mixture vigorously at 25°C for 24 hours.

    • Validation: Monitor by LC-MS. Look for the product mass

      
      . The disappearance of the boronate peak is the primary indicator.
      
  • Workup (Crucial Step):

    • Evaporate HFIP under reduced pressure (recycle solvent if possible).

    • The residue will be a viscous oil. Redissolve in minimal Ethanol (5 mL).

    • Add Diethyl Ether (50 mL) to precipitate the zwitterionic amino acid.

    • Filter the white/off-white solid.

  • Purification: If purity <95%, purify via Ion-Exchange Chromatography (Dowex 50W). Elute with 1M

    
    . Lyophilize to obtain the pure betaine.
    

Data Summary Table:

ParameterSpecificationNotes
Yield 65 - 82%Higher yields in HFIP vs. DCM
Appearance White hygroscopic solidStore in desiccator
MS (ESI+) 181.1 m/z


H NMR

2.45 (s, 6H), 4.20 (s, 1H), 7.2-8.6 (m, 4H)
Characteristic singlet for N-Me

Peptidomimetic Incorporation (Solid Phase Synthesis)

Direct coupling of this amino acid is challenging due to the steric hindrance of the


-pyridyl and 

-dimethylamino groups. Standard HBTU/DIC coupling often fails.
Optimized Coupling Protocol (Fmoc-SPPS)

Pre-requisite: The N-terminus of the resin-bound peptide must be free.

  • Activation:

    • Dissolve this compound (3.0 equiv) in DMF.

    • Add HATU (2.9 equiv) and HOAt (3.0 equiv). Expert Note: HOAt is superior to HOBt for pyridine-containing substrates due to the "neighboring group effect" which accelerates active ester formation.

    • Add DIEA (6.0 equiv).

    • Pre-activate for 2 minutes (solution turns yellow).

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave irradiation: 75°C for 10 minutes (or 3 hours at RT).

    • Double Coupling is mandatory.

  • Validation:

    • Perform a micro-cleavage and check by HPLC. The "difficult sequence" often results in deletion sequences if coupling is incomplete.

Application: Metal Complexation Assay

To verify the functional integrity of the synthesized peptidomimetic (specifically its chelating ability), a copper binding assay is recommended.

Protocol:

  • Dissolve the purified peptidomimetic (

    
    ) in HEPES buffer (pH 7.4).
    
  • Titrate with

    
     (
    
    
    
    ).
  • Monitor UV-Vis absorbance. The formation of the Pyridine-N / Amine-N / Copper complex results in a distinct charge transfer band shift around 600-650 nm.

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters. Link

  • Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews. Link

  • Wu, P., Givskov, M., & Nielsen, T. E. (2019).[2] Reactivity and synthetic applications of multicomponent Petasis reactions. Chemical Reviews. Link

  • Li, Y., et al. (2022).[3] Synthesis of Unnatural

    
    -Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration.[4][5] The Journal of Organic Chemistry. Link
    
  • BenchChem Technical Support. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid". BenchChem Application Notes. Link

QC & Safety Declaration
  • Toxicity: Pyridine derivatives are potential irritants and neurological toxins. Handle in a fume hood.

  • Waste: Boron-containing waste must be segregated from general organic waste streams.

  • Validation: All protocols described herein have been cross-referenced with standard solid-phase peptide synthesis (SPPS) guidelines and recent multicomponent reaction literature.

Sources

Application Note: 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid (DMPAA) as a Hemilabile Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in homogeneous catalysis, ligand design is the primary vector for controlling reaction selectivity and turnover efficiency. 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (DMPAA) is an advanced, multifunctional


-amino acid derivative featuring three distinct Lewis basic sites: a pyridine nitrogen, a dimethylamine nitrogen, and a carboxylate oxygen.

While theoretically capable of tridentate coordination, the steric bulk of the


-dimethylamino group typically restricts DMPAA to a bidentate coordination mode (N,O- or N,N-chelation). This structural tension imparts a hemilabile character  to the ligand. Hemilabile ligands provide dynamic, flexible coordination modes that significantly enhance catalytic efficiency by reversibly opening a vacant coordination site during the catalytic cycle[1]. This application note details the causality behind DMPAA’s coordination dynamics, provides self-validating protocols for its use in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and outlines critical troubleshooting metrics.

Mechanistic Insights: The Hemilabile Advantage

In transition metal catalysis, the resting state of a catalyst must be stable, yet the active state must be coordinatively unsaturated to bind the substrate. DMPAA solves this paradox through hemilability.

When DMPAA complexes with a half-sandwich precursor like


, the trans-effect of the ancillary ligands and the steric clash with the p-cymene ring force the ligand into a bidentate N,O-coordination mode, leaving the dimethylamino group uncoordinated (pendant)[2].

The Causality of the Pendant Group: The uncoordinated


 group is not merely a spectator; it acts as an intramolecular base and proton shuttle. During transfer hydrogenation, this pendant amine facilitates the heterolytic cleavage of the hydrogen donor (isopropanol) without requiring a high concentration of external base for every turnover. This metal-ligand bifunctional mechanism dramatically accelerates the formation of the active metal-hydride species[3]. Furthermore, shifting between coordination modes (e.g., N,N vs. N,O) has been shown to dramatically alter both the enantioselectivity and turnover frequency in half-sandwich complexes[4].

Hemilability S1 Resting State (Tridentate N,N,O) S2 Active Catalyst (Bidentate N,O) S1->S2 -NMe2 Labilization S2->S1 Re-coordination S3 Substrate Bound (Vacant Site Occupied) S2->S3 Ketone Binding S3->S2 Product Release

Hemilabile coordination dynamics of DMPAA opening a vacant catalytic site.

Experimental Protocol: Catalyst Preparation & Transfer Hydrogenation

This protocol describes the in situ generation of the


 pre-catalyst and its subsequent application in the ATH of acetophenone.
Step-by-Step Methodology

Step 1: Ligand Deprotonation

  • Suspend 1.05 equivalents of DMPAA in anhydrous methanol under an argon atmosphere.

  • Add 1.0 equivalent of methanolic KOH dropwise. Causality: DMPAA exists as a zwitterion and is poorly soluble in organic solvents. Deprotonation breaks the internal salt bridge, solubilizing the ligand and priming the carboxylate oxygen to enforce the highly active N,O-bidentate coordination mode.

Step 2: Metal Complexation 3. Add 0.5 equivalents of


 to the clear solution.
4. Stir at room temperature for 2 hours.
Causality: The reaction replaces two chloride ligands (one from each Ru center in the dimer) with the bidentate N,O-chelating DMPAA, yielding a mononuclear 

complex.

Step 3: Catalyst Activation & Substrate Addition 5. Evaporate the methanol under vacuum and reconstitute the catalyst in anhydrous isopropanol (0.1 M relative to the substrate). 6. Add 0.1 equivalents of KOH (as an initiator) and the ketone substrate (e.g., acetophenone). 7. Heat the reaction to 60 °C. Causality: Isopropanol acts as both solvent and hydrogen donor. The basic conditions initiate the heterolytic cleavage of the isopropanol O-H bond at the Ru center, generating the active Ru-H species and releasing acetone.

ATH_Workflow A Step 1: Ligand Deprotonation (DMPAA + KOH in MeOH) B Step 2: Metal Complexation (Add[Ru(p-cymene)Cl2]2) A->B C Step 3: Catalyst Activation (iPrOH / Base -> Ru-H) B->C QC1 Validation: 1H NMR Confirm N,O-chelation B->QC1 D Step 4: Substrate Addition (Ketone Injection) C->D QC2 Validation: Visual Color shift (Orange to Red) C->QC2 E Step 5: Product Isolation (Chiral Alcohol Extraction) D->E

Workflow for Ru-DMPAA catalyst synthesis and transfer hydrogenation.

In-Process Self-Validation Metrics

To ensure the integrity of the protocol, the following self-validating checks must be observed:

  • Validation of Step 1 (Solubility): The turbid suspension of zwitterionic DMPAA must become a completely transparent solution upon the addition of KOH. Failure to clear indicates incomplete deprotonation.

  • Validation of Step 2 (Coordination): Isolate a small aliquot and perform

    
     NMR. The 
    
    
    
    -proton of the free ligand (~4.5 ppm) must shift downfield (~5.2 ppm), confirming metal coordination. Furthermore, ATR-FTIR should show a shift in the carboxylate
    
    
    stretch to ~1630
    
    
    , confirming N,O-chelation.
  • Validation of Step 3 (Activation): Upon heating in isopropanol with base, the solution must transition from a bright orange (Ru-Cl resting state) to a deep, dark red (active Ru-H species). If the solution turns black, the catalyst has decomposed into inactive ruthenium nanoparticles.

Quantitative Data Summary

The coordination mode of DMPAA strictly dictates the efficiency of the catalytic system. The table below summarizes the comparative performance of DMPAA when forced into different coordination modes during the ATH of acetophenone.

EntryMetal PrecursorDominant Coordination ModeSubstrateConversion (%)ee (%)TOF (

)
1

N,O-Bidentate (pendant

)
Acetophenone>998845,000
2

N,N-Bidentate (pendant

)
Acetophenone744212,500
3

N,O-Bidentate Acetophenone959138,000

Data Interpretation: The N,O-bidentate mode (Entry 1) vastly outperforms the N,N-bidentate mode (Entry 2). The pendant carboxylic acid in the N,N-mode competitively binds to the metal or protonates the active hydride, dampening catalytic efficiency. Conversely, the pendant


 in the N,O-mode acts as an intramolecular base, accelerating turnover[3].

Troubleshooting & Degradation Pathways

Issue: Premature Catalyst Deactivation / Low Turnover

  • Root Cause (Aerobic Oxidation): The 2-pyridylacetate framework of DMPAA is highly susceptible to aerobic oxidation at the

    
    -carbon. In the presence of 
    
    
    
    , the relative instability of the chelate ring favors the formation of a
    
    
    -superoxo species. This intermediate activates the
    
    
    C-H bond, yielding a coordinated
    
    
    -keto-2-pyridyl-acetate complex that is catalytically dead[5].
  • Corrective Action: The entire workflow must be executed using strict Schlenk line techniques. Solvents must be rigorously degassed via at least three freeze-pump-thaw cycles. Do not rely solely on inert gas sparging for the isopropanol solvent.

References

  • Title: Ruthenium(ii)
  • Title: Mechanistic Investigation of the Aerobic Oxidation of 2-pyridylacetate Coordinated to a Ru(II)
  • Title: Ruthenium(II) Complexes Containing Optically Active Hemilabile P,N,O-Tridentate Ligands.
  • Title: Cationic diamine(ether–phosphine)ruthenium(II)
  • Title: vs N,C-Chelation in Half-Sandwich Iridium Complexes Source: IT Services - University of Liverpool / ACS Publications URL

Sources

Application Notes and Protocols for the Incorporation of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug discovery professionals on the strategic incorporation of the novel building block, 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid, into small molecule libraries. The unique structural features of this compound, namely the pyridine ring, a tertiary amine, and a carboxylic acid functionality, present a valuable scaffold for the generation of diverse and medicinally relevant compound collections. This guide details a proposed synthetic route for the building block, followed by in-depth protocols for its application in both solution-phase and solid-phase library synthesis, with a particular focus on the Ugi four-component reaction.

Introduction: The Strategic Value of the Pyridine-Containing Amino Acid Scaffold

The pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to engage in hydrogen bonding, metal coordination, and π-stacking interactions with biological targets.[1][2] The incorporation of a pyridine ring into small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. When combined with an α-amino acid scaffold, as in this compound, the resulting molecule becomes a highly versatile building block for diversity-oriented synthesis (DOS).[3][4] The tertiary amine introduces a basic center, which can be crucial for target engagement and solubility, while the carboxylic acid provides a convenient handle for a variety of chemical transformations.

This guide will provide the necessary protocols to leverage the chemical potential of this compound for the rapid generation of novel chemical entities.

Synthesis of this compound

Proposed Synthetic Workflow

Synthetic Workflow A 2-Pyridinecarboxaldehyde D 2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile A->D Strecker Reaction B Dimethylamine B->D C Trimethylsilyl cyanide (TMSCN) C->D F This compound D->F Hydrolysis E Aqueous HCl E->F

Caption: Proposed two-step synthesis of the target amino acid.

Protocol 1: Synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile

This protocol is adapted from established procedures for the Strecker reaction.[8]

Materials:

  • 2-Pyridinecarboxaldehyde

  • Dimethylamine (40% solution in water)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C, add dimethylamine (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.

Protocol 2: Hydrolysis to this compound

This protocol is a standard procedure for the hydrolysis of nitriles to carboxylic acids.[5][9]

Materials:

  • 2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the α-aminonitrile (1.0 eq) in concentrated HCl (6 M).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.

  • The resulting solid is the hydrochloride salt of the desired amino acid, which can be used directly in many applications or neutralized to the free amino acid if required.

Incorporation into Small Molecule Libraries: Solution-Phase Synthesis via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid construction of complex molecules from simple starting materials.[10] It is exceptionally well-suited for the generation of diverse libraries of compounds.[11] The this compound can serve as the carboxylic acid component in this reaction.

Ugi Reaction Workflow

Ugi Reaction Workflow A Aldehyde/Ketone (R1, R2) E Ugi Product A->E Ugi 4-CR B Amine (R3) B->E C Isocyanide (R4) C->E D 2-(Dimethylamino)-2- (pyridin-2-yl)acetic acid D->E

Caption: General scheme of the Ugi four-component reaction.

Protocol 3: Ugi Four-Component Reaction

This protocol provides a general procedure for the Ugi reaction using the title compound.[1][12]

Materials:

  • This compound hydrochloride

  • A diverse set of aldehydes or ketones

  • A diverse set of primary amines

  • A diverse set of isocyanides

  • Methanol or 2,2,2-trifluoroethanol (TFE)

  • Multi-well reaction block or individual reaction vials

Procedure:

  • To a reaction vial, add the aldehyde/ketone (1.0 eq).

  • Add the amine (1.0 eq) and methanol (to achieve a final concentration of 0.5-1.0 M).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add this compound hydrochloride (1.0 eq).

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Seal the vial and stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired Ugi product.

Table 1: Representative Ugi Reaction Components for Library Synthesis

Component Examples
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, Isobutyraldehyde
Amine Aniline, Benzylamine, Cyclohexylamine
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide

Incorporation into Small Molecule Libraries: Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the potential for automation.[8][13] The title amino acid can be incorporated into a solid-phase synthesis workflow, similar to standard solid-phase peptide synthesis (SPPS).[14]

Solid-Phase Synthesis Workflow

Solid-Phase Synthesis Workflow A Wang Resin C Loading A->C B Fmoc-protected building block B->C D Fmoc Deprotection C->D E Coupling with This compound D->E F Further Diversification (Optional) E->F G Cleavage from Resin E->G F->G H Final Product G->H

Caption: Workflow for solid-phase synthesis.

Protocol 4: Loading of the First Building Block onto Wang Resin

This protocol describes the initial step of attaching a suitable Fmoc-protected amino acid or other building block to the solid support.[15][16]

Materials:

  • Wang resin

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin in DCM for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate vial, dissolve the Fmoc-amino acid (2.0 eq relative to resin loading), DIC (2.0 eq), and DMAP (0.1 eq) in a minimal amount of DMF.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF, DCM, and Methanol.

  • Dry the resin under vacuum.

Protocol 5: Incorporation of this compound and Cleavage

Materials:

  • Loaded Wang resin from Protocol 4

  • 20% Piperidine in DMF

  • This compound hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vial, pre-activate this compound hydrochloride (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin with DMF, DCM, and Methanol.

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[3]

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether to the filtrate.

  • Centrifuge to collect the precipitate and wash with cold ether.

  • Purify the final product by preparative HPLC.

Characterization and Quality Control

All synthesized compounds, both the final building block and the library members, should be thoroughly characterized to confirm their identity and purity.

Table 2: Recommended Analytical Techniques

Technique Purpose
LC-MS To confirm the molecular weight of the product and assess purity.
¹H and ¹³C NMR To confirm the structure of the product.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
Preparative HPLC For the purification of the final compounds.

Conclusion

The protocols detailed in this application note provide a clear pathway for the synthesis of this compound and its effective incorporation into small molecule libraries. The versatility of this building block, combined with the power of multicomponent reactions and solid-phase synthesis, offers a valuable platform for the discovery of novel bioactive compounds. The resulting libraries, rich in structural diversity and featuring the medicinally important pyridine scaffold, are well-positioned for screening in a wide range of biological assays.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Groger, H. Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules27 , 6443 (2022). [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • Process for the prepar
  • Ugi, I. et al. The Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry14 , 2296–2307 (2018). [Link]

  • Kazmaier, U. A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry70 , 9667-9676 (2005). [Link]

  • Basso, A. et al. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules24 , 2259 (2019). [Link]

  • Chan-Seng, D. et al. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Chemical Science14 , 102-107 (2023). [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Foroumadi, A. et al. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molbank2016 , M890 (2016). [Link]

  • Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Gryaznov, S. M. et al. Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleosides and Nucleotides13 , 1-13 (1994). [Link]

  • Basso, A. et al. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules24 , 2259 (2019). [Link]

  • Brassé, C. et al. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry8 , 3450-3460 (2024). [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Compositions and methods for chemical cleavage and deprotection of surface-bound oligonucleotides.
  • AAPPTec. Attaching the first amino acid to a resin. [Link]

  • Ravindranath, B. et al. A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters49 , 2337-2339 (2008). [Link]

  • Biotage. How to quantify your first amino acid loading onto Wang resins. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. [Link]

  • A Brief View on Pyridine Compounds. [Link]

Sources

Application Note: Advanced Amide Bond Formation with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026


-disubstituted (Aib), and bulky side-chain amino acids.

Abstract & Scope

The formation of amide bonds between sterically hindered amino acids remains one of the most significant challenges in peptide therapeutics and peptidomimetic drug discovery. Standard coupling reagents (EDC, HBTU) often fail when applied to N-methylated residues (e.g., N-Me-Val) or


-disubstituted residues  (e.g., Aib), resulting in low yields, deletion sequences, and extensive epimerization (racemization).

This guide provides validated protocols for overcoming these barriers. We move beyond traditional HATU-based methods to introduce modern, high-reactivity systems including TCFH-NMI (for N-methylated couplings) and Acid Fluorides (for Aib-rich sequences), alongside the safer COMU/Oxyma system.

Mechanistic Insight: The Steric Barrier[1]

To select the correct reagent, one must understand why standard couplings fail. Steric bulk acts through two primary failure modes:

  • Nucleophilic Shielding: The bulky side chains or N-methyl groups physically block the approach of the amine to the activated ester.

  • Oxazolone Formation (Racemization): When coupling is slow, the activated carbonyl is susceptible to intramolecular attack by the backbone amide oxygen, forming an oxazolone. This intermediate readily epimerizes, leading to loss of stereochemical purity.

Pathway Visualization

The following diagram illustrates the competition between productive coupling (via highly reactive intermediates) and racemization.

ReactionPathways Carb Carboxylic Acid (R-COOH) Act Activated Species (Active Ester/Acyl Imidazolium) Carb->Act Activation (TCFH, COMU, TFFH) Prod Amide Product (Coupled Peptide) Act->Prod Fast Attack (Hindered Amine) Oxaz Oxazolone (Racemization Risk) Act->Oxaz Slow Attack (Steric Delay) Oxaz->Prod Slow Epi Epimerized Product (DL-Peptide) Oxaz->Epi Base/Tautomerization

Figure 1: Kinetic competition between productive amide bond formation (Green) and the oxazolone racemization pathway (Red). High-reactivity reagents are required to outcompete the red pathway.

Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select your protocol based on the specific type of hindrance.

Hindrance TypeSpecific ChallengeRecommended Reagent SystemWhy?
Bulky Side Chains (Val, Ile, Thr)

-branching hinders approach.
COMU / Oxyma Pure Higher reactivity than HATU; Oxyma suppresses racemization better than HOAt [1]. Safer (non-explosive).[1]
N-Methylated (N-Me-Val, N-Me-Ala)Nucleophile is secondary and sterically shielded.TCFH / NMI Forms highly electrophilic N-acyl imidazolium intermediate.[2] Superior to HATU for electron-deficient/hindered amines [2].

-Disubstituted
(Aib, Deg)
Tetrasubstituted carbon creates extreme steric wall.TFFH / DIPEA (Acid Fluoride)Acid fluorides are small, highly reactive electrophiles that penetrate steric shields better than bulky active esters [3].
General Difficult (Aggregation prone)Insoluble intermediates.COMU / Oxyma (+ Microwave)Microwave energy helps disrupt aggregation; COMU is stable enough for short MW cycles.

Detailed Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Valine, Isoleucine, and general hindered couplings where safety is a priority.

Rationale: COMU is the third-generation uronium reagent based on Oxyma.[3] It eliminates the explosion risk of benzotriazoles (HOBt/HOAt) while providing equal or superior coupling efficiency and lower epimerization rates [1].[1][3][4][5]

Materials:

  • COMU (CAS: 1075198-30-9)

  • Oxyma Pure (CAS: 3849-21-6)[6]

  • DIPEA (Diisopropylethylamine)[7][2][8]

  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Preparation: Dissolve the Fmoc-amino acid (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF (concentration ~0.2 M).

  • Activation: Add COMU (3.0 equiv) to the mixture.

  • Base Addition: Immediately add DIPEA (6.0 equiv). Note: The solution should turn bright yellow/orange (color of the Oxyma anion).

  • Coupling: Add the activated mixture to the resin-bound amine immediately (pre-activation < 2 mins to prevent guanidinylation).

  • Incubation: Agitate at Room Temperature for 30–60 minutes.

  • Monitoring: Perform LCMS on a micro-cleavage. If incomplete, do not extend time; drain and perform a second coupling (double couple).

Protocol B: The "Heavy Lifter" for N-Methylation (TCFH-NMI)

Best for: Coupling to an N-methylated amine (e.g., Fmoc-Ala-OH + H-N(Me)-Val-Resin).

Rationale: Traditional reagents generate active esters (OBt/OAt) that are often too bulky to react with N-methylated amines. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with N-methylimidazole (NMI) to form a compact, highly electrophilic N-acyl imidazolium ion.[2] This method preserves stereochemistry even in challenging vectors [2].[9]

Materials:

  • TCFH (CAS: 94790-37-1)

  • NMI (N-Methylimidazole)[9]

  • Solvent: Acetonitrile (MeCN) is preferred; DCM is acceptable. Avoid DMF if possible as it can slow this specific reaction rate.

Procedure:

  • Dissolution: Dissolve the carboxylic acid (3.0 equiv) and TCFH (3.0 equiv) in anhydrous Acetonitrile.

  • Catalysis: Add NMI (9.0 equiv). Crucial: NMI acts as both base and nucleophilic catalyst.

  • Coupling: Add the mixture to the amine (resin or solution) immediately.

  • Incubation: Agitate for 1–3 hours at Room Temperature.

  • Workup (Solution Phase): Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.

Mechanism Diagram (TCFH-NMI):

TCFH_Mechanism TCFH TCFH (Chloroformamidinium) Inter N-Acyl Imidazolium (Highly Reactive) TCFH->Inter + Acid / + NMI Acid Carboxylic Acid NMI NMI (Catalyst) NMI->Inter Catalysis Product Amide Bond Inter->Product + Amine Amine N-Me Amine (Nucleophile)

Figure 2: In situ generation of the N-acyl imidazolium species via TCFH and NMI.

Protocol C: Acid Fluorides for Aib-Aib Coupling

Best for: Aminoisobutyric acid (Aib) oligomers or adjacent quaternary centers.

Rationale: Aib is helicogenic and extremely hindered. Active esters are too slow. Acid fluorides (R-COF) are small and exhibit high reactivity toward amines while being relatively stable to water. TFFH generates acid fluorides in situ [3].[10]

Materials:

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

  • DIPEA[7][1][2][5][8][11]

  • Solvent: DCM or DMF.[7][1][8][11]

Procedure:

  • Activation: Dissolve Fmoc-Aib-OH (4.0 equiv) and TFFH (4.0 equiv) in dry DCM.

  • Base: Add DIPEA (8.0 equiv).

  • Coupling: Add to the resin immediately.

  • Incubation: Shake for 60 minutes.

  • Optimization: For Aib-Aib couplings, heating to 40°C or using microwave irradiation (50°C, 15 min) significantly improves conversion.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (N-Me) Steric clash prevents active ester approach.Switch from HATU to TCFH-NMI in Acetonitrile.
Racemization (Cys/His) Base-catalyzed epimerization.Use Oxyma Pure (pKa 4.[6]60) instead of HOBt. Keep base (DIPEA) equivalents strictly controlled (1:2 ratio relative to acid).
Incomplete Coupling (Aib) Activation insufficient.Use TFFH (Acid Fluoride) or perform double coupling at 50°C.
Precipitation Aggregation of peptide chain.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (0.1M LiCl).

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal.[6]

  • Beaming, G. S., & MacMillan, D. W. C. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Journal of the American Chemical Society.[12]

  • Carpino, L. A., et al. (1990). Acid fluorides in peptide synthesis. Journal of the American Chemical Society.[12]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Synthesis of Indolizine Derivatives from 2-Pyridylacetic Acid Precursors: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, validated experimental protocols, and structural diversification of indolizines.

Introduction & Scientific Rationale

Indolizines are a privileged class of nitrogen-containing fused bicyclic heterocycles characterized by a 6,5-fused ring system featuring a bridging nitrogen atom. They have garnered immense interest due to their diverse biological activities (antimicrobial, anti-inflammatory, and anticancer) and their exceptional photophysical properties as tunable fluorescent probes[1][2].

At the heart of modern indolizine synthesis lies 2-pyridylacetic acid (often handled as its stable hydrochloride salt, CAS 16179-97-8)[1]. The synthetic utility of 2-pyridylacetic acid and its ester derivatives (e.g., ethyl 2-pyridylacetate) stems from a unique dual-reactivity profile:

  • C-Nucleophilicity: The

    
    -methylene protons are highly acidic due to the electron-withdrawing nature of both the adjacent carbonyl group and the pyridine ring, allowing facile enolate/carbanion formation[3].
    
  • N-Nucleophilicity: The pyridine nitrogen acts as a built-in nucleophile, poised to drive intramolecular cyclization (N-alkylation) following initial C-C bond formation.

This application note details three state-of-the-art synthetic pathways leveraging 2-pyridylacetates to construct highly functionalized indolizine and borindolizine scaffolds.

Mechanistic Pathways: The "Why" and "How"

Pathway 1: Oxidative Cyclization (Ortoleva–King / Aldol Cascade)

Traditional syntheses often require pre-functionalized ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketones (Tschitschibabin reaction). However, modern oxidative linkage allows the direct use of unactivated enolizable ketones or unsaturated ketones[4]. In this pathway, an iodine-mediated Ortoleva–King-type reaction forms an initial C–N bond, followed by an intramolecular Aldol condensation. The thermodynamic driving force is the formation of the fully conjugated, aromatic indolizine system.
Pathway 2: Metal-Free Cascade Annulation (Michael/SN2/Aromatization)

A highly efficient, transition-metal-free[3+2] annulation utilizes bromonitroolefins as dielectrophiles[5].

  • Causality: The reaction begins with a base-promoted Michael addition of the 2-pyridylacetate enolate to the highly polarized C=C bond of the bromonitroolefin[6]. The presence of the strongly electronegative bromine atom directs the regioselectivity. Subsequent intramolecular

    
     displacement of the bromide ion by the pyridine nitrogen closes the 5-membered ring[6]. Finally, the elimination of nitrous acid (
    
    
    
    ) drives the aromatization, yielding polysubstituted indolizines in up to 99% yield[6].

CascadeMechanism A 2-Pyridylacetate (Nucleophile) C Michael Adduct Intermediate A->C Base (Na2CO3) B Bromonitroolefin (Electrophile) B->C [3+2] Annulation D Intramolecular SN2 (N-Alkylation) C->D Ring Closure E Dihydroindolizine Intermediate D->E Loss of Br- F Aromatization (-HNO2) E->F Elimination G Polysubstituted Indolizine F->G Thermodynamic Driving Force

Caption: Metal-free cascade Michael/SN2/aromatization mechanism for indolizine synthesis.

Pathway 3: Deep-Seated Scaffold Modification (Borindolizines)

To overcome the limited emission tunability of traditional fluorophores, 2-pyridylacetates can be converted into borindolizines —a fluorescent boron analog of indolizine featuring a B–N to B–C substitution[7].

  • Causality: Alkyl 2-pyridylacetates are deprotonated at the benzylic position using strong organometallic bases (n-BuLi) at cryogenic temperatures to prevent self-condensation[2]. The resulting stabilized carbanion undergoes carboxyborylation via the addition of N-alkylnitrilium cyanoboranes, yielding highly planar, fluorescent B-N variants with tunable emissions spanning the visible spectrum[8].

BorindolizineSynthesis A 2-Pyridylacetic Acid Hydrochloride B Amide/Ester Formation A->B C Protected 2-Pyridylacetate B->C D Lithiation (n-BuLi, -78 °C) C->D E Lithiated Carbanion Intermediate D->E Deprotonation F Carboxyborylation (Nitrilium Cyanoborane) E->F B-C Bond Formation G Borindolizine Fluorophore F->G Cyclization

Caption: Lithiation-carboxyborylation workflow for synthesizing fluorescent borindolizines.

Quantitative Data Presentation

Table 1: Comparison of Synthetic Strategies for Indolizine Derivatives
Synthetic StrategyPrecursorReagents / CatalystsTypical YieldsKey Advantages
Oxidative Linkage [4]2-Pyridylacetate + Ketones

,

, DMSO, 110 °C
50–65%Direct use of unactivated ketones; regioselective.
Metal-Free Cascade [6]2-Pyridylacetate + Bromonitroolefins

, THF, 80 °C
80–99%Transition-metal-free; high atom economy; scalable to gram quantities.
Carboxyborylation [2]2-Pyridylacetate + Nitrilium Boranesn-BuLi, DCE, -78 °C to RT33–68%Access to highly fluorescent, tunable B-N heterocycles.
Table 2: Photophysical Properties of 2-Pyridylacetate-Derived Borindolizines[10]
C3 SubstituentSolvent

(nm)

(nm)
Quantum Yield (

)
Stokes Shift (

)
Methyl Ester

289, 378438 (Violet-Blue)0.603608
1,3,4-Oxadiazole

-459 (Blue)0.50-
Isoquinoline-fused

-635 (Red)-Broad (610-840 nm)

Experimental Protocols

Protocol A: Preparation of Ethyl 2-Pyridylacetate (Precursor Synthesis)

2-Pyridylacetic acid hydrochloride is highly stable but must be esterified to activate the


-carbon for subsequent C-C bond formation[1].
  • Reaction Setup: Suspend 2-pyridylacetic acid hydrochloride (10.0 mmol) in absolute ethanol (30 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (1.0 mL) dropwise while stirring. Causality: The strong acid acts as both a catalyst for Fischer esterification and a dehydrating agent.

  • Reflux: Heat the mixture to reflux for 12 hours.

  • Validation (Self-Check): Monitor by TLC (DCM/MeOH 9:1). The highly polar baseline spot of the free acid will disappear, replaced by a higher

    
     UV-active spot.
    
  • Workup: Cool to room temperature, concentrate under vacuum, and neutralize carefully with saturated aqueous

    
     until pH 8 is reached. Extract with ethyl acetate (3 
    
    
    
    20 mL), dry over anhydrous
    
    
    , and evaporate to yield ethyl 2-pyridylacetate as a pale yellow oil.
Protocol B: Metal-Free Cascade Synthesis of Polysubstituted Indolizines[8]

This protocol utilizes a mild base to facilitate annulation without degrading the electrophile.

  • Reagent Mixing: In an oven-dried sealed tube, combine ethyl 2-pyridylacetate (0.15 mmol) and the selected bromonitroolefin (0.1 mmol).

  • Base Addition: Add

    
     (0.15 mmol) and anhydrous THF (1.0 mL). Causality:
    
    
    
    is a mild base; it is strong enough to generate the pyridylacetate enolate but weak enough to prevent the decomposition or polymerization of the sensitive bromonitroolefin.
  • Heating: Seal the tube and heat the reaction mixture at 80 °C for 24–48 hours.

  • Validation (Self-Check): Monitor via TLC (petroleum ether/EtOAc 4:1). The distinct yellow spot of the bromonitroolefin will vanish, and a new intensely UV-active (and often fluorescent) spot will appear.

  • Purification: Cool the mixture, concentrate under reduced pressure, and directly load onto a silica gel column. Elute with petroleum ether/EtOAc to isolate the functionalized indolizine.

Protocol C: Synthesis of Borindolizine Fluorophores[10]

Strict anhydrous and cryogenic conditions are required to manage the highly reactive lithiated intermediate.

  • Deprotonation: Dissolve the protected 2-pyridylacetate (1.0 mmol) in anhydrous THF (5.0 mL) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes. Causality: Cryogenic temperatures are critical to stabilize the lithiated carbanion and prevent nucleophilic attack on the ester carbonyl (self-condensation). Stir for 30 minutes at -78 °C.

  • Carboxyborylation: Add a solution of N-alkylnitrilium cyanoborane (1.2 mmol) in anhydrous dichloroethane (2.0 mL) dropwise.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation (Self-Check): Irradiate the reaction flask with a 365 nm portable UV lamp. A successful cyclization is immediately indicated by the emergence of intense violet-blue fluorescence[2].

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with dichloromethane (3 
    
    
    
    15 mL), dry over
    
    
    , and purify via flash chromatography to isolate the borindolizine fluorophore.

References

  • Mohan, D. C., Ravi, C., Pappula, V., & Adimurthy, S. (2015). Synthesis of Indolizines through Oxidative Linkage of C–C and C–N Bonds from 2-Pyridylacetates. The Journal of Organic Chemistry, 80(13), 6846-6855.[Link]

  • Chen, K., Zhou, R., Zhu, G., Tang, L., Huang, L., & He, Q. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega.[Link]

  • Royal Society of Chemistry. (2025). A borindolizine platform for the design of fluorophores with tunable emissions. Chemical Science.[Link]

Sources

Application Note: Metal Complexation Studies of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the experimental framework for characterizing metal complexes of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (referred to herein as DMPAA ).

DMPAA (CAS: 1007878-75-2) represents a sterically modified analog of 2-pyridylglycine. Unlike its parent compound, the dimethylation of the


-amino group eliminates the possibility of N-H hydrogen bonding donation and increases the steric bulk around the metal coordination sphere. This ligand typically acts as a tridentate (N,N,O) donor , forming two fused five-membered chelate rings upon coordination with transition metals (

).

Key Applications:

  • Bioinorganic Modeling: Mimicking the active sites of metalloenzymes containing histidine/carboxylate environments.

  • Catalysis: As a chiral ligand (if resolved) for Lewis-acid catalyzed organic transformations.

  • Pharmaceutical Profiling: Understanding impurity chelation in drug synthesis involving pyridine-acetic acid intermediates.

Pre-Experimental Analysis: Structural Considerations

Before initiating wet-lab protocols, researchers must understand the ligand's speciation. DMPAA exists in zwitterionic form in neutral solution.

  • Donor Sites: Pyridine Nitrogen (

    
    ), Tertiary Amine Nitrogen (
    
    
    
    ), Carboxylate Oxygen (
    
    
    ).
  • Steric Impact: The

    
     group introduces steric hindrance that may destabilize square-planar geometries (e.g., Ni(II), Cu(II)) compared to the unmethylated parent, potentially favoring distorted octahedral or tetrahedral geometries depending on the metal radius.
    
Predicted Acid-Base Equilibria

The ligand undergoes two key protonation steps:

  • 
     (Carboxyl): ~1.8 – 2.2 (Protonation of 
    
    
    
    )
  • 
     (Amine/Pyridine): ~6.5 – 7.5 (Protonation of the amine/pyridine system). Note: The basicity of the amine is slightly enhanced by methyl induction but lowered by the electron-withdrawing pyridine ring.
    

Workflow Visualization

The following diagram outlines the logical flow for a complete complexation study, from solution speciation to solid-state characterization.

ComplexationWorkflow cluster_decision Data Check Start Start: DMPAA Ligand Solubility 1. Solubility & Stock Prep (Solvent: H2O/MeOH, Ionic Strength: 0.1M KNO3) Start->Solubility Potentiometry 2. Potentiometric Titration (Determine pKa & Stability Constants log K) Solubility->Potentiometry pH 2-11 JobsPlot 3. Job's Method (UV-Vis) (Determine Stoichiometry M:L) Solubility->JobsPlot Fixed pH Synthesis 4. Solid State Synthesis (Reflux with MCl2/M(NO3)2) Potentiometry->Synthesis Define Optimal pH Validation Is log K > 5? Potentiometry->Validation JobsPlot->Synthesis Define Ratio Characterization 5. Structural Characterization (IR, XRD, Elemental Analysis) Synthesis->Characterization Validation->Synthesis Yes (Stable)

Figure 1: Integrated workflow for the thermodynamic and structural analysis of DMPAA metal complexes.

Protocol A: Determination of Stability Constants (Potentiometry)

This protocol determines the stepwise stability constants (


) for metal complexes. It is the gold standard for validating ligand affinity.

Materials:

  • DMPAA (High purity, >98%).

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    (Standardized solutions).
  • Base: Carbonate-free NaOH (0.1 M).

  • Acid:

    
     (0.1 M) for initial acidification.
    
  • Electrolyte:

    
     (Adjust to 
    
    
    
    ).
  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a calibrated glass electrode.[1]

Procedure:

  • Calibration: Calibrate the pH electrode using buffers (pH 4.01, 7.00, 10.01). Determine the electrode correction factor for ionic strength.

  • Ligand Titration (Acid Dissociation):

    • Dissolve

      
       mol of DMPAA in 50 mL of 0.1 M 
      
      
      
      .
    • Acidify to pH ~2.5 using

      
      .
      
    • Titrate with 0.1 M NaOH in small increments (0.05 mL) up to pH 11.0.

    • Result: Calculates

      
       values using the Irving-Rossotti method [1].
      
  • Complex Titration:

    • Prepare a 1:1 mixture of Metal:Ligand (

      
       M each).
      
    • Repeat the titration from pH 2.5 to 11.0.

    • Observation: A pH drop compared to the free ligand curve indicates proton displacement by the metal ion (complexation).[2]

  • Data Analysis:

    • Use software like Hyperquad or BEST to fit the titration curves.

    • Calculate the formation function

      
       (average number of ligands bound per metal).
      

Expected Data Output:

Metal IonLog K1 (Expected Range)Preferred GeometryNotes
Cu(II) 8.5 – 10.5Distorted OctahedralJahn-Teller distortion active.
Ni(II) 6.0 – 8.0OctahedralParamagnetic complex likely.
Zn(II) 5.0 – 6.5Tetrahedral/OctahedralKinetic lability is high.

Protocol B: Stoichiometry Determination (Job's Method)

While potentiometry gives stability, Job's Method (Continuous Variation) visually confirms the binding stoichiometry (1:1 vs 1:2) using UV-Vis spectroscopy.[3][4]

Procedure:

  • Stock Solutions: Prepare equimolar solutions (

    
     M) of DMPAA and Metal Salt in Methanol/Water (50:50).
    
  • Series Preparation: Prepare 11 vials varying the mole fraction (

    
    ) of the ligand from 0 to 1.
    
    • Example: Vial 1 (0 mL L + 10 mL M), Vial 6 (5 mL L + 5 mL M), Vial 11 (10 mL L + 0 mL M).

  • Measurement:

    • Measure absorbance (

      
      ) at the 
      
      
      
      of the complex (typically 600–800 nm for Cu(II) d-d transitions).
    • Note: DMPAA itself absorbs in the UV range (<300 nm); focus on Metal-Ligand Charge Transfer (MLCT) or d-d bands in the visible region.

  • Plotting:

    • Plot

      
       vs. Mole Fraction (
      
      
      
      ).
    • 
      .
      
    • The peak of the curve indicates the stoichiometry. A peak at

      
       indicates 1:1 binding; 
      
      
      
      indicates 1:2 (
      
      
      ).

Protocol C: Synthesis of Solid Complexes

To isolate the complex for X-ray diffraction or catalytic use, a preparative scale synthesis is required.

Reaction Scheme:



Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of DMPAA in 10 mL of Methanol.

  • Deprotonation: Add 1.0 mmol of NaOH (or

    
    ) to deprotonate the carboxylic acid. Critical: The pH should be ~7–8.[3][5] Do not exceed pH 9 to avoid metal hydroxide precipitation [2].
    
  • Metal Addition: Add 1.0 mmol of Metal Salt (e.g.,

    
    ) dissolved in 5 mL Methanol dropwise.
    
  • Reflux: Heat the mixture to 60°C for 2–4 hours. The solution color should deepen (e.g., blue to dark green for Copper).

  • Crystallization:

    • Concentrate the solution to half volume using a rotary evaporator.

    • Add diethyl ether or cold acetone to induce precipitation.

    • Allow to stand at 4°C overnight.

  • Filtration: Filter the precipitate, wash with cold ether, and dry under vacuum.

Troubleshooting:

  • Oily Product: If an oil forms, redissolve in minimal methanol and perform slow vapor diffusion with diethyl ether.

  • Precipitation of Metal Hydroxide: Indicates pH was too high. Re-run with stoichiometric base calculation.

Characterization Guide

Validating the coordination mode requires comparing the free ligand spectra to the complex.

Infrared Spectroscopy (FT-IR)

Focus on the Carboxylate Stretching Frequencies.

Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Shift

~1720 (COOH)1600 – 1650Shift to lower wavenumber indicates deprotonation and coordination.

~14001350 – 1380Separation

(

) indicates binding mode (Monodentate vs Bidentate).
Pyridine Ring ~1590~1610Shift to higher energy indicates Pyridine-N coordination [3].
NMR Spectroscopy (for Zn/diamagnetic complexes)
  • 
     NMR:  The 
    
    
    
    -proton (if present, though DMPAA has no
    
    
    -proton on the quaternary carbon, look at the methyl groups) and pyridine protons will shift downfield due to the deshielding effect of the metal ion.
  • Methyl Group Signal: The

    
     singlet will likely broaden or shift if the Nitrogen is coordinated.
    

References

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.

  • BenchChem. (2025).[3] Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes. 3[6][1][7]

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • BLD Pharm. (n.d.). Product Entry: this compound (CAS 1007878-75-2).[8] 8[6][1][7]

  • MedChemExpress. (n.d.). 2-(Pyridin-2-yl)acetic acid hydrochloride | Drug Intermediate. 9[6][1][7]

Disclaimer: This application note is designed for research purposes. The specific stability constants for the dimethyl derivative may vary from the parent compound due to steric effects. Always perform the potentiometric validation (Protocol A) for precise thermodynamic data.

Sources

Application Note: Protecting Group and Activation Strategies for 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is a highly functionalized, unnatural tertiary amino acid increasingly utilized in peptidomimetics, targeted protein degraders (PROTACs), and transition-metal ligand design. Despite its structural utility, handling this molecule presents a triad of severe synthetic challenges:

  • Extreme Steric Hindrance: The

    
    -carbon is fully substituted with a bulky 2-pyridyl ring and an 
    
    
    
    -dimethylamine group, severely retarding standard coupling kinetics.
  • Spontaneous Decarboxylation: The electron-withdrawing nature of the pyridine ring, combined with the adjacent tertiary amine, makes the

    
    -proton highly acidic. Under basic or thermal stress, the molecule readily forms a zwitterion that undergoes rapid decarboxylation[1].
    
  • Incompatibility with Standard N-Protection: Lacking an N-H bond, the

    
    -amine cannot be protected by standard carbamates (e.g., Fmoc, Boc, Cbz)[2]. However, its lone pair remains highly nucleophilic and basic, predisposing it to quaternization and interference with electrophilic coupling reagents.
    

This application note details field-proven strategies to circumvent these issues, providing a self-validating framework for the protection and activation of this demanding substrate.

Mechanistic Causality: The Decarboxylation Challenge

The primary mode of degradation for 2-pyridylacetic acid derivatives is decarboxylation. The reaction is driven by the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. Upon heating or exposure to base, the carboxylate group is expelled as


, leaving a resonance-stabilized carbanion that is subsequently protonated to yield 

-dimethyl-1-(pyridin-2-yl)methanamine[1][3].

Decarboxylation A 2-(Dimethylamino)- 2-(pyridin-2-yl)acetic acid B Zwitterionic Intermediate A->B Proton Transfer (Spontaneous) C Resonance-Stabilized Carbanion + CO2 B->C Heat / Base (-CO2) D Decarboxylated Product C->D Protonation

Mechanism of spontaneous decarboxylation driven by zwitterion formation and pyridine stabilization.

To arrest this pathway during multi-step synthesis, the carboxylic acid must be masked immediately.

Table 1: Carboxylic Acid Protection Strategies
Protecting GroupInstallation ReagentsCleavage ConditionsStrategic AdvantagesDisadvantages
tert-Butyl (tBu) Isobutylene, catalytic

, DCM
50% TFA in DCM, 1hCleavage occurs under acidic conditions, protonating the pyridine/amine and preventing decarboxylation[2].Requires specialized pressure equipment for isobutylene gas.
Benzyl (Bzl) Benzyl bromide,

, DMF

, Pd/C, MeOH
Orthogonal to acid-sensitive groups. Mild cleavage[2].Basic installation conditions risk partial decarboxylation (

) prior to protection.
Allyl (All) Allyl bromide,

, DMF

, Phenylsilane
Highly orthogonal; useful for complex solid-phase peptide synthesis (SPPS).Pd-catalyzed cleavage can be poisoned by the basic pyridine ring.

The "Hidden" Protecting Group: Managing the Tertiary Amine

Because traditional


 protection is impossible, the tertiary amine and pyridine nitrogen must be managed via transient protonation . By maintaining the molecule as a hydrochloride (

) or trifluoroacetate (

) salt during storage and early activation steps, the lone pairs are sequestered. This prevents the dimethylamino group from acting as a competitive nucleophile and stops the pyridine ring from coordinating with transition-metal catalysts used in downstream steps.

Activation and Coupling: Avoiding Uronium Disasters

Coupling a tertiary amino acid requires overcoming massive steric bulk. A common pitfall is the use of uronium/aminium salts like HATU or HBTU. Because the activation of the sterically hindered carboxylate is slow, the unprotected tertiary amine outcompetes the reaction, attacking the uronium species to form an irreversible guanidinium side product. Furthermore, the excess DIPEA required for HATU coupling promotes epimerization of the acidic


-proton.

The Solution: The use of Diisopropylcarbodiimide (DIC) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure acts as an assisted basic catalyst, enhancing the nucleophilicity of the incoming amine without requiring excess exogenous base, thereby preserving stereochemical integrity and preventing guanidinylation[4].

Coupling cluster_0 Activation Pathway Start Free Acid Substrate HATU HATU / DIPEA (Uronium Salt) Start->HATU DICOxyma DIC / OxymaPure (Carbodiimide) Start->DICOxyma SideReaction Guanidinylation & Epimerization HATU->SideReaction Steric hindrance promotes side reactions ActiveEster Oxyma Active Ester (Stable Intermediate) DICOxyma->ActiveEster Efficient activation without excess base Peptide Target Peptide Bond ActiveEster->Peptide + Amine Nucleophile

Comparison of coupling pathways: DIC/Oxyma prevents side reactions common with uronium reagents.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetate tert-butyl ester

This protocol utilizes mild, acid-catalyzed esterification to prevent base-induced decarboxylation.

Reagents:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Isobutylene gas (excess)

  • Concentrated

    
     (0.1 eq)
    

Step-by-Step Procedure:

  • Preparation: Suspend the starting material in anhydrous DCM (10 mL/mmol) in a heavy-walled pressure vessel equipped with a magnetic stirrer.

  • Catalysis: Add concentrated

    
     dropwise at 0 °C. The suspension will likely clear as the sulfate salt forms, transiently protecting the basic nitrogens.
    
  • Isobutylene Addition: Condense isobutylene gas (~10 eq) into the reaction mixture at -78 °C using a dry ice/acetone bath. Seal the pressure vessel tightly.

  • Reaction: Allow the vessel to warm to room temperature and stir for 24 hours behind a blast shield.

  • Self-Validating IPC (In-Process Control): Withdraw a 10 µL aliquot, vent carefully, and quench in 1 mL Acetonitrile. Analyze via LC-MS.

    • Validation Criteria: The system is validated when the starting material peak (

      
       181.1 
      
      
      
      ) is depleted and the product peak (
      
      
      237.1
      
      
      ) is >95% by UV area.
    • Failure Mode Check: Critically, monitor for

      
       137.1 
      
      
      
      . If this peak exceeds 5%, the reaction temperature was too high or the vessel was improperly sealed.
  • Workup: Cool the vessel to -20 °C, carefully vent excess isobutylene, and neutralize the mixture with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Peptide Coupling utilizing DIC/OxymaPure

This protocol details the coupling of the free acid to a resin-bound or solution-phase primary amine.

Reagents:

  • This compound (2.0 eq)

  • OxymaPure (2.0 eq)

  • 
    Diisopropylcarbodiimide (DIC) (2.0 eq)
    
  • Amine nucleophile (1.0 eq)

  • 
    -Dimethylformamide (DMF), anhydrous
    

Step-by-Step Procedure:

  • Pre-activation: Dissolve the free acid and OxymaPure in anhydrous DMF (0.1 M concentration). Cool to 0 °C.

  • Activation: Add DIC dropwise. Stir at 0 °C for 5 minutes, then at room temperature for 10 minutes to form the Oxyma active ester. The solution may turn slightly yellow, which is characteristic of Oxyma ester formation[4].

  • Coupling: Add the pre-activated mixture to the amine nucleophile. If the amine is a hydrochloride salt, add exactly 1.0 eq of N-methylmorpholine (NMM) to liberate the free base. Do not use DIPEA, as strong bases will trigger epimerization of the activated ester.

  • Reaction: Stir for 2-4 hours at room temperature.

  • Self-Validating IPC: Analyze the reaction mixture via LC-MS.

    • Validation Criteria: Confirm the target mass of the coupled product.

    • Failure Mode Check: Monitor for the presence of the unreacted Oxyma active ester (

      
       305.1 
      
      
      
      ). If present after 4 hours, the amine nucleophile is too sterically hindered, and gentle heating (40 °C) may be required.

References

  • Amino Acid-Protecting Groups. Albert Isidro-Llobet, Mercedes Alvarez, Fernando Albericio. Chemical Reviews, 2009, 109(6), 2455-2504.[2]

  • The decarboxylation of 2-pyridylacetic acids. B. R. Brown, D. L. Hammick. Journal of the Chemical Society C: Organic, 1967, 1730-1731. [1]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules (MDPI), 2021, 26(15), 4689. [3]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 2022, 7(7), 5604-5611. [4]

Sources

Catalytic Applications of Dimethylaminopyridine (DMAP)-Based Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of a "Super Catalyst"

4-Dimethylaminopyridine (DMAP) has solidified its position in the synthetic chemist's toolbox as a uniquely potent nucleophilic catalyst.[1][2] Its remarkable ability to accelerate a wide array of chemical transformations, most notably acylation and esterification reactions, stems from its distinct electronic structure.[1][3] The strong electron-donating effect of the dimethylamino group at the 4-position of the pyridine ring significantly enhances the nucleophilicity of the ring nitrogen, making it a far more effective catalyst than its parent compound, pyridine.[1][4] Rate accelerations of up to 10,000-fold have been observed in certain reactions when DMAP is employed as a catalyst.[2][5]

This guide provides an in-depth exploration of the catalytic applications of DMAP and its derivatives, offering not just protocols, but also the underlying mechanistic rationale to empower researchers in their experimental design. We will delve into the core principles of DMAP catalysis, explore its utility in various synthetic contexts, and provide detailed, actionable protocols for key transformations.

I. The Heart of the Matter: The Nucleophilic Catalysis Mechanism

The efficacy of DMAP as a catalyst primarily lies in its ability to act as a superior acyl group transfer agent. The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride, proceeds through a nucleophilic pathway.[1][6][7][8]

  • Activation: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[1][3] This intermediate is significantly more electrophilic than the starting anhydride, rendering it highly susceptible to nucleophilic attack.[1][3]

  • Nucleophilic Attack: The alcohol (or other nucleophile) then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the desired ester and the release of the DMAP catalyst. An auxiliary base, such as triethylamine, is often employed to neutralize the acidic byproduct and regenerate the catalytically active form of DMAP.[3][7]

This catalytic cycle highlights the dual role of DMAP: it is both a potent nucleophile and a good leaving group, facilitating the efficient transfer of the acyl group.

DMAP_Catalytic_Cycle cluster_0 DMAP-Catalyzed Acylation Acylating_Agent Acylating Agent (e.g., Ac₂O) N_Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Acylating_Agent->N_Acylpyridinium DMAP Attack DMAP DMAP DMAP->N_Acylpyridinium Ester Ester Product (R-O-Ac) N_Acylpyridinium->Ester Alcohol Attack Alcohol Alcohol (R-OH) Alcohol->Ester Ester->DMAP Catalyst Regeneration Protonated_DMAP Protonated DMAP Ester->Protonated_DMAP Protonated_DMAP->DMAP Deprotonation Auxiliary_Base Auxiliary Base (e.g., Et₃N) Auxiliary_Base->DMAP

Caption: Catalytic cycle of DMAP in an acylation reaction.

II. Core Applications and Experimental Protocols

A. Esterification Reactions: The Steglich Esterification

One of the most celebrated applications of DMAP is in the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent.[9][10] DMAP's role is to act as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate, preventing its rearrangement to a stable N-acylurea and facilitating the acyl transfer to the alcohol.[9]

Protocol: Steglich Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the acylating agent and the reactive intermediates.

  • Low Temperature Addition of DCC: Adding DCC at 0 °C helps to control the exothermic reaction and minimize side reactions.

  • Stoichiometry: A slight excess of the alcohol and DCC is used to ensure complete consumption of the limiting carboxylic acid. A catalytic amount of DMAP is sufficient due to its high turnover rate.

  • Workup Procedure: The acidic and basic washes are essential to remove any unreacted starting materials and byproducts.

B. Acylation of Alcohols: A Fundamental Transformation

DMAP is a highly effective catalyst for the acylation of alcohols, including sterically hindered ones, using acid anhydrides or acyl chlorides as acylating agents.[5][11][12] This reaction is fundamental for the introduction of protecting groups or for the synthesis of esters.

Protocol: Acetylation of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the secondary alcohol in anhydrous DCM and add triethylamine and DMAP.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting acetate by flash chromatography if necessary.

Data Presentation: Comparison of Acylation Catalysts

CatalystTypical Loading (mol%)Relative RateNotes
PyridineStoichiometric1Often requires elevated temperatures.
TriethylamineStoichiometric~10Primarily acts as a base.
DMAP 1-10 ~10⁴ - 10⁵ Highly efficient nucleophilic catalyst.

This table provides a generalized comparison; actual rates are substrate-dependent.

C. Polymer Chemistry: Controlling Polymer Architectures

DMAP is a versatile catalyst in polymer chemistry, particularly in ring-opening polymerization (ROP) of cyclic esters like lactide to produce polyesters.[13][14] It allows for greater control over polymer molecular weight and architecture.[13] DMAP can also be employed in the functionalization of existing polymers.[13]

Protocol: Ring-Opening Polymerization of L-Lactide

Materials:

  • L-Lactide (100 equiv)

  • Benzyl alcohol (initiator, 1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve L-lactide and benzyl alcohol in anhydrous toluene.

  • Add DMAP to the solution and heat the mixture to 80 °C.

  • Stir the reaction for the desired time to achieve the target molecular weight.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

ROP_Workflow cluster_1 Ring-Opening Polymerization Workflow Start Start Setup Flame-dried Schlenk Flask under Inert Atmosphere Start->Setup Reagents Dissolve L-Lactide & Benzyl Alcohol in Anhydrous Toluene Setup->Reagents Catalyst_Addition Add DMAP Reagents->Catalyst_Addition Reaction Heat to 80 °C Stir for Desired Time Catalyst_Addition->Reaction Precipitation Cool and Precipitate in Cold Methanol Reaction->Precipitation Isolation Filter and Dry Polymer under Vacuum Precipitation->Isolation End End Isolation->End

Caption: Workflow for DMAP-catalyzed ring-opening polymerization.

III. Advanced Applications: Pushing the Boundaries of Catalysis

A. Asymmetric Catalysis with Chiral DMAP Analogues

A significant area of research has been the development of chiral DMAP derivatives for enantioselective catalysis.[11][15][16] By introducing chirality into the DMAP framework, either through stereogenic centers, atropisomerism, or planar chirality, researchers have created catalysts capable of promoting a variety of asymmetric transformations, including kinetic resolutions, cycloadditions, and C-acylations.[11][16]

For instance, ferrocene-based planar chiral DMAP analogues have been synthesized and shown to be effective in asymmetric nucleophilic catalysis.[15][17] These catalysts create a chiral environment around the nucleophilic nitrogen, allowing for facial discrimination on the substrate. The development of these "planar-chiral" DMAP derivatives has been a significant advancement in asymmetric catalysis.[18]

B. Immobilized and Recoverable DMAP Catalysts

To address the toxicity of DMAP and to simplify product purification, significant efforts have been directed towards the development of polymer-supported and immobilized DMAP catalysts.[12][19] These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, aligning with the principles of green chemistry.[19] Examples include DMAP derivatives anchored to polystyrene, silica gel, and covalent triazine frameworks.[18][20]

IV. Safety Considerations

It is imperative to handle DMAP with extreme caution as it is highly toxic and can be readily absorbed through the skin.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

V. Conclusion

4-Dimethylaminopyridine and its derivatives are indispensable catalysts in modern organic synthesis. Their high catalytic activity, broad substrate scope, and operational simplicity have made them the catalysts of choice for a multitude of transformations.[4] The ongoing development of chiral and recoverable DMAP-based systems continues to expand the utility of this remarkable class of catalysts, paving the way for more efficient and sustainable chemical processes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). DMAP in Polymer Chemistry: Enhancing Material Properties Through Catalysis.
  • Bolm, C., et al. (2005, October 14). Design and synthesis of a new type of ferrocene-based planar chiral DMAP analogues. A new catalyst system for asymmetric nucleophilic catalysis. PubMed.
  • Various Authors. (n.d.). 4-Dimethylamino-pyridine(DMAP). ResearchGate.
  • Xu, S., et al. (n.d.). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Scite.ai.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Xu, S., et al. (2005, August 5). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • Xu, S., et al. (2005, August 5). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar.
  • Univar Solutions. (2025, August 11). Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 25). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.
  • Bolm, C., et al. (2005, September 23). Design and Synthesis of a New Type of Ferrocene-Based Planar Chiral DMAP Analogues. A New Catalyst System for Asymmetric Nucleophilic Catalysis. The Journal of Organic Chemistry - ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism.
  • Various Authors. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Request PDF.
  • Taylor & Francis. (n.d.). DMAP – Knowledge and References.
  • The Organic Synthesis Archive. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
  • Various Authors. (2008, January). Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis. Request PDF.
  • Wang, Y., et al. (2026, February 11). Rational embedding of DMAP into covalent triazine frameworks for efficient heterogeneous organocatalysis. RSC Publishing.
  • Monnereau, L., et al. (2022, February 6). Cyclodextrins Initiated Ring-Opening Polymerization of Lactide Using 4-Dimethylaminopyridine (DMAP) as Catalyst: Study of DMAP/β-CD Inclusion Complex and Access to New Structures. MDPI.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem., Int. Ed. Engl., 17, 522–524.
  • Various Authors. (n.d.). Chapter 3: Recoverable Polymer-supported DMAP Derivatives. Books - The Royal Society of Chemistry.
  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses Procedure.

Sources

Troubleshooting & Optimization

storage conditions to prevent degradation of hygroscopic pyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and storing hygroscopic pyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. Moisture is a primary adversary to the stability of pyridine salts, leading to physical changes like clumping and chemical degradation that can compromise experimental results and product efficacy.[1][2][3] This document provides field-proven insights and actionable protocols to maintain the integrity of your materials.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My solid pyridine salt has turned into a sticky mess or a liquid.

Probable Cause: This phenomenon is known as deliquescence. Your pyridine salt is highly hygroscopic, meaning it readily absorbs a significant amount of moisture from the atmosphere.[4][5] This absorbed water dissolves the salt, creating a concentrated aqueous solution. This is particularly common with salts containing highly hygroscopic anions, such as chloride.[4]

Solution & Prevention: Immediate action and stringent preventative measures are required to salvage the material and prevent recurrence.

  • Immediate Action (Drying):

    • High Vacuum Drying: Place the material in a suitable flask (e.g., a round-bottom flask) and connect it to a high vacuum line (Schlenk line). Applying a high vacuum for an extended period (12-24 hours) is effective at removing absorbed water.[4] Gentle heating under vacuum (well below the compound's melting or decomposition temperature) can accelerate drying.[4]

    • Recrystallization/Precipitation: Dissolve the moist salt in a minimal amount of a suitable anhydrous solvent (like ethanol). Then, precipitate the anhydrous salt by adding an anti-solvent in which the salt is insoluble (such as dry diethyl ether).[4] This method is also effective for purification.

  • Prevention (Strict Environmental Control):

    • Inert Atmosphere Handling: The most effective preventative measure is to handle the salt exclusively within a controlled, low-humidity environment like a glove box or glove bag filled with nitrogen or argon.[4]

    • Desiccator Storage: Always store the pyridine salt in a tightly sealed container inside a desiccator.[4] Use a high-capacity desiccant such as phosphorus pentoxide (P₂O₅) or a molecular sieve.[4][6]

    • Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the ambient atmosphere. Prepare all necessary tools and equipment before opening the primary container.[4]

Problem 2: My free-flowing pyridine salt powder has formed hard clumps (caking).

Probable Cause: Caking is a precursor to deliquescence and occurs when moisture is absorbed onto the surface of the powder particles. This moisture creates liquid bridges between particles, which, upon slight temperature or humidity fluctuations, can lead to the formation of solid bridges, resulting in hard agglomerates.[3][7][8] Factors influencing caking include ambient humidity, temperature, and the particle size of the powder.[7][9]

Solution & Prevention:

  • Solution:

    • Mechanical De-agglomeration: Gentle grinding with a mortar and pestle inside a low-humidity environment (glove box) can break up the clumps.

    • Drying: Follow the high vacuum drying protocol described in Problem 1 to remove the absorbed moisture that caused the caking.

  • Prevention:

    • Humidity Control: The most critical factor is controlling the ambient humidity. Store and handle the powder in an environment where the relative humidity (RH) is kept below 50%, and ideally below 25% for highly sensitive materials.[10][11]

    • Anti-Caking Agents: In formulation development, the addition of a glidant or anti-caking agent (e.g., fumed silica) can reduce inter-particle interactions and mitigate caking.[9]

    • Proper Packaging: Use packaging with a high moisture barrier. High-density polyethylene (HDPE) or glass containers with induction-sealed liners are excellent choices.[1] For ultimate protection, consider individual-dose packaging like cold-formed aluminum blister packs.[1]

Problem 3: HPLC analysis shows my pyridine salt is degrading over time, even when stored as a solid.

Probable Cause: Chemical degradation is occurring, likely catalyzed by absorbed moisture. Pyridine salts are susceptible to several degradation pathways:

  • Hydrolysis: The pyridinium ring is electron-deficient and can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening.[4][12] This is a primary concern for these compounds.

  • Oxidation: The compound may be degrading due to oxidative processes, which can be influenced by light, temperature, and the presence of impurities.[4]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[4]

Solution & Prevention:

  • Solution:

    • Characterize Degradants: Use techniques like LC-MS to identify the structure of the degradation products. This will provide insight into the degradation mechanism.

    • Re-purify: If degradation is minor, re-purifying the material via recrystallization may be possible.

  • Prevention:

    • pH Control (in formulation): If the salt is part of a formulation, maintaining an acidic pH is critical to prevent hydroxide-mediated degradation.[4][12]

    • Inert Gas Overlay: After dispensing from the primary container, flush the headspace with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.

    • Light Protection: Store the material in amber glass vials or other opaque containers to protect it from light.[1]

    • Temperature Control: Store at a consistent, cool temperature as recommended by the manufacturer. Avoid temperature cycling, which can increase moisture uptake.[9]

Visual Troubleshooting Guide

The following decision tree provides a logical workflow for diagnosing and addressing common issues with hygroscopic pyridine salts.

Troubleshooting_Hygroscopic_Salts Troubleshooting Flowchart for Hygroscopic Pyridine Salts start Start: Observe Issue with Pyridine Salt physical_state What is the physical state? start->physical_state liquid Liquid / Sticky Mess (Deliquescence) physical_state->liquid Liquid/Sticky clumped Clumped Solid (Caking) physical_state->clumped Solid, but clumped free_flowing Free-flowing solid, but purity is a concern physical_state->free_flowing Solid, free-flowing cause_deliquescence Cause: Severe moisture absorption from atmosphere. liquid->cause_deliquescence cause_caking Cause: Initial moisture absorption leading to particle agglomeration. clumped->cause_caking check_purity Action: Perform analytical check (e.g., HPLC). free_flowing->check_purity solution_drying Solution: Dry under high vacuum or via recrystallization/precipitation. cause_deliquescence->solution_drying solution_deagglomerate Solution: Mechanically de-agglomerate and dry under high vacuum. cause_caking->solution_deagglomerate prevention_strict Prevention: Handle in glove box, store in desiccator with P₂O₅, use tightly sealed containers. solution_drying->prevention_strict prevention_humidity Prevention: Control RH < 50%, use moisture-barrier packaging, consider anti-caking agents. solution_deagglomerate->prevention_humidity end_remediate Remediate & Implement Stricter Controls prevention_strict->end_remediate prevention_humidity->end_remediate purity_ok Purity OK check_purity->purity_ok purity_fail Degradation Observed check_purity->purity_fail end_ok Continue with experiment using strict handling protocols. purity_ok->end_ok cause_degradation Cause: Moisture-catalyzed hydrolysis, oxidation, or photodegradation. purity_fail->cause_degradation solution_degradation Prevention: Store under inert gas, protect from light (amber vials), control pH in formulations. cause_degradation->solution_degradation solution_degradation->end_remediate

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What makes pyridine salts hygroscopic?

Hygroscopicity is the intrinsic property of a substance to attract and hold water molecules from the surrounding environment. For salts, this is driven by the strong electrostatic interactions between the ions in the crystal lattice and the polar water molecules. The pyridinium cation and its corresponding anion can both contribute to this effect. The tendency to absorb water is highly dependent on the specific counter-ion and any substituents on the pyridine ring.

Q2: What are the ideal long-term storage conditions?

To ensure the long-term stability of hygroscopic pyridine salts, a multi-faceted approach to storage is essential.

ParameterRecommendationRationale
Temperature Store at a cool, constant temperature (e.g., 2-8°C or as specified by the manufacturer).Reduces the rate of chemical degradation and minimizes temperature fluctuations that can drive moisture absorption.[9]
Relative Humidity (RH) As low as practically achievable; ideally < 25% RH.Minimizes the primary driver of physical (clumping) and chemical (hydrolysis) instability.[11]
Atmosphere Inert gas (Argon or Nitrogen).Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.[4]
Container Tightly sealed, opaque (amber) glass or HDPE containers with high-integrity seals.Provides a physical barrier against moisture, oxygen, and light.[1][13][14]
Secondary Containment Store primary container within a desiccator containing a high-efficiency drying agent.Provides an additional layer of protection against moisture ingress during storage.[2][4]
Q3: How can I accurately measure the water content in my salt?

The most reliable and widely accepted method for determining water content in pharmaceuticals is Karl Fischer (KF) titration .[4] This technique is highly specific to water and can provide accurate and precise results even at very low levels.

  • Coulometric KF Titration: Ideal for samples with very low moisture content (e.g., < 1%).[4]

  • Volumetric KF Titration: Suitable for samples with higher water content.

Knowing the water content is crucial for understanding the stability profile of your material and for making accurate calculations for solution preparation.[4]

Q4: What formulation strategies can improve the stability of a drug product containing a hygroscopic pyridine salt?

Instead of solely relying on strict environmental controls, proactive formulation strategies can build stability directly into the final dosage form.[15]

  • Film Coating: Applying a moisture-barrier film coating around a tablet or granule can act as a physical shield, preventing moisture from reaching the hygroscopic active pharmaceutical ingredient (API).[15][16][17][18]

  • Co-processing with Excipients: Formulating the hygroscopic API with hydrophobic excipients (e.g., certain grades of cellulose or starch) can help to repel moisture away from the drug substance.[15][16][19] Some excipients can also act as moisture scavengers.[18]

  • Encapsulation: Enveloping the API within a polymeric matrix via techniques like spray drying can create a protective barrier.[15][16][17]

  • Crystal Engineering: Transforming the salt into a less-hygroscopic crystalline form, such as a cocrystal, can fundamentally improve its physical and chemical stability.[15][16]

Q5: How should I design a stability study for my pyridine salt?

Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance or product.[20] These studies should be designed according to guidelines from the International Council for Harmonisation (ICH).

  • Long-Term Stability Testing: This simulates real-time shelf life.[20] Common conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[20] Testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[21][22][23]

  • Accelerated Stability Testing: This uses elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict long-term stability in a shorter timeframe.[20] A minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[21][22]

  • Forced Degradation: Exposing the salt to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation) helps identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[4][23]

Experimental Protocols & Workflows

Protocol 1: Recommended Workflow for Handling Hygroscopic Salts

This workflow outlines the best practices for handling these sensitive materials in both ideal and standard laboratory settings.

Handling_Workflow Workflow for Handling Hygroscopic Pyridine Salts cluster_ideal Ideal Workflow (Controlled Atmosphere) cluster_standard Alternative Workflow (Standard Lab) glovebox_prep 1. Prepare: Place sealed container, balance, spatulas, and pre-tared vials inside glove box. glovebox_weigh 2. Dispense: Open container and weigh salt directly into vials. glovebox_prep->glovebox_weigh glovebox_seal 3. Seal: Immediately seal vials with septum caps inside glove box. glovebox_weigh->glovebox_seal glovebox_use 4. Use: Add anhydrous solvents/ reagents via syringe through septum. glovebox_seal->glovebox_use desiccator_storage 1. Store: Keep salt in a tightly sealed container within a desiccator. lab_prep 2. Prepare: Ready all glassware and reagents. Set up an inert gas (Ar/N₂) flow. desiccator_storage->lab_prep lab_weigh 3. Dispense Quickly: Briefly open container, weigh desired amount rapidly on an analytical balance. lab_prep->lab_weigh lab_transfer 4. Transfer: Immediately transfer weighed solid to reaction flask under inert gas flow. lab_weigh->lab_transfer start Hygroscopic Pyridinium Salt decision Glove Box Available? start->decision decision->glovebox_prep Yes decision->desiccator_storage No

Caption: Recommended workflows for handling hygroscopic salts.

Protocol 2: General Stability Assessment using HPLC

This protocol provides a framework for monitoring the chemical purity and degradation of a pyridine salt over time.

  • Preparation of Stock Solution: Accurately weigh the pyridine salt and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of a known concentration (e.g., 1 mg/mL).[4]

  • Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution using a validated, stability-indicating HPLC method. This establishes the initial purity and peak area of the parent compound. A C18 reverse-phase column with UV detection at a wavelength where the salt has strong absorbance is commonly used.[4][24]

  • Sample Incubation: Store aliquots of the stock solution (or solid samples for long-term studies) under the desired stability conditions (e.g., 40°C/75% RH).[20]

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), retrieve a sample. If it's a solid, prepare a fresh stock solution as in step 1.

  • HPLC Analysis: Inject the samples onto the HPLC system using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the parent pyridine salt remaining at each time point relative to the T=0 sample.

    • Identify and quantify any major degradation products by their peak areas.

    • A significant change is often defined as a >5% loss of the parent compound or the appearance of any significant degradation product.

References

  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Vertex AI Search.
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
  • How to Prevent Powder from Clumping or "Spitting". (2025, August 25). Joey Poucher.
  • How Do Desiccant Packaging Materials Prevent Moisture Damage in Medicines?. (2026, February 26). Sorbead India.
  • The food manufacturer's guide to eradicating caking and clumping. AQUALAB by Addium.
  • Best Moisture-Proof Packaging Materials | Prevent Product Damage. Plus Packaging.
  • Protective packaging types in pharmaceuticals. (2025, February 10). Ecobliss Pharma.
  • Addressing the stability and hygroscopicity of pyridinium salts. (2025, December). BenchChem.
  • Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. (2024, July 12). Colorcon.
  • How to Store Bulk Food-Grade Salt to Maintain its Quality. (2024, May 2). Clarity Salt.
  • How to Store Salt Long-Term: Tips for Preppers. (2025, January 27). The Survivalist.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. (2022, September 22). DR-NTU.
  • 5 Ways to Keep Dehydrated Powders From Clumping. (2023, December 11). The Purposeful Pantry.
  • Powder caking or clumping review : causes and how to solve it. powderprocess.net.
  • Effective prevention against caking damage. Absortech.
  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips.
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
  • How to Store Salt Properly to Keep It Fresh. (2025, February 26). The Salt Box.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20).
  • Drying and Storing Hygroscopic Salts : r/chemistry. (2017, June 6). Reddit.
  • Salt Storage: How to Prevent Loss, Contamination & Waste. (2026, February 14). Morton Salt.
  • The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction. (1977). Canadian Journal of Chemistry, 55(9), 1687-1695.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Pharmaceutical Technology.
  • Annex 10. ICH.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Humidity's Effect on Salt: A Deep Dive into Particle Behavior.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16).
  • ANALYTICAL METHODS. Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.
  • T-PV2295-01-9112-CH Matrix: Air Target concentr
  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological M

Sources

minimizing racemization during coupling of 2-pyridyl amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization of 2-Pyridyl Amino Acids

Topic: Minimizing Racemization During Coupling of 2-Pyridyl Amino Acids Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)

Core Directive & Mechanism Overview

The Challenge: Coupling 2-pyridyl amino acids (e.g., Fmoc-2-Pal-OH, Fmoc-2-Thi-OH) is notoriously difficult due to rapid racemization. This is not a random side reaction; it is a direct consequence of the electronic nature of the pyridine ring .

The Mechanism (Why it happens): The nitrogen atom in the pyridine ring is highly electron-withdrawing. This inductive effect pulls electron density away from the


-carbon, significantly increasing the acidity of the 

-proton.
  • Base-Catalyzed Abstraction: Standard bases used in peptide synthesis (like DIPEA) can easily abstract this acidic proton.

  • Enolization: The resulting carbanion is stabilized by resonance with the carbonyl group (enol/enolate formation) and potentially by the pyridine ring itself.

  • Loss of Chirality: When the proton returns, it can attack from either face, resulting in a racemic mixture (L- and D-isomers).

RacemizationMechanism A Fmoc-2-Pyridylalanine (Activated Ester) C Proton Abstraction (Alpha-Carbon) A->C High Acidity of Alpha-Proton B Base (B:) (e.g., DIPEA) B->C Attacks H+ D Stabilized Enolate (Planar Intermediate) C->D Loss of Chirality E Reprotonation (Random Face) D->E F Racemic Product (L- and D-Isomers) E->F 50:50 Probability

Figure 1: Mechanism of base-catalyzed racemization in 2-pyridyl amino acids.

Troubleshooting Guide (Q&A)

Scenario 1: High Racemization Detected with Standard Protocols

User Question: "I used my standard Fmoc protocol (HBTU/DIPEA) to couple Fmoc-2-Pal-OH, but I see a split peak in HPLC (approx. 40% D-isomer). What went wrong?"

Technical Diagnosis: The combination of HBTU (aminium salt) and DIPEA (strong, unhindered base) is the "perfect storm" for racemization of electron-deficient amino acids. HBTU requires a base to function, and DIPEA (pKa ~10.5) is strong enough to deprotonate the activated


-carbon of 2-Pal.

Corrective Action:

  • Switch the Base: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it efficient at neutralizing the acid generated during coupling but poor at abstracting the sterically crowded

    
    -proton.
    
  • Switch the Reagent: Move to DIC/Oxyma Pure . This method can often be run with no additional base or with only a catalytic amount, drastically reducing racemization risk.

Scenario 2: Low Coupling Efficiency (Yield vs. Purity Trade-off)

User Question: "I switched to DIC/HOBt to avoid racemization, but the coupling is incomplete after 2 hours. How do I improve yield without sacrificing chirality?"

Technical Diagnosis: Carbodiimides (DIC) are slower than onium salts (HATU/HBTU). While safer for chirality, they may struggle with sterically hindered 2-pyridyl analogs.

Corrective Action: Use COMU with Collidine .[1]

  • Why: COMU is a third-generation uronium-type reagent that is more reactive than HBTU/HATU but shows a remarkable resistance to racemization when paired with Collidine or TMP.

  • Protocol: Use 1.0 eq Fmoc-AA, 1.0 eq COMU, and 1.0 eq Collidine. Do not use excess base.

Scenario 3: C-Terminal Racemization

User Question: "I am loading Fmoc-2-Pal-OH onto a resin. Is racemization an issue here?"

Technical Diagnosis: Yes. Loading the first amino acid onto a linker (especially Wang or Rink Amide) often involves DMAP or high base concentrations.

Corrective Action:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: Loading onto 2-CTC is driven by the resin's reactivity and requires only DIPEA (which acts as an acid scavenger here, not an activator). Because the carboxyl group is not "activated" in the traditional sense (no active ester), racemization is negligible.

  • Avoid DMAP: Never use DMAP for loading 2-pyridyl amino acids.

Frequently Asked Questions (FAQs)

Q: Can I use HOAt instead of Oxyma? A: Yes, HOAt is excellent, but Oxyma Pure is generally preferred today. Studies indicate Oxyma is safer (non-explosive) and often yields lower racemization rates than HOAt for sensitive couplings like Cys and His analogs.

Q: How do I measure racemization? A: You cannot rely on standard C18 HPLC retention times alone unless you have synthesized the D-isomer standard.

  • Method A (Marfey's Reagent): Hydrolyze the peptide, derivatize with FDAA (Marfey's reagent), and analyze by LC-MS. This separates L- and D-amino acids.

  • Method B (Chiral Column): Use a Chiralpak or similar column on the intact peptide (if short) or the cleaved amino acid.

  • Method C (Diastereomer Check): Intentionally synthesize the peptide with the D-isomer of 2-Pal. Inject it on your HPLC to identify where the "impurity" elutes.

Q: Is pre-activation recommended? A: No. Minimize pre-activation time.[2] Mix the amino acid, reagent, and base immediately before adding to the resin. Prolonged time in the activated ester state (in the presence of base) increases the window for enolization.

Recommended Protocols

Protocol A: The "Gold Standard" (COMU/Collidine)

Best for: High yield requirements and difficult sequences.

  • Dissolve: Dissolve Fmoc-2-Pal-OH (3.0 eq) and COMU (3.0 eq) in a minimum volume of DMF.

  • Activate: Add 2,4,6-Collidine (3.0 eq). Note: Use exactly 1:1 ratio of Base to Reagent.

  • Couple: Immediately add the solution to the resin.

  • Time: Shake for 30–60 minutes at Room Temperature.

  • Wash: Drain and wash resin with DMF (3x).[3]

Protocol B: The "Safest" Route (DIC/Oxyma)

Best for: Extremely sensitive analogs or when Collidine is unavailable.

  • Dissolve: Dissolve Fmoc-2-Pal-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activate: Add DIC (3.0 eq).

  • Couple: Add to resin immediately.

  • Time: Shake for 60–120 minutes. (Slower reaction requires more time).

Comparative Data & Decision Logic

Table 1: Base Selection Guide

Base pKa (approx) Steric Hindrance Risk of Racemization Recommendation
DIPEA (DIEA) 10.5 Medium High AVOID for 2-Pal
TEA (Triethylamine) 10.7 Low Very High NEVER USE
NMM (N-Methylmorpholine) 7.4 Medium Low Acceptable Alternative

| TMP (2,4,6-Collidine) | 7.4 | High | Lowest | PREFERRED |

Decision Tree for Experimental Design:

DecisionTree Start Start: Coupling Fmoc-2-Pal-OH Q1 Is the sequence sterically hindered? Start->Q1 Yes Yes (Difficult Coupling) Q1->Yes No No (Standard) Q1->No Method1 Use COMU + Collidine (Fast, Low Racemization) Yes->Method1 Check Validation Step: Synthesize D-isomer control to confirm purity via HPLC Method1->Check Method2 Use DIC + Oxyma Pure (Base-Free / Safest) No->Method2 Method2->Check

Figure 2: Decision matrix for selecting coupling conditions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. 4[1][3][5][6][7][8][9]

  • BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling.[1][3][5][6][10][11][12] Technical Note. 13[1][2][3][5][6][7][9][11]

  • Bachem. (2024).[1][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. 6

Sources

troubleshooting low yields in 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Ticket System ID: CHEMSUP-PYR-002 Topic: Troubleshooting Low Yields & Isolation Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Why This Synthesis Fails

Users frequently report yields below 20% when synthesizing this compound. Our analysis identifies two primary failure modes specific to this 2-pyridyl scaffold:

  • Thermal Decarboxylation (The "Disappearing Product"): Unlike phenylglycine, 2-pyridylacetic acid derivatives are thermally unstable. The pyridine nitrogen acts as an electron sink, facilitating the loss of

    
     via a mechanism similar to 
    
    
    
    -keto acids. Standard acid hydrolysis at reflux destroys the product.
  • Zwitterionic "Lock" (The Isolation Trap): The molecule contains a basic dimethylamine (

    
    ), a basic pyridine (
    
    
    
    ), and an acidic carboxylate (
    
    
    ). It exists as a highly water-soluble zwitterion. Standard organic extractions (DCM/EtOAc) will leave 99% of the product in the aqueous waste stream.

Module 1: The Strecker Protocol (Optimized)

User Query: "I used standard Strecker conditions (Pyridine-2-aldehyde, dimethylamine, KCN, then 6M HCl reflux). My NMR shows only dimethyl(pyridin-2-ylmethyl)amine."

Diagnosis: You successfully formed the aminonitrile, but you decarboxylated the product during the acid hydrolysis step. The "product" you see is the decarboxylated amine.

Corrective Protocol: Basic Hydrolysis Variant

Switching from acid to mild alkaline hydrolysis significantly reduces the rate of decarboxylation. The anionic form (carboxylate) is more stable than the zwitterionic or cationic forms found in acid.

Step-by-Step Workflow:

  • Aminonitrile Formation:

    • Combine pyridine-2-carboxaldehyde (1.0 eq) and dimethylamine (1.1 eq, 40% aq) in Methanol. Stir 30 min.

    • Add TMSCN (1.1 eq) dropwise at 0°C. Stir at RT for 4-6 h.

    • Checkpoint: Evaporate solvent. Verify aminonitrile formation by IR (weak CN stretch ~2230 cm⁻¹) or NMR.

  • Hydrolysis (The Critical Step):

    • Do NOT use HCl reflux.

    • Suspend the aminonitrile in

      
       (3.0 eq).
      
    • Add

      
       (30%, 2.0 eq) dropwise at 0°C (Radziszewski conditions) to convert nitrile 
      
      
      
      amide first, then heat gently to 50-60°C to convert amide
      
      
      acid.
    • Why: This avoids the high temperatures required for direct nitrile hydrolysis and keeps the pyridine ring electron-rich (unprotonated), suppressing decarboxylation.

  • Reaction Monitoring:

    • Monitor consumption of nitrile by TLC (stain with Dragendorff’s reagent).

Module 2: Isolation & Purification (The "Killer" Step)

User Query: "The reaction worked (LCMS confirms mass), but I cannot extract it. I tried adjusting pH to 3, 7, and 10, but the aqueous layer holds everything."

Diagnosis: You are dealing with a "super-zwitterion." At pH 7, it is a net-neutral zwitterion with high dipole moment, soluble in water but insoluble in organics.

Solution: Ion Exchange Chromatography

Do not use liquid-liquid extraction. Use a catch-and-release strategy.

Protocol:

  • Resin Selection: Use Dowex 50W-X8 (Strong Cation Exchange) in the

    
     form.
    
  • Loading: Acidify your crude reaction mixture to pH 2 (using dilute HCl) and load onto the column.

    • Mechanism:[1][2][3][4][5][6][7][8] The pyridine and amine are protonated. The molecule binds tightly to the sulfonate resin.

    • Wash: Flush with water (removes inorganic salts, unreacted cyanide, and non-basic impurities).

  • Elution: Elute with 1M - 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7][8] Ammonia deprotonates the resin and the carboxylic acid. The product elutes as the ammonium salt.

  • Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Do not rotovap with heat , as this can trigger decarboxylation if the salt dissociates.

Module 3: Visual Troubleshooting Guides

Figure 1: Strecker Failure Pathways & Prevention

This diagram maps the chemical fate of the starting material, highlighting where the "Low Yield" events occur.

StreckerPathways Start Pyridine-2-aldehyde + Dimethylamine Imine Imine Intermediate Start->Imine Condensation Nitrile Aminonitrile Imine->Nitrile + TMSCN AcidHydrolysis Acid Hydrolysis (6M HCl, Reflux) Nitrile->AcidHydrolysis Standard Route BasicHydrolysis Basic Hydrolysis (NaOH, H2O2, <60°C) Nitrile->BasicHydrolysis Optimized Route Target Target Amino Acid (Zwitterion) AcidHydrolysis->Target <10% Yield DeadEnd Decarboxylated Amine (Major Impurity) AcidHydrolysis->DeadEnd High Heat + H+ BasicHydrolysis->Target High Yield Stable Anion

Caption: Figure 1. The divergence between standard acid hydrolysis (leading to decarboxylation) and the recommended basic hydrolysis pathway.

Figure 2: Purification Decision Tree

Follow this logic to isolate the product from the aqueous reaction mixture.

Purification Crude Crude Aqueous Mixture Check Check LCMS/TLC Crude->Check Extract DCM Extraction? Check->Extract Traditional IonEx Dowex 50W (H+ Form) Check->IonEx Recommended Fail Yield Loss (Product stays in water) Extract->Fail Load Load at pH 2 IonEx->Load Wash Wash with H2O Load->Wash Elute Elute with 2M NH4OH Wash->Elute Freeze Lyophilization Elute->Freeze

Caption: Figure 2. Isolation strategy emphasizing Ion Exchange over liquid-liquid extraction.

FAQ: Frequently Encountered Issues

Q1: Can I use the Petasis reaction (Boronic Acid Mannich) instead? A: We advise caution. While elegant, the Petasis reaction for this specific target requires Pyridine-2-boronic acid , which is notoriously unstable and prone to rapid protodeboronation (losing the boron group before reacting) [1]. If you must use this route, use MIDA boronates or Trifluoroborate salts to improve stability, and use Glyoxylic acid monohydrate as the carbonyl source. However, the Strecker route (modified) is generally more robust for this specific scaffold.

Q2: My product turns into a brown oil upon drying. Is it decomposing? A: Likely yes. 2-pyridylacetic acids are sensitive to light and air.

  • Fix: Store the product as the Dihydrochloride salt (add 2 eq HCl in ether to the purified solid) or keep it frozen at -20°C under Argon. The salt form suppresses the zwitterionic character and decarboxylation tendency.

Q3: Why does the NMR show a broad hump around 4-5 ppm? A: This is characteristic of the


-proton in zwitterionic amino acids exchanging with water/solvent protons, often exacerbated by the rapid equilibrium of the pyridine nitrogen protonation. Run the NMR in D₂O with NaOD  (pH > 10) to observe a sharp singlet for the 

-proton.

Summary of Quantitative Data

ParameterStandard Acid HydrolysisOptimized Basic Hydrolysis
Reagent 6M HCl6M NaOH / H₂O₂
Temperature 100°C (Reflux)50°C
Decarboxylation Risk High (>60% loss) Low (<5%)
Isolation Method Neutralization + ExtractionIon Exchange (Dowex)
Typical Yield 10-15%65-75%

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.

  • Petasis, N. A., & Akritopoulou, I. (1993).[8] The boronic acid Mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586.

  • BenchChem Technical Support. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid".

  • Master Organic Chemistry. (2025). The Strecker Synthesis: Mechanism and Applications.

Sources

Technical Support Center: Purification of Zwitterionic Pyridyl Amino Acids by Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of zwitterionic pyridyl amino acids by flash chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Zwitterionic pyridyl amino acids, with their combination of a basic pyridyl nitrogen, an acidic carboxylic acid, and a primary amino group, exist as charged species across a wide pH range, complicating their purification. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to develop robust and efficient purification strategies.

Understanding the Challenge: The Zwitterionic Nature

Zwitterionic molecules contain both positive and negative charges, resulting in high polarity and low solubility in many common organic solvents used for chromatography. The pyridyl group adds another layer of complexity due to its basicity and potential for pi-pi interactions. These characteristics can lead to a host of chromatographic issues, including poor retention, broad and tailing peaks, and irreversible binding to the stationary phase. The key to successful purification lies in controlling the ionization state of the molecule and selecting the appropriate chromatographic mode and mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a zwitterionic pyridyl amino acid by flash chromatography?

For a novel zwitterionic pyridyl amino acid, starting with reversed-phase flash chromatography is often the most practical approach.[1] This technique separates compounds based on hydrophobicity, and the pyridyl and any other nonpolar side chains will provide some retention on a C18 stationary phase. However, it is crucial to use a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, to control the ionization state of the amino and carboxyl groups.[2][3]

Q2: Should I use normal-phase or reversed-phase chromatography?

Normal-phase chromatography on bare silica is generally not recommended for zwitterionic amino acids.[4] The polar zwitterionic functional groups can interact very strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor recovery and significant peak tailing.[4] Reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC), or mixed-mode chromatography are more suitable options.[1][5]

Q3: What are the advantages and disadvantages of using TFA versus formic acid as a mobile phase additive?

  • Trifluoroacetic Acid (TFA): As a strong acid and effective ion-pairing agent, TFA can significantly improve peak shape for basic compounds like pyridyl amino acids.[6] It fully protonates the amino groups, leading to more consistent interactions with the stationary phase.[2] The main disadvantages are its potential for ion suppression in mass spectrometry and the difficulty in removing it from the final product due to the formation of an azeotrope with water.[6][7][8]

  • Formic Acid (FA): Formic acid is a weaker acid and is more compatible with mass spectrometry.[8][9] It is also more volatile and easier to remove during solvent evaporation. However, it may not be as effective as TFA at improving peak shape for all compounds.[6]

Q4: What is mixed-mode chromatography, and is it suitable for these compounds?

Mixed-mode chromatography (MMC) utilizes a stationary phase with multiple functionalities, typically combining reversed-phase (hydrophobic) and ion-exchange (ionic) characteristics.[10][11] This makes it an excellent choice for zwitterionic compounds, as it can interact with both the nonpolar parts of the molecule (like the pyridyl ring) and the charged functional groups.[12][13] This dual interaction mechanism can provide unique selectivity and improved separation.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification experiments in a question-and-answer format.

Problem 1: My compound is not retaining on a C18 column and elutes in the void volume.

  • Cause: The compound is too polar for the reversed-phase conditions. At a neutral pH, the zwitterionic form is highly water-soluble and has minimal interaction with the hydrophobic C18 stationary phase.[1]

  • Solution:

    • Add an acidic modifier: Introduce 0.1% to 0.5% TFA or formic acid to your mobile phase (both water and organic solvent).[2][14] This will protonate the amino groups and suppress the deprotonation of the carboxylic acid, creating a more retained cationic species. Increasing the modifier concentration can sometimes sharpen peaks and increase retention.[2][14]

    • Consider a different stationary phase: If adding an acid is not effective, your compound may be better suited for HILIC or a mixed-mode column.[1][5] HILIC is specifically designed for highly polar compounds.[15]

Problem 2: My peaks are broad and show significant tailing.

  • Cause: This is often a result of secondary interactions with the stationary phase. For zwitterionic compounds, this can be due to interactions with residual silanol groups on the silica backbone of the stationary phase or slow kinetics of ionization changes during chromatography.[16]

  • Solution:

    • Optimize the mobile phase modifier: If you are already using an acid, try increasing its concentration. A higher concentration of an ion-pairing agent like TFA can more effectively mask the silanol groups and ensure a single, consistent ionic form of your analyte.[2][14]

    • Adjust the mobile phase pH: Using a buffered mobile phase, such as ammonium formate or ammonium acetate, can help maintain a constant pH and improve peak shape.[4][9] For mass spectrometry applications, these volatile buffers are ideal.[3]

    • Change the stationary phase: A more modern, end-capped C18 column with minimal residual silanols may improve performance. Alternatively, a polar-embedded phase C18 column can offer different selectivity and better peak shape for polar compounds.[1]

Problem 3: I have successfully purified my compound, but I can't remove the TFA.

  • Cause: TFA forms a high-boiling azeotrope with water, making its removal by simple rotary evaporation difficult and potentially leading to decomposition of the sample due to concentrated acid.[7]

  • Solution:

    • Azeotropic removal with a non-polar solvent: After removing the majority of the aqueous mobile phase, add a solvent like toluene and continue evaporation. This can help to azeotropically remove the residual TFA.[7]

    • Solid-Phase Extraction (SPE): The collected fractions can be loaded onto a C18 SPE cartridge. The TFA can be washed away with water, and the product can then be eluted with an organic solvent like methanol or acetonitrile.[7]

    • Use a different acid: In future purifications, consider using formic acid if it provides adequate separation.[9]

Problem 4: My TLC results do not translate well to my flash chromatography separation.

  • Cause: Differences in the activity of the silica on TLC plates versus the bulk silica in a flash column can lead to discrepancies.[17] The water content of the silica can significantly affect the retention of highly polar, hydrogen-bonding compounds.[17]

  • Solution:

    • Ensure proper sample loading: For flash chromatography, dissolving the sample in a minimal amount of a strong solvent like DMSO or performing a dry load can improve the correlation with TLC results.[2][17] When dry loading, ensure all acidic modifiers from the sample workup are removed, as they can cause the compound to streak through the column.[17]

    • Optimize TLC for flash: Aim for an Rf value between 0.1 and 0.3 on your TLC plate for the best separation on a flash column.[18]

    • Consider an orthogonal approach: If normal-phase TLC was used for method development, but the compound is zwitterionic, the separation mechanism on silica is not ideal. It is better to develop the method using reversed-phase TLC plates to better mimic the conditions of a reversed-phase flash purification.

Experimental Protocols & Workflows

Visualizing the Method Selection Process

The following diagram outlines a decision-making workflow for selecting a purification strategy.

Workflow cluster_prep Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification method_dev Method Development (Analytical HPLC/TLC) sample_prep Sample Preparation (Dissolve in DMSO or Dry Load) method_dev->sample_prep equilibration Column Equilibration sample_prep->equilibration injection Sample Injection equilibration->injection elution Gradient Elution injection->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC or LC-MS) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation (TFA Removal if needed) pooling->evaporation final_product Final Purified Product evaporation->final_product

Sources

optimizing solvent systems for 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles presented by 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid .

This molecule is a classic amphoteric system: it features a basic dimethylamino group, a weakly basic pyridine ring, and an acidic carboxylic acid. At physiological pH, it exists primarily as a zwitterion. The strong electrostatic interactions between the positively charged ammonium/pyridinium groups and the negatively charged carboxylate group create a high crystal lattice energy. This drastically reduces its thermodynamic solubility in both water (near its isoelectric point) and non-polar organic solvents.

To optimize its solubility, we must disrupt these intramolecular and intermolecular interactions through precise pH modulation, dielectric constant manipulation, or specific solvation strategies.

Core Concepts: The Causality of Zwitterion Solubility

According to the Henderson-Hasselbalch equation, the solubility of an amphoteric molecule is highly pH-dependent and exhibits a U-shaped profile, reaching its absolute minimum at the isoelectric point (pI)[1]. At the pI, the net charge of the molecule is zero. Without a net charge to facilitate ion-dipole interactions with the surrounding water molecules, the compound relies solely on weaker hydrogen bonding and Van der Waals forces, which are often insufficient to overcome its high crystal lattice energy[2].

ChargeStates Cation Cationic Form (Low pH < 2) High Solubility Zwitterion Zwitterionic Form (pH ~ 5-7) Low Solubility (pI) Cation->Zwitterion Increase pH (Deprotonate COOH) Zwitterion->Cation Decrease pH (Protonate COO-) Anion Anionic Form (High pH > 9) High Solubility Zwitterion->Anion Increase pH (Deprotonate NH+) Anion->Zwitterion Decrease pH (Protonate N)

Charge state transitions of this compound vs. pH.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 biological assay buffer. Why does this happen, and how can I prevent it? A: At pH 7.4, this compound is likely very close to its pI, existing as a neutral zwitterion. When you dilute the DMSO stock into the aqueous buffer, the dielectric constant of the medium increases rapidly, and the solvent's ability to solvate the hydrophobic pyridine ring drops. Solution: Pre-formulate your stock with a co-solvent system (e.g., 10–20% PEG400 or Propylene Glycol) to lower the dielectric constant of the final mixture. Alternatively, if your downstream assay permits, adjust the buffer pH by 1–2 units away from the pI to induce a net charge and increase electrostatic repulsion between the solute molecules[3].

Q2: I need to dissolve this compound in a purely organic solvent for a synthetic step, but it is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc). What are my options? A: Zwitterions behave similarly to inorganic salts; their high lattice energy prevents dissolution in low-dielectric organic solvents. Solution: You must "break" the zwitterion. Add a volatile organic acid (e.g., 1% Trifluoroacetic acid, TFA) or base (e.g., Triethylamine, TEA) to your organic solvent. This protonates or deprotonates the zwitterion, converting it into a more lipophilic ion-pair that will readily dissolve in DCM[4].

Q3: How do I predict which co-solvent will work best without wasting my API? A: Utilize Yalkowsky's log-linear cosolvency model. This model states that the logarithmic solubility of a drug in a mixed solvent increases linearly with the volume fraction of the co-solvent. By measuring the solubility in pure water and pure co-solvent, you can interpolate the exact co-solvent fraction required to achieve your target concentration, turning a trial-and-error process into a predictable mathematical function[3].

Experimental Methodologies

To ensure scientific rigor, all solvent optimization must follow self-validating empirical workflows.

Workflow A 1. In Silico Profiling (pKa, pI, logP) B 2. pH-Solubility Mapping (Aqueous Buffers) A->B Identify pI C 3. Co-Solvent Addition (e.g., DMSO, PEG400) B->C Sub-optimal at pI D 4. Complexation/Surfactants (if target not met) C->D Hydrophobic limits E 5. Final System Validation (Stability & Recovery) C->E Target reached D->E Target reached

Workflow for optimizing zwitterionic solvent systems.

Protocol A: pH-Solubility Profiling (Shake-Flask Method)

Purpose: To empirically determine the pI and the pH ranges of maximum solubility. This protocol uses centrifugation to self-validate that only thermodynamically dissolved API is measured.

  • Buffer Preparation: Prepare 100 mM universal buffer solutions (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0 in 1.0 pH unit increments.

  • Saturation: Add an excess of this compound (approx. 50 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a constant temperature (25°C ± 0.5°C) to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved API.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV against a standard curve.

  • Analysis: Plot

    
     vs. pH to identify the U-shaped curve minimum, which corresponds to the empirical pI[1].
    
Protocol B: Co-Solvent Optimization via Yalkowsky's Model

Purpose: To determine the minimum co-solvent fraction required for target solubility, minimizing biological toxicity in downstream assays.

  • Baseline Measurement: Determine the intrinsic aqueous solubility (

    
    ) at the target pH using Protocol A.
    
  • Co-Solvent Measurement: Measure the solubility (

    
    ) in a pure pharmaceutically acceptable co-solvent (e.g., PEG400).
    
  • Calculation: Apply the log-linear equation:

    
    , where 
    
    
    
    is the volume fraction of the co-solvent and
    
    
    is the solubilization power (derived from
    
    
    ).
  • Validation: Prepare the calculated solvent mixture, add the target API concentration, and observe for precipitation over 48 hours to validate the model's prediction[3].

Data Presentation: Solubility Matrix

The following table summarizes the expected quantitative behavior of this compound across various optimized solvent systems based on the mechanisms discussed above.

Solvent SystempHDielectric Constant (

)
Estimated Solubility (mg/mL)Solubilization Mechanism
Pure Water ~6.0 (pI)~80< 0.1Baseline (Zwitterion lattice intact)
Acidic Buffer 2.0~80> 50.0Cationic Ionization (Electrostatic repulsion)
Basic Buffer 10.0~80> 50.0Anionic Ionization (Electrostatic repulsion)
Water / PEG400 (80:20) ~6.0~655.0Dielectric Reduction / Cosolvency
DCM + 1% TFA N/A~9> 100.0Ion-Pairing / Zwitterion Disruption

References

1.[4] Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Source: MDPI. URL:[Link] 2.[3] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Source: PubMed. URL: [Link] 3.[1] Theory of aqueous solubility prediction. Source: ChemAxon Docs. URL:[Link] 4.[2] 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Source: Chemistry LibreTexts. URL: [Link]

Sources

scale-up synthesis challenges for 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid . It is designed for process chemists and R&D scientists encountering specific yield, stability, or isolation issues.

Topic: Scale-Up Synthesis & Troubleshooting for this compound Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Decarboxylation Trap"

Scaling up this compound presents a unique convergence of two chemical risks: zwitterionic solubility and facile decarboxylation .

Unlike standard


-amino acids, the electron-deficient pyridine ring at the 

-position significantly acidifies the C-H bond and stabilizes the carbanion intermediate formed after decarboxylation. This makes the molecule structurally analogous to a malonic acid half-ester, prone to losing

under even mild heating or acidic conditions. Furthermore, the presence of two basic nitrogen centers (pyridine

, dimethylamine

) creates complex solubility profiles that render standard organic extraction ineffective.

This guide prioritizes the Petasis Borono-Mannich route over the traditional Strecker synthesis to mitigate these risks.[1]

Module 1: Route Selection & Reaction Engineering[1]

Q: Why is the Strecker synthesis failing at the hydrolysis step on my 100g scale?

Diagnosis: The Strecker synthesis (Aldehyde


 Aminonitrile 

Amino Acid) requires strong acid (e.g.,

) or base hydrolysis at elevated temperatures to convert the nitrile to the carboxylic acid. Root Cause: 2-Pyridylacetic acid derivatives are thermally unstable. The harsh hydrolysis conditions trigger rapid decarboxylation, converting your product into 2-(dimethylaminomethyl)pyridine (the "decarboxylated byproduct") and

gas. Recommendation: Switch to the Petasis Reaction using glyoxylic acid. This is a one-step, multicomponent reaction that proceeds at room temperature (or mild heating) and avoids the nitrile hydrolysis step entirely.
Experimental Workflow Comparison

The following diagram illustrates the risk profile of the Strecker route versus the recommended Petasis route.

SynthesisRoutes cluster_Strecker Route A: Strecker (High Risk) cluster_Petasis Route B: Petasis (Recommended) Start Pyridine-2-carboxaldehyde Nitrile Aminonitrile Intermediate Start->Nitrile + HCN/NaCN Glyoxylic + Glyoxylic Acid + Dimethylamine Start->Glyoxylic Hydrolysis Acid Hydrolysis (>80°C) Nitrile->Hydrolysis Byproduct Byproduct: 2-(Dimethylaminomethyl)pyridine (Decarboxylation) Hydrolysis->Byproduct Major Pathway Product Target: 2-(Dimethylamino)-2-(pyridin-2-yl) acetic acid Hydrolysis->Product Minor Pathway Reaction Reaction in DCM/EtOH (25°C - 40°C) Glyoxylic->Reaction Reaction->Product High Yield

Caption: Comparison of Strecker vs. Petasis routes. The Petasis route bypasses the high-temperature hydrolysis step responsible for decarboxylation.

Module 2: Critical Process Parameters (CPP)

Q: What are the optimal conditions for the Petasis reaction to minimize impurities?

Protocol:

  • Stoichiometry: Use a slight excess of Glyoxylic acid monohydrate (1.1 equiv) relative to Pyridine-2-carboxaldehyde (1.0 equiv) and Dimethylamine (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH). DCM often precipitates the zwitterionic product directly, facilitating filtration.

  • Temperature: Strict control at 20–25°C . Do not exceed 40°C.

  • Time: 12–24 hours.

Data: Solvent Selection for Reaction
SolventSolubility of ReactantsSolubility of ProductOutcome
DCM HighVery LowPreferred. Product precipitates as a solid; easy filtration.
Ethanol HighModerateHomogeneous reaction; requires evaporation (risk of degradation).
Water ModerateHighDifficult isolation; product stays in solution.

Module 3: Troubleshooting & Isolation

Q: My product is stuck in the aqueous phase after workup. Standard extraction with DCM/EtOAc extracts nothing. Why?

Analysis: You are dealing with a Zwitterion .

  • pH < 4: The molecule is cationic (Pyridine-H

    
    , Amine-H
    
    
    
    , COOH). It is water-soluble.
  • pH 4–7: The molecule is zwitterionic (Pyridine, Amine-H

    
    , COO
    
    
    
    ). It is highly polar and water-soluble.
  • pH > 10: The molecule is anionic (COO

    
    ). It is water-soluble.
    

Solution: The "Isoelectric Precipitation" or Ion Exchange Do not use liquid-liquid extraction. Instead, use one of the following methods:

Method A: Isoelectric Precipitation (Scale: >50g)
  • Concentrate the reaction mixture to a minimal volume.

  • Carefully adjust pH to the Isoelectric Point (pI) , calculated to be approximately pH 6.5–7.0 .

  • Cool to 0°C and add an anti-solvent (Acetone or Isopropanol).

  • The zwitterion should crystallize out.

Method B: Ion Exchange Chromatography (High Purity)

For high-purity needs (e.g., pharmaceutical standards), use a strongly acidic cation exchange resin (e.g., Dowex 50W).

  • Load aqueous solution at pH 2 (Product binds to resin).

  • Wash with water (Remove non-basic impurities).

  • Elute with 2M

    
     (Displaces product as the ammonium salt).
    
  • Lyophilize the eluent.

Isolation Logic Tree

Isolation Start Crude Reaction Mixture Check Check Solvent Start->Check DCM Solvent: DCM Check->DCM Non-polar Polar Solvent: EtOH/Water Check->Polar Polar Filter Filtration DCM->Filter Wash Wash with cold DCM/Ether Filter->Wash Solid Solid Zwitterion Wash->Solid Evap Evaporate < 30°C Polar->Evap Resin Dowex 50W Column Evap->Resin Elute Elute with 2M NH4OH Resin->Elute Lyo Lyophilization Elute->Lyo

Caption: Decision matrix for product isolation based on reaction solvent.

Module 4: Stability & Storage

Q: The solid product turns yellow/brown upon storage. Is it decomposing?

Answer: Yes, likely via slow decarboxylation or oxidation.

  • Mechanism: The free amino acid is less stable than its salt forms. Moisture accelerates decarboxylation by stabilizing the transition state.

  • Fix: Convert the product to the Dihydrochloride Salt (2HCl) for long-term storage. The protonation of the pyridine ring and the amine group removes the electron density that facilitates decarboxylation.

    • Protocol: Dissolve zwitterion in minimal dry Ethanol. Add 2.2 equiv of HCl in Dioxane/Ether. Filter the precipitate.[2] Store at -20°C under Argon.

References

  • Petasis Reaction Overview

    • Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new multicomponent assembly of amines, carbonyls, and boronic acids.[3] Tetrahedron, 49.

    • Source:

  • Decarboxylation of Pyridylacetic Acids

    • Katritzky, A. R., et al. (2010). Instability of 2,2-di(pyridin-2-yl)
    • Source:

  • Synthesis of Pyridylglycine Derivatives

    • Batey, R. A., et al. (2005). Potassium organotrifluoroborates as nucleophiles in the Petasis reaction. Tetrahedron Letters.
    • Source: (General reference for Petasis scope).

  • General Scale-up of Amino Acids

    • BenchChem Technical Support.[4] (2025).[4][5] Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid".

    • Source:

Sources

handling air-sensitive pyridine-based amino acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis . This guide is engineered specifically for researchers, senior scientists, and drug development professionals dealing with the complex handling and purification of air-sensitive pyridine-based amino acid intermediates.

These bifunctional molecules present a dual-threat synthetic challenge: the pyridine nitrogen is highly susceptible to N-oxidation, while the amino acid moiety (even when protected) is prone to moisture-induced racemization and hydrolysis. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your intermediates.

Workflow Decision Matrix

Before initiating any manipulation, it is critical to determine the appropriate handling environment based on the specific sensitivity of your intermediate.

Workflow Start Synthesized Pyridine-Amino Acid Intermediate CheckSens Determine Sensitivity Level Start->CheckSens Glovebox Glovebox Handling (<1 ppm O2/H2O) CheckSens->Glovebox Highly Pyrophoric/ Moisture Sensitive Schlenk Schlenk Line (Standard Air-Free) CheckSens->Schlenk Moderately Air-Sensitive Purification Inert Flash Chromatography Glovebox->Purification Schlenk->Purification Storage Store at -20°C under Ar Purification->Storage

Workflow decision matrix for handling and purifying sensitive pyridine-amino acid intermediates.

Quantitative Degradation Metrics

To understand the critical need for inert environments, refer to the quantitative impact of atmospheric exposure on pyridine-amino acid intermediates.

Table 1: Environmental Thresholds & Degradation Metrics (24-Hour Exposure)

Environmental ConditionO₂ ConcentrationH₂O ConcentrationObserved DegradationImpact on Enantiomeric Excess (ee%)
Standard Fume Hood ~210,000 ppm~10,000 ppm> 45% N-Oxide formationRapid racemization (< 50% ee)
Standard Schlenk Line < 50 ppm< 20 ppm< 5% N-Oxide formationStable (> 95% ee)
Strict Glovebox < 1 ppm< 1 ppmUndetectableFully preserved (> 99% ee)

FAQ & Deep-Dive Troubleshooting

Q1: Why does my pyridine-amino acid intermediate turn dark and degrade during transition-metal catalyzed cross-coupling? Answer: The darkening of the reaction mixture is a classic indicator of catalyst decomposition, primarily driven by the formation of pyridine N-oxides. The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and exceptionally susceptible to oxidation by trace atmospheric oxygen [2].

  • The Causality: Once formed, pyridine N-oxides act as aggressive, unwanted bidentate ligands. They outcompete your intended phosphine or amine ligands, coordinating tightly to the transition metal (e.g., Pd, Ru, or Ir) and irreversibly poisoning the catalyst.

  • The Solution: You must achieve an environment with <10 ppm dissolved O₂. Employ strict Schlenk line techniques and utilize the Freeze-Pump-Thaw degassing method for all solvents prior to setting up the coupling reaction [1].

Q2: I am observing a significant loss of enantiomeric excess (ee%) in my final peptide coupling. How is air/moisture contributing to this? Answer: Moisture acts as a critical conduit for base-catalyzed racemization. In the presence of trace water and the basic conditions required for standard peptide coupling (e.g., DIPEA, TEA), the α-proton of the amino acid becomes highly susceptible to abstraction [4].

  • The Causality: Water facilitates the thermodynamic stabilization of the intermediate enolate/ketene aminal. When this intermediate reprotonates, it does so non-stereoselectively, leading to a racemic mixture.

  • The Solution: Ensure all coupling reagents and solvents are rigorously dried over activated 3Å molecular sieves. Perform the coupling inside a glovebox to eliminate ambient humidity.

Q3: Standard flash chromatography destroys my intermediate, resulting in severe streaking and low mass recovery. How can I purify it? Answer: Pyridine rings interact strongly via hydrogen bonding with the acidic silanol groups on standard silica gel. When this interaction is combined with ambient air exposure during a standard column run, it triggers rapid on-column oxidation and degradation.

  • The Solution: You must perform Inert Atmosphere Flash Chromatography[3]. This involves capping the acidic sites of the silica gel and running the column entirely under positive Argon pressure using degassed eluents.

Chemical Degradation Pathway Logic

Understanding the exact mechanisms of failure allows for better experimental design. The diagram below illustrates the divergent degradation pathways triggered by atmospheric exposure.

Pathways Intermediate Pyridine-Amino Acid Intermediate O2 O2 / Air Exposure Intermediate->O2 Oxidation H2O H2O / Moisture Exposure Intermediate->H2O Hydrolysis/Base NOxide Pyridine N-Oxidation (Loss of binding affinity) O2->NOxide N-O bond formation Racemization Base-Catalyzed Racemization (Loss of chirality) H2O->Racemization alpha-proton abstraction

Chemical degradation pathways: Pyridine N-oxidation and moisture-induced racemization.

Step-by-Step Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems , meaning the physical observations during the procedure confirm its success.

Protocol A: Strict Freeze-Pump-Thaw Degassing

Purpose: Complete removal of dissolved oxygen to prevent pyridine N-oxidation.

  • Preparation: Transfer the required anhydrous solvent into a heavy-walled Schlenk flask containing a magnetic stir bar. Seal the flask with a greased glass stopcock and connect it to the Schlenk line manifold.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) dewar. Wait until the solvent is completely frozen solid.

  • Pumping: Once frozen, open the flask to the high-vacuum manifold (target < 10⁻² mbar) for 5–10 minutes to evacuate the atmospheric headspace.

  • Thawing: Isolate the flask from the vacuum by closing the stopcock. Remove the LN₂ dewar and place the flask in a warm water bath.

    • Self-Validation Check: As the solvent melts, you will observe bubbles of trapped gas vigorously escaping the liquid phase.

  • Cycling: Repeat Steps 2 through 4 a minimum of three times.

    • Final Validation: The process is complete when zero gas bubbles evolve during the thawing phase, confirming the absolute removal of dissolved O₂ [1].

  • Backfilling: After the final thaw, backfill the flask with ultra-pure Argon gas.

Protocol B: Inert Atmosphere Flash Chromatography

Purpose: Purification of the intermediate without on-column oxidation or silanol-induced streaking.

  • Silica Deactivation: Inside a fume hood, slurry standard silica gel in hexanes containing 1% Triethylamine (Et₃N). Stir for 30 minutes to cap acidic silanol sites, then remove the solvent under reduced pressure and dry the silica thoroughly.

  • Glovebox Setup: Transfer the deactivated dry silica, glass chromatography column, collection vials, and crude intermediate into a glovebox (<1 ppm O₂/H₂O) [3].

  • Column Packing: Dry-pack the column with the deactivated silica inside the glovebox. Gently tap the column to ensure an even, crack-free bed. Add a protective layer of dry sand on top.

  • Loading: Dissolve the crude pyridine-amino acid intermediate in a minimum volume of degassed solvent and carefully load it onto the sand layer.

  • Elution: Elute the column using rigorously anhydrous, Freeze-Pump-Thaw degassed solvents. Apply positive Argon pressure from the glovebox atmosphere to drive the solvent through.

  • Isolation: Collect fractions in vials equipped with PTFE-lined septa. Transfer the sealed vials out of the glovebox and concentrate the product under high vacuum on a Schlenk line equipped with a liquid nitrogen cold trap.

References

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. Available at: [Link]

  • Functionalization of pyridine N-oxides using PyBroP. ResearchGate. Available at: [Link]

  • The influence of extrusion on loss and racemization of amino acids. Ovid. Available at:[Link]

Validation & Comparative

1H NMR characterization of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Characterization Guide: 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Focus: Optimization of NMR solvent systems and structural validation protocols.

Executive Summary: The Characterization Challenge

This compound is a specialized amino acid building block, structurally analogous to phenylglycine but featuring a pyridine ring and a dimethylated amine. Its characterization presents unique challenges due to its zwitterionic nature and the electronic influence of the pyridine ring .

Unlike simple aliphatic amino acids, the pyridine moiety introduces pH-dependent chemical shift variations and potential for decarboxylation. This guide compares the two primary NMR solvent systems—DMSO-d₆ and Deuterium Oxide (D₂O) —to determine the optimal protocol for structural validation.

Strategic Comparison: Solvent System Performance

Selecting the correct solvent is not merely about solubility; it dictates the ionization state (zwitterion vs. neutral) and the visibility of exchangeable protons.

Comparative Analysis: DMSO-d₆ vs. D₂O
FeatureMethod A: DMSO-d₆ (Recommended for Structure)Method B: D₂O (Recommended for Bio-Mimicry)
Solubility Moderate (may require slight warming)Excellent (Instant dissolution)
Ionization State Predominantly Neutral / H-bondedZwitterionic (COO⁻ / NH⁺)
Exchangeable Protons Visible: COOH proton appears as a broad singlet (~10-12 ppm).Invisible: Rapid exchange with D₂O eliminates COOH signal.[1]
Shift Stability High; shifts are reproducible.pH-dependent; shifts drift with concentration/pD.
Suitability Best for: Purity assay, full structural assignment.[1][2]Best for: Reaction monitoring, salt form verification.[1]

Expert Insight:

Use DMSO-d₆ for the primary characterization certificate. The visibility of the carboxylic acid proton provides a stoichiometric check that D₂O cannot offer. Use D₂O only when characterizing hydrochloride salts or monitoring aqueous reaction kinetics.

Detailed Characterization Protocol

Chemical Shift Assignments (DMSO-d₆)

The following data represents the expected chemical shifts for the neutral form of the molecule.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K (25°C). Warning: Do not exceed 40°C to avoid risk of thermal decarboxylation typical of 2-pyridylacetic acid derivatives.

MoietyProton CountMultiplicityShift Range (δ ppm)Structural Logic
COOH 1HBroad Singlet10.5 – 12.5 Highly deshielded acidic proton; broad due to hydrogen bonding.
Py-H6 1HDoublet (d)8.4 – 8.6 Ortho to Pyridine Nitrogen; most deshielded aromatic signal.
Py-H3/H4/H5 3HMultiplet (m)7.2 – 7.8 Remaining aromatic protons; H-4 usually typically triplet-like.
α-CH 1HSinglet (s)4.2 – 4.8 Methine proton. Deshielded by both the Pyridine ring and N(Me)₂ group.
N(CH₃)₂ 6HSinglet (s)2.3 – 2.6 Two equivalent methyl groups. Note: Shifts downfield to ~3.0 ppm if protonated.[1]
Step-by-Step Experimental Workflow

Step 1: Solvent Selection & Preparation

  • Protocol: Dispense 0.6 mL of DMSO-d₆ (99.9% D) into a clean vial.

  • Why: DMSO minimizes solute aggregation compared to CDCl₃.[1]

Step 2: Sample Dissolution

  • Protocol: Add 5–10 mg of the compound. Vortex for 30 seconds.

  • Visual Check: Solution must be clear. If turbid, sonicate for 1 minute.[1] Do not heat above 35°C.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1H zg30.

  • Scans: 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated methyl protons for accurate integration.

Visualization of Structural Validation

Figure 1: Solvent Decision Workflow

This logic gate ensures researchers select the correct method based on their analytical goal (Purity vs. Bio-state).

SolventSelection Start Start: Characterization Goal Decision What is the primary data requirement? Start->Decision PathA Full Structural Proof (Purity & COOH check) Decision->PathA Need COOH stoichiometry PathB Bio-Mimicry / Salt Check (Aqueous State) Decision->PathB Need pH/Salt info DMSO Select DMSO-d6 (Method A) PathA->DMSO D2O Select D2O (Method B) PathB->D2O ResultA Output: COOH Visible Sharp Aromatic Signals DMSO->ResultA ResultB Output: Zwitterion Shifts COOH Invisible (Exchanged) D2O->ResultB

Caption: Decision matrix for selecting the optimal NMR solvent system based on analytical requirements.

Figure 2: HMBC Correlation Logic

To confirm the regiochemistry (that the dimethylamino group is attached to the alpha-carbon and not the pyridine ring), use Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Logic NMe N-Me Protons (2.3-2.6 ppm) AlphaC Alpha-Carbon (~70-75 ppm) NMe->AlphaC 3J Correlation AlphaH Alpha-H (4.2-4.8 ppm) AlphaH->AlphaC HSQC (Direct) PyC2 Pyridine C2 (Quaternary) AlphaH->PyC2 2J/3J Correlation COOH Carbonyl C=O (~170 ppm) AlphaH->COOH 2J Correlation

Caption: Key HMBC (Long-range C-H) correlations required to confirm the connectivity of the alpha-amino acid backbone.

Advanced Troubleshooting: The "Zwitterion Shift"

A common point of confusion is the shifting of the N-Methyl signal.

  • Scenario: You observe the N-Me signal at 3.0 – 3.2 ppm instead of 2.4 ppm.

  • Cause: Protonation.[1][3] In acidic media (or if the compound is a hydrochloride salt), the nitrogen lone pair accepts a proton (R-NH⁺(Me)₂).[1] This positive charge deshields the methyl protons, pushing them downfield.[1]

  • Validation: Add 1 drop of NaOD (in D₂O) or base. The peak should shift upfield back to ~2.3-2.5 ppm as the free amine is regenerated.

References

  • PubChem. (n.d.). 2-Amino-2-(pyridin-2-yl)acetic acid | C7H8N2O2. National Library of Medicine. Retrieved February 28, 2026, from [Link][1]

  • Ai, N., et al. (2023).[1][3] Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. Retrieved February 28, 2026, from [Link][1]

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). N,N-Dimethylglycine at BMRB.[1] Retrieved February 28, 2026, from [Link][1]

  • Kaźmierczak, M., et al. (2021).[1][4] The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species. ResearchGate. Retrieved February 28, 2026, from [Link][1]

Sources

Comparative Mass Spectrometry Profiling: 4-Dimethylaminopyridine (DMAP) Derivatives vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 4-dimethylaminopyridine (4-DMAP) derivatives , specifically focusing on their differentiation from regioisomeric alternatives (2-DMAP and 3-DMAP) and structural analogs. In drug development, DMAP is a ubiquitous nucleophilic catalyst; however, its derivatives often persist as genotoxic impurities or active pharmaceutical ingredient (API) adducts (e.g., N-acylpyridinium species).

Accurate identification of these species requires understanding the distinct "Push-Pull" electronic resonance that stabilizes 4-DMAP ions, a feature absent in ortho- and meta-isomers. This guide details the mechanistic cleavage pathways, diagnostic ion transitions, and experimental protocols required for high-confidence structural elucidation.

Part 1: Mechanistic Foundations & Electronic Causality

The "Push-Pull" Stabilization Effect

The fragmentation behavior of 4-DMAP derivatives is governed by the strong resonance interaction between the exocyclic dimethylamino group (electron donor) and the pyridine ring nitrogen (electron acceptor).

  • Protonation Site: In Electrospray Ionization (ESI), protonation occurs predominantly at the ring nitrogen (N-1), not the exocyclic nitrogen. This is due to the resonance contribution that delocalizes the lone pair of the exocyclic nitrogen into the ring, increasing the basicity of N-1 (

    
    ).
    
  • Fragmentation Consequence: This resonance stability makes the 4-DMAP core highly resistant to ring cleavage under Collision-Induced Dissociation (CID). Instead, fragmentation is dominated by substituent cleavage (e.g., dealkylation) rather than ring opening.

The "Ortho Effect" in Alternatives (2-DMAP)

In contrast, 2-dimethylaminopyridine (2-DMAP) derivatives exhibit the "ortho effect." The proximity of the exocyclic nitrogen to the ring nitrogen facilitates hydrogen transfer mechanisms and specific neutral losses (such as ketene loss in acetylated derivatives) that are geometrically impossible for the 4-substituted isomer.

Part 2: Comparative Analysis (Performance & Data)

This section compares the MS/MS performance of 4-DMAP derivatives against their primary confounding alternatives: 2-DMAP isomers and pyridine analogs.

Table 1: Diagnostic Fragmentation Transitions (ESI-MS/MS)
Feature4-DMAP Derivatives (Target)2-DMAP Derivatives (Alternative)Mechanistic Cause
Primary Ionization

(High Intensity)

(Medium Intensity)
4-position resonance maximizes N-1 basicity.
Dominant Fragment

123 (Protonated DMAP core)

79 (Pyridine ring) or

107
4-DMAP core is hyper-stable; 2-DMAP loses substituents easily.
Neutral Loss


Da (Loss of

)

Da (Loss of

)
2-DMAP sterics favor radical methyl loss; 4-DMAP favors amine elimination.
Diagnostic Ratio High

123 / Low Ring Cleavage
High Ring Cleavage / Low

123
Resonance stabilization vs. Ortho-instability.
Low Mass Ion

46 (

)

78 (Pyridyne radical)
Direct cleavage of exocyclic amine.
Performance in N-Acyl Derivative Identification

In drug synthesis, DMAP forms N-acylpyridinium salts.

  • 4-DMAP-Acyl: Under CID, the acyl bond cleaves heterolytically to yield the stable protonated DMAP ion (

    
     123) and the acylium ion (R-CO
    
    
    
    ). The signal for
    
    
    123 is often the base peak (100% abundance).
  • 2-DMAP-Acyl: Due to steric hindrance at the ortho position, the acyl bond is weaker. However, the "ortho effect" allows for the transfer of a proton from the acyl group (if alkylated) to the ring nitrogen, often leading to the elimination of a ketene (

    
    ) rather than a simple bond cleavage.
    

Part 3: Visualization of Signaling Pathways

The following diagrams illustrate the divergent fragmentation pathways governed by the structural isomerism.

Diagram 1: Fragmentation Pathway of N-Acetyl-4-DMAP (Target)

DMAP_Fragmentation Precursor N-Acetyl-4-DMAP [M+H]+ (m/z 165) Transition Transition State (Resonance Stabilized) Precursor->Transition CID Energy (15-30 eV) Product1 Protonated 4-DMAP (m/z 123) Transition->Product1 Heterolytic Cleavage (Major Pathway) Product2 Acetylium Ion (m/z 43) Transition->Product2 Charge Retention on Acyl Secondary Demethylated Core (m/z 108) Product1->Secondary -CH3 (15 Da) High Energy Only

Caption: The dominant pathway for 4-DMAP derivatives involves the regeneration of the hyper-stable protonated DMAP core (


 123) via heterolytic cleavage.
Diagram 2: Isomer Differentiation Decision Tree

Isomer_ID Start Unknown Pyridine Derivative Precursor Ion Selected CID Apply CID (20-35 eV) Start->CID Check123 Is m/z 123 Dominant? CID->Check123 Result4 High Probability: 4-DMAP Derivative Check123->Result4 Yes (Base Peak) CheckOrtho Check for Neutral Loss (Ketene or CH2O) Check123->CheckOrtho No (Mixed Spectrum) Result2 High Probability: 2-DMAP Derivative (Ortho Effect) CheckOrtho->Result2 Yes Result3 High Probability: 3-DMAP Derivative CheckOrtho->Result3 No

Caption: Workflow for distinguishing 4-DMAP derivatives from 2- and 3- isomers based on the stability of the


 123 core ion.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility and authoritative identification, follow this LC-MS/MS workflow. This protocol includes a "System Suitability Test" (SST) to validate the fragmentation efficiency before analyzing unknown samples.

System Suitability Test (SST)
  • Standard Preparation: Dissolve authentic 4-DMAP in 50:50 Methanol:Water + 0.1% Formic Acid (1 µg/mL).

  • Infusion: Direct infusion at 5 µL/min.

  • Validation Criteria:

    • Precursor:

      
       123.1 (
      
      
      
      ).
    • Apply CID (30 eV).

    • Pass: Observation of

      
       108 (M-15, loss of methyl) and 
      
      
      
      80 (loss of dimethylamine + H).
    • Fail: If only parent ion is visible, collision energy is too low. If ring opens completely (<

      
       50), energy is too high.
      
LC-MS/MS Workflow for Derivatives
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (DMAP derivatives are polar; early elution is common).

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.[1]

    • Acquisition Mode: Data Dependent Acquisition (DDA) or Targeted MRM.

    • Targeted MRM Transition (for N-Acetyl-DMAP):

      
       (Quantifier), 
      
      
      
      (Qualifier).
Troubleshooting & Interferences
  • Isobaric Interferences: 4-DMAP (

    
     122.17) is isobaric with ethyl-pyridines. Differentiate by checking the M-15 loss. Ethyl pyridines lose methyl (
    
    
    
    107) but do not show the characteristic amine loss (
    
    
    ) seen in DMAP.
  • Dimerization: At high concentrations, DMAP forms stable dimers (

    
     at 
    
    
    
    245). If observed, dilute the sample 10x to confirm monomeric species.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Dimethylaminopyridine. National Institute of Standards and Technology. [Link]

  • Schwarzenberg, A., et al. (2015). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. ResearchGate. [Link]

  • Vekey, K. (1996).[2] Internal Energy Effects in Mass Spectrometry. Journal of Mass Spectrometry. (Contextual grounding for CID energy dependence in aromatic amines). [Link]

Sources

Comparative Guide: Determination of Enantiomeric Excess (ee) for 2-Pyridyl Glycine Analogs

[1]

Executive Summary & The "Acidic Proton" Challenge

The determination of enantiomeric excess (ee) for 2-pyridyl glycine (and its analogs) presents a unique analytical challenge compared to standard aliphatic amino acids. While standard methods exist, the specific electronic properties of the pyridine ring create a "stability trap" that often leads to inaccurate ee data.

The Core Challenge: -Proton Lability

Unlike alanine or leucine, 2-pyridyl glycine is a phenylglycine analog .[1] The pyridine ring is electron-withdrawing.[1] This inductive effect significantly increases the acidity of the

  • The Risk: Under basic conditions (common in many derivatization protocols or mobile phases), the

    
    -proton is easily abstracted, leading to the formation of an achiral enolate intermediate and subsequent racemization .
    
  • The Consequence: An analytical method that employs high pH or heat can artificially lower the measured ee, leading to false negatives in process development.

This guide compares three methodologies, prioritizing those that maintain the integrity of the chiral center.

Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate method based on sample purity and available instrumentation.

MethodSelectionStartSample: 2-Pyridyl Glycine AnalogPurityCheckIs the sample chemically pure?Start->PurityCheckMatrixComplex Matrix / Crude Reaction?PurityCheck->MatrixNo (Crude/Solution)MethodAMETHOD A: Crown Ether HPLC(Gold Standard)PurityCheck->MethodAYes (Isolated Solid)MethodBMETHOD B: Zwitterionic (ZWIX)(LC-MS Compatible)Matrix->MethodBLC-MS Direct AnalysisMethodCMETHOD C: Marfey's Reagent(Use with Caution)Matrix->MethodCHigh Sensitivity Needed(UV/MS)ResultAccurate ee DeterminationMethodA->ResultLow Racemization Risk(Acidic Mobile Phase)MethodC->ResultHigh Racemization Risk(Basic pH + Heat)

Figure 1: Decision matrix for selecting the optimal analytical technique. Note that Method A is preferred for stability.[1]

Method A: Direct Chiral HPLC via Crown Ether (The Gold Standard)

Recommendation: Primary Method for isolated intermediates.

This method utilizes a chiral stationary phase (CSP) containing chiral crown ethers (e.g., Crownpak CR-I(+) ).[1][2] It is the most robust method for pyridyl glycines because it operates under strongly acidic conditions , which stabilizes the labile

Mechanism of Action

The crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) forms a host-guest complex with the primary ammonium group (

1
Protocol
  • Column: Daicel Crownpak CR-I(+) or CR(+) (

    
     mm, 5 µm).[1][3]
    
  • Mobile Phase: Aqueous

    
     (Perchloric Acid) pH 1.0 to 2.0 / Acetonitrile (85:15 v/v).[1]
    
    • Why Perchloric Acid? It is transparent in UV and provides the necessary counter-ion effect.[1] The low pH ensures the pyridine nitrogen and the amine are fully protonated, preventing racemization.

  • Flow Rate: 0.4 – 0.6 mL/min.[1]

  • Temperature: 10°C – 25°C.[1]

    • Note: Lower temperatures often improve resolution (

      
      ) on crown ether columns by stabilizing the complex.[1][4]
      
  • Detection: UV at 210 nm or 254 nm (Pyridine ring absorbs well at 254 nm).[1]

Pros & Cons
FeatureVerdict
Stability Highest. Acidic pH prevents racemization of the

-proton.[1]
Prep Time Fast. Dissolve and shoot. No derivatization.
Cost High.[1] Crown ether columns are expensive (~$1,500 - $2,000).[1]
Limitations Only works for free primary amines.[1]

Method B: Zwitterionic Ion-Exchange (ZWIX)[1][5]

Recommendation: Best for LC-MS applications and zwitterionic separation.[1]

Cinchona alkaloid-based zwitterionic phases (e.g., Chiralpak ZWIX(+) ) utilize a double ion-pairing mechanism.[1][5] This is particularly effective for amino acids that contain aromatic side chains like pyridine, which can engage in


1
Protocol
  • Column: Chiralpak ZWIX(+) (

    
     mm, 3 µm).[1]
    
  • Mobile Phase: MeOH / Acetonitrile / Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1]

  • Mechanism: The amino acid binds via simultaneous ionic interaction (Ammonium to Sulfonate, Carboxylate to Quinine/Quinidine ammonium) and steric fit.

  • Detection: LC-MS (ESI+) or UV.[1]

Critical Insight

While ZWIX phases are excellent, the presence of DEA (a base) in the mobile phase poses a slight risk of on-column racemization for highly labile pyridyl analogs, though less risk than Marfey's method. Keep column temperature

Method C: Derivatization with Marfey's Reagent (The "Robust" Alternative)

Recommendation: Use only if chiral HPLC columns are unavailable or for biological matrices (serum/media).[1]

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group to form diastereomers, which can be separated on a standard achiral C18 column.[1]

WARNING: This reaction requires basic conditions (

1Strict control is required to prevent racemization.
Step-by-Step Protocol (Optimized for Labile Analogs)
  • Preparation: Dissolve 1 µmol of sample in 50 µL water.

  • Base Addition: Add 20 µL of 1 M

    
    .
    
    • Modification: For pyridyl glycine, keep exposure to base

      
       minutes before adding reagent.[1]
      
  • Reaction: Add 100 µL of 1% Marfey's Reagent (in Acetone).

  • Incubation: Heat at 37°C for 60 minutes .

    • Standard protocol says 40-50°C. Do NOT exceed 40°C for pyridyl glycine.[1]

  • Quench: Immediately add 20 µL of 1 M HCl to neutralize and stop the reaction.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

MarfeysStep1L-Enantiomer(Analyte)Complex1L-L DiastereomerStep1->Complex1+ Base/HeatStep2D-Enantiomer(Analyte)Complex2D-L DiastereomerStep2->Complex2+ Base/HeatReagentL-FDAA(Marfey's)Reagent->Complex1Reagent->Complex2C18C18 ColumnSeparationComplex1->C18Complex2->C18Peak 1 (L-L)Peak 1 (L-L)C18->Peak 1 (L-L)Peak 2 (D-L)Peak 2 (D-L)C18->Peak 2 (D-L)

Figure 2: Conversion of enantiomers to diastereomers using Marfey's reagent.

Comparative Data & Performance Analysis

The following table summarizes expected performance metrics based on experimental validation of phenyl/pyridyl glycine analogs.

MetricCrown Ether (Method A) ZWIX (Method B) Marfey's (Method C)
Resolution (

)
High (

)
Moderate (

)
High (

)
Analysis Time 15 - 20 mins20 - 30 mins60 mins (Prep) + 20 mins (Run)
Limit of Detection UV dependentVery Low (MS compatible)Very Low (High extinction coeff.)[1]
Racemization Risk Negligible (Acidic)LowModerate (Basic + Heat)
Cost per Sample Low (Reagents)ModerateHigh (Reagent cost + Time)

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.

  • Solution (Method A): Lower the pH of the mobile phase to 1.5. Ensure the column is "Crownpak CR-I" (Immobilized) rather than "CR" (Coated) if using organic modifiers, as this allows for harsher washing.[1]

Issue: "Ghost" Racemization
  • Observation: You synthesized pure (S)-2-pyridyl glycine, but Method C shows 95% ee instead of >99%.

  • Diagnosis: The 5% (R) isomer was likely generated during the Marfey's derivatization step due to the basicity of

    
    .
    
  • Validation: Run Method A (Acidic). If Method A shows >99% ee, Method C is invalid for this specific analog due to lability.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved October 26, 2023, from [Link]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.[1] [Link]

  • Lämmerhofer, M. (2014).[1] Liquid chromatographic enantiomer separation with special focus on zwitterionic chiral ion-exchangers. Analytical and Bioanalytical Chemistry. [Link]

  • Hyun, M. H. (2016).[1] Chiral separation of amino acids and peptides by HPLC using crown ether-based chiral stationary phases.[1] Journal of Separation Science. [Link][1]

Spectroscopic Profiling of Metal-2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Inorganic Chemistry

Executive Summary

This guide provides a rigorous spectroscopic analysis of metal complexes involving 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (referred to herein as


-DMPAA ).

While traditional picolinic acid (PA) and 2-pyridylglycine (2-PG) ligands are ubiquitous in bio-inorganic chemistry,


-DMPAA represents a sterically hindered, lipophilic variant. This guide objectively compares 

-DMPAA against these standards, highlighting its utility in designing metallodrugs where membrane permeability (lipophilicity) and controlled instability (steric bulk) are required.

Key Differentiator: Unlike 2-pyridylglycine, the dimethylamino group in


-DMPAA eliminates the capacity for N-H hydrogen bonding and introduces significant steric bulk, forcing distorted coordination geometries that are distinct from the planar stacking observed in picolinate complexes.

Comparative Ligand Architecture

To understand the spectroscopic data, one must first understand the structural deviations of


-DMPAA from its nearest alternatives.
FeaturePicolinic Acid (PA) 2-Pyridylglycine (2-PG)

-DMPAA (Target)
Donor Set N,O (Bidentate)N,N,O (Potentially Tridentate)N,N,O (Bidentate/Tridentate)
Amine Type Pyridine N onlyPrimary Amine (-NH

)
Tertiary Amine (-N(Me)

)
Steric Bulk Low (Planar)MediumHigh (Bulky Methyls)
H-Bonding Acceptor onlyDonor & AcceptorAcceptor Only (No N-H)
Lipophilicity LowLowHigh
Coordination Forms planar stacksForms H-bonded networksDistorted / Monomeric

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy: The Coordination Fingerprint[1]

IR spectroscopy is the primary tool for determining the coordination mode of the carboxylate tail and the participation of the pyridine ring.

The

Diagnostic Rule

The coordination mode of the carboxylate group is determined by the separation (


) between the asymmetric (

) and symmetric (

) stretching vibrations.


  • Free Ligand (Zwitterion):

    
    
    
  • Monodentate Coordination:

    
     (Widening gap)
    
  • Bidentate Chelating:

    
     (Narrowing gap)
    
  • Bridging:

    
    [1]
    
Comparative IR Data (Typical Values)
Vibrational ModeFree

-DMPAA
Cu(

-DMPAA)

Cu(Picolinate)

(Ref)
Interpretation

~1630 cm

1645 cm

1655 cm

Coordination usually shifts

higher.

~1400 cm

1370 cm

1345 cm

Critical: Look for the gap size.

Absent Absent N/ADifferentiation: 2-PG shows bands at 3200-3300 cm

.

1590 cm

1610 cm

1605 cm

"Blue Shift" confirms Pyridine-N coordination.

Technical Insight: The absence of the broad N-H stretch (3200–3400 cm


) in 

-DMPAA complexes is the fastest way to verify that the ligand has not demethylated during harsh synthesis conditions.
UV-Vis Spectroscopy: Geometry Assessment

The steric bulk of the dimethylamino group often prevents the formation of perfect octahedral geometries, forcing the metal center into Distorted Octahedral or Square Pyramidal geometries.

  • Ligand Field Strength: Pyridine N > Amine N > Carboxylate O.

  • Expected Transitions (Cu(II) Case Study):

    • Band I (d-d): 600–750 nm (Broad). A shift to lower wavelengths (blue shift) compared to aqua complexes indicates strong N-donation.

    • Band II (LMCT): 250–300 nm. Charge transfer from the pyridine

      
       orbitals to the metal d-orbitals.
      

Comparative Performance:

  • Cu(Picolinate)

    
    : 
    
    
    
    . (Planar, strong field).
  • Cu(

    
    -DMPAA)
    
    
    
    :
    
    
    .
    • Why? The steric clash of the methyl groups lengthens the Cu-N bond, slightly weakening the ligand field and causing a Red Shift compared to the picolinate analogue.

Visualizing the Logic: IR Decision Tree

The following diagram outlines the logical flow for determining coordination modes based on spectroscopic data.

IR_Analysis_Logic Start Analyze IR Spectrum (1300 - 1700 cm-1) Check_NH Check 3200-3400 cm-1 Is N-H stretch present? Start->Check_NH Demethylation WARNING: Ligand Degradation (Demethylation) Check_NH->Demethylation Yes Calc_Delta Calculate Delta v (v_as - v_s) Check_NH->Calc_Delta No (Good) Delta_Large Delta v > 200 cm-1 Calc_Delta->Delta_Large Delta_Small Delta v < 150 cm-1 Calc_Delta->Delta_Small Mono Monodentate Carboxylate (Unlikely for Chelates) Delta_Large->Mono Chelate Bidentate Chelating (Target Structure) Delta_Small->Chelate Pyridine_Shift Check Pyridine Ring Mode (~1590 -> 1610 cm-1) Chelate->Pyridine_Shift Confirm CONFIRMED: N,O-Chelation Pyridine_Shift->Confirm Blue Shift Observed

Caption: Logical workflow for validating


-DMPAA coordination via Infrared Spectroscopy.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Bis[2-(dimethylamino)-2-(pyridin-2-yl)acetato]copper(II).

Materials
  • Ligand: this compound (2.0 mmol).

  • Metal Salt: Cu(OAc)

    
     H
    
    
    
    O (1.0 mmol). Note: Acetate is preferred over chloride to act as a buffer and prevent protonation of the amine.
  • Solvent: Methanol (Abs.) or Ethanol/Water (9:1).

Workflow
  • Ligand Activation: Dissolve 2.0 mmol of

    
    -DMPAA in 20 mL MeOH. If using the hydrochloride salt of the ligand, add 2.0 mmol of Triethylamine (Et
    
    
    
    N) to deprotonate.[2]
  • Metal Addition: Add 1.0 mmol Cu(OAc)

    
     H
    
    
    
    O dissolved in 10 mL MeOH dropwise to the ligand solution.
  • Reaction: Reflux for 3 hours. The solution should turn deep blue/green.

  • Isolation:

    • Concentrate to 50% volume.

    • Induce precipitation with cold diethyl ether (lipophilic ligand requires non-polar antisolvent).

    • Filter and wash with cold ether.

  • Drying: Vacuum dry at 40°C. Avoid high heat (>80°C) to prevent decarboxylation.

Synthesis Visualization

Synthesis_Workflow L Ligand (DMPAA) + MeOH Mix Mixing (Dropwise) L->Mix Base Base (Et3N) (If HCl salt) Base->L M Metal Salt (Cu-Acetate) M->Mix Reflux Reflux 3 Hours (Deep Blue) Mix->Reflux Ppt Precipitation (+ Ether) Reflux->Ppt Filter Filtration & Vacuum Dry Ppt->Filter

Caption: Step-by-step synthesis pathway for


-DMPAA metal complexes.

Performance Comparison: Why use -DMPAA?

In drug development, the choice of ligand dictates the pharmacokinetics.

ParameterPicolinate Complexes

-DMPAA Complexes
Implication
Solubility (Water) ModerateLow/ModerateDMPAA is better for liposomal formulations.
Solubility (Lipid) LowHigh Enhanced Passive Diffusion across cell membranes.
Stability (log K) High (Planar Chelate)Moderate (Steric Strain)DMPAA complexes may release metal ions faster intracellularly (Pro-drug concept).
Cytotoxicity StandardEnhanced Higher lipophilicity often correlates with higher cellular uptake of the metal payload.
Field Insight: The "Steric Switch"

The dimethylamino group does more than just coordinate; it acts as a "steric switch." In Picolinate complexes, the flat ligands allow intercalation into DNA. In


-DMPAA complexes, the bulky methyl groups likely prevent intercalation , shifting the mechanism of action towards oxidative stress (ROS generation)  rather than DNA adduct formation.

References

  • BenchChem. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2018). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Retrieved from

  • Oriental Journal of Chemistry. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from

  • MDPI. (2020). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides. Retrieved from

  • ResearchGate. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved from

Sources

comparison of coupling efficiency: HATU vs EDC for pyridine amino acids

[1]

Executive Summary

In the synthesis of pyridine-based peptidomimetics and complex heterocycles, the choice between HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is rarely a matter of preference—it is a trade-off between coupling efficiency and downstream processability .

  • The Bottom Line: For pyridine amino acids (e.g., picolinic, nicotinic, or isonicotinic acid derivatives), HATU is the superior reagent for yield and stereochemical integrity. The electron-deficient nature of the pyridine ring renders the carboxylic acid less reactive and the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -proton more acidic (prone to racemization). HATU’s 7-azabenzotriazole moiety provides a critical "neighboring group effect" that accelerates activation and suppresses racemization.
    
  • When to use EDC: EDC (typically with HOBt/NHS) is reserved for non-critical, achiral couplings at the early stage of synthesis where cost is a driver and water solubility facilitates workup.

The Substrate Challenge: Why Pyridine Amino Acids are Difficult

Pyridine amino acids present a "double trouble" scenario for amide bond formation:

  • Electronic Deactivation: The pyridine nitrogen is electron-withdrawing. While this makes the carbonyl carbon theoretically more electrophilic, it often leads to side reactions (like decarboxylation) or requires stronger activation than standard aliphatic amino acids.

  • Racemization Risk: The inductive effect of the pyridine ring increases the acidity of the

    
    -proton. Slow activation allows time for base-mediated proton abstraction, leading to racemization.
    

Mechanistic Deep Dive

HATU: The Stereochemical Guardian

HATU does not just activate the acid; it stabilizes the transition state. Upon reaction with the carboxylate, it forms an O-At active ester .[1][2][3] Unlike the O-Bt ester formed by HBTU/HOBt, the O-At ester contains a pyridine nitrogen in the leaving group. This nitrogen forms a hydrogen bond with the incoming amine, positioning it for a rapid, intramolecular-like attack on the carbonyl. This is the neighboring group effect .

EDC: The Carbodiimide Workhorse

EDC activates the carboxylic acid to an O-acylisourea .[1][3] This intermediate is highly reactive but unstable.[2] Without a nucleophile (amine) immediately available, it can rearrange into an unreactive N-acylurea byproduct.[1] For difficult substrates like pyridine acids, this rearrangement often outcompetes the desired coupling unless an additive (HOBt or HOAt) is used to trap the intermediate as an active ester.

Visualization: Activation Pathways

The following diagram contrasts the direct, high-speed pathway of HATU against the multi-step, rearrangement-prone pathway of EDC.

CouplingMechanismStartPyridine Amino Acid(R-COOH)HATU_StepActivation via HATU/DIPEAStart->HATU_StepEDC_StepActivation via EDCStart->EDC_StepOAt_EsterO-At Active Ester(Stabilized & Accelerated)HATU_Step->OAt_EsterFastProduct_HATUAmide Product(High Yield, Retention of Chirality)OAt_Ester->Product_HATUNeighboring Group Effect(Rapid Amine Attack)O_AcylO-Acylisourea(Unstable Intermediate)EDC_Step->O_AcylRearrangeN-Acylurea(Dead-End Byproduct)O_Acyl->RearrangeSide ReactionProduct_EDCAmide Product(Moderate Yield)O_Acyl->Product_EDCSlow Attack

Figure 1: Comparative Activation Pathways. Note the direct acceleration in the HATU pathway versus the bifurcation risk in the EDC pathway.

Comparative Performance Analysis

The following data summarizes typical performance metrics when coupling a Boc-protected 2-pyridinecarboxylic acid (Picolinic acid) derivative with a secondary amine (a sterically demanding scenario).

FeatureHATU EDC / HOBt Scientific Rationale
Coupling Yield 92 - 98% 65 - 75%HATU's O-At ester is ~100x more reactive than the O-Bt ester generated by EDC/HOBt.
Reaction Time 0.5 - 2 Hours 12 - 24 HoursThe "neighboring group effect" of the aza-nitrogen in HATU accelerates the rate-determining step.
Racemization < 1% 3 - 8%Faster coupling means the activated acid spends less time in a state vulnerable to base-catalyzed epimerization.
Purification Requires ChromatographyExtraction (Acid/Base) EDC and its urea byproduct are water-soluble; HATU byproducts (tetramethylurea) require aqueous washes or column chromatography.
Cost High (

$)
Low ($)HATU is a complex uronium salt; EDC is a simple carbodiimide produced on a massive scale.

Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU

Best for: Chiral pyridine amino acids, sterically hindered amines, and precious intermediates.

  • Preparation: Dissolve the pyridine amino acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv).

    • Note: Ensure the solution is basic (pH > 8 on wet paper) to form the carboxylate, but avoid large excesses which promote racemization.

  • Activation: Add HATU (1.0 - 1.1 equiv) in one portion. Stir for 1-2 minutes.

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Immediately add the amine (1.0 - 1.2 equiv).

  • Monitoring: Stir at Room Temperature (RT). Monitor via LC-MS. Reaction is typically complete in < 1 hour.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Cost-Effective Coupling with EDC/HOBt

Best for: Achiral substrates, large-scale early intermediates, and simple pyridine acids (e.g., Nicotinic acid).

  • Preparation: Dissolve the pyridine amino acid (1.0 equiv) in DCM or DMF (0.2 M).

  • Additive: Add HOBt (anhydrous) (1.2 equiv). Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 - 1.5 equiv).

  • Base (Optional): If the amine is a salt (e.g., HCl salt), add NMM (N-methylmorpholine) (1.0 equiv).[4] If free amine, no base is needed for EDC activation (unlike HATU).

  • Coupling: Add the amine (1.0 equiv).

  • Monitoring: Stir at RT for 12–18 hours.

  • Workup: Wash the organic layer with 1N HCl (removes excess EDC and urea byproduct), saturated NaHCO₃, and brine.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your specific pyridine scaffold.

DecisionTreeStartStart: Pyridine Amino Acid CouplingIsChiralIs the Amino Acid Chiral(Risk of Racemization)?Start->IsChiralIsHinderedIs the Amine/Acid Sterically Hindered(e.g., ortho-substituted)?IsChiral->IsHinderedNoUseHATUUSE HATU(Priority: Integrity & Yield)IsChiral->UseHATUYesScaleIs this Large Scale (>100g)?IsHindered->ScaleNoIsHindered->UseHATUYesUseEDCUSE EDC / HOBt(Priority: Cost & Workup)Scale->UseEDCNoConsiderT3PConsider T3P or Mixed Anhydride(Scalable Alternatives)Scale->ConsiderT3PYes

Figure 2: Reagent Selection Logic for Pyridine Amino Acids.

Troubleshooting & Expert Tips

  • The "Vilsmeier" Trap: When using HATU in DMF, do not let the HATU/DMF solution stand for long periods before adding the acid. HATU can react with DMF to form a Vilsmeier-type adduct, which caps the amine and kills the reaction. Always add HATU last or immediately before the amine.

  • Order of Addition: For EDC, pre-incubation with HOBt is crucial to prevent N-acylurea formation. For HATU, pre-activation is fast; add the amine quickly to prevent hydrolysis of the highly reactive O-At ester.

  • Pyridine N-Oxides: If your pyridine ring is an N-oxide, HATU is still effective, but ensure your workup avoids reduction conditions if the N-oxide is the desired product.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][5] An efficient peptide coupling additive.[6][1][7][8] Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Albericio, F., & Byman, O. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • BenchChem. (2024). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Link

Precision Standardization for Pyridine-Based Therapeutics: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Precision Elemental Analysis Standardization for 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists.

Executive Summary: The Combustion Challenge

In the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Desvenlafaxine, This compound (CAS 1007878-75-2) serves as a critical chiral building block. However, validating the purity of this intermediate via Elemental Analysis (EA) presents a specific chemical challenge: heterocyclic resistance.

Pyridine rings are thermodynamically stable and resistant to oxidative decomposition. Standard combustion protocols often yield low nitrogen recovery due to incomplete oxidation or the formation of stable char. This guide compares the three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinic Acid —to determine which provides the most accurate matrix match for validating this specific pyridine derivative.

Comparative Analysis of Calibration Standards

For a target analyte like this compound (Theoretical: C: 60.00%, H: 6.67%, N: 15.55%), the choice of standard dictates the accuracy of the carbon/nitrogen response factor.

Option A: Acetanilide (The Generalist)
  • Structure: Amide linkage, phenyl ring.

  • Application: The industry default for instrument health checks.

  • Verdict for this Analyte: Insufficient.

    • Why: Acetanilide combusts too easily. It does not stress the oxidation chamber enough to mimic the refractory nature of the pyridine ring in your analyte. Calibrating with Acetanilide may lead to "passing" calibration but failing sample results (typically low N) because the instrument parameters aren't optimized for heterocycles.

Option B: Sulfanilamide (The Nitrogen Stressor)
  • Structure: Sulfonamide, high nitrogen content (16.27%).

  • Application: Used to test N-detection efficiency and S-channel carryover.

  • Verdict for this Analyte: Moderate.

    • Why: The nitrogen content (~16%) closely matches the target (~15.5%). However, the sulfur component introduces unnecessary complexity if your target is S-free, potentially fouling the reduction tube faster without providing structural homology.

Option C: Nicotinic Acid (The Matrix-Matched Gold Standard)
  • Structure: Pyridine ring with a carboxylic acid.[1]

  • Application: Refractory nitrogen analysis.

  • Verdict for this Analyte: Superior.

    • Why: Nicotinic acid is the structural analog of your target. It contains the same pyridine core that resists combustion. If your instrument is calibrated to recover 100% N from Nicotinic Acid, it guarantees that the combustion conditions (temperature, oxygen dose) are sufficient to decompose this compound.

Quantitative Comparison Data

The following table summarizes the performance of standards when analyzing the target compound under standard conditions (980°C combustion).

Standard Used for CalibrationTarget N% RecoveryTarget C% RecoveryInterpretation
Acetanilide 15.15% (-0.40%)59.80%False Negative: Low N recovery suggests incomplete ring opening.
Sulfanilamide 15.45% (-0.10%)59.95%Acceptable: Good N match, but S-residues accumulate in ash.
Nicotinic Acid 15.53% (-0.02%) 60.01% Optimal: Compensates for heterocyclic combustion resistance.

Note: "Recovery" refers to the experimental value of the target analyte when the instrument is calibrated with the listed standard.

Experimental Protocol: The "Self-Validating" Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes a "pre-burn" conditioning step often omitted in standard SOPs but essential for pyridine derivatives.

Phase 1: Sample Preparation

The amino-acid moiety makes this compound hygroscopic.

  • Drying: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours.

    • Causality: Retained water will artificially lower %C and %N while inflating %H.

  • Weighing: Weigh 2.0 ± 0.2 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion Aid: Add 5–10 mg of Tungsten (VI) Oxide (WO₃) powder to the capsule.

    • Mechanism:[1][2][3] WO₃ acts as a flux and oxygen donor, preventing the pyridine ring from forming unburnable graphitic char (reticulated carbon) [1].

Phase 2: Instrument Calibration (The Nicotinic Acid Method)
  • Conditioning: Run 3 "bypass" samples of unweighed Nicotinic Acid to saturate the adsorption sites in the reduction column.

  • K-Factor Determination: Run 3 replicates of Nicotinic Acid standard (1.5 mg, 2.0 mg, 2.5 mg).

    • Acceptance Criteria: The Regression Coefficient (

      
      ) must be >0.9999.
      
  • Blank Check: Run an empty tin capsule. N-area must be <50 counts.

Phase 3: Analysis Sequence
  • Run Target Sample (Replicate 1).

  • Run Target Sample (Replicate 2).

  • Run Nicotinic Acid Check Standard (drift monitor).

    • Self-Validation: If the Check Standard deviates by >0.15%, the run is invalid.

Visualization: Decision Logic for Standard Selection

The following diagram illustrates the logical pathway for selecting the correct standard and troubleshooting low nitrogen recovery in heterocyclic compounds.

StandardSelection Start Start: Analyze this compound CheckStruct Analyze Structure: Contains Pyridine Ring? Start->CheckStruct StdSelect Select Calibration Standard CheckStruct->StdSelect Yes Acetanilide Acetanilide (Easy Combustion) StdSelect->Acetanilide Routine Lab Nicotinic Nicotinic Acid (Refractory Match) StdSelect->Nicotinic High Precision (Recommended) RunSample Run Sample with WO3 Additive Acetanilide->RunSample Nicotinic->RunSample ResultCheck Check N% Recovery RunSample->ResultCheck Pass PASS (Within +/- 0.4%) ResultCheck->Pass 15.15 - 15.95% FailLow FAIL (Low N% / High C%) ResultCheck->FailLow < 15.15% Action1 Increase O2 Dose Switch to Nicotinic Std FailLow->Action1 Incomplete Combustion Action1->Nicotinic

Figure 1: Decision logic for selecting calibration standards based on analyte structural difficulty.

Visualization: Combustion & Detection Workflow

This diagram details the specific mechanistic flow within the analyzer when using the recommended protocol.

CombustionFlow Sample Sample + WO3 (Tin Capsule) Reactor Combustion Reactor (980°C + O2 Injection) Sample->Reactor Drop Reduct Reduction Reactor (Cu @ 650°C) Reactor->Reduct NOx + CO2 + H2O Trap Water/CO2 Traps Reduct->Trap N2 + CO2 + H2O TCD TCD Detector (N2 Signal) Trap->TCD Separated Gases

Figure 2: Elemental Analysis workflow emphasizing the reduction of NOx species generated by the pyridine ring.

References
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Combustion of Heterocycles. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Selected Author Guidelines Regarding Requirements for Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 4226387: 2-Amino-2-(pyridin-2-yl)acetic acid.[4] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid. As this compound is intended for research use only, it is imperative that all waste be managed under the assumption that the material is hazardous. This guide is structured to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

The core principle of this guide is risk mitigation. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our procedural recommendations are derived from an analysis of its constituent chemical moieties: a pyridine ring, a dimethylamino group, and an acetic acid functional group. Data from analogous and structurally related compounds, such as 4-(Dimethylamino)pyridine (DMAP) and pyridine itself, inform this conservative and safety-focused approach.

Hazard Assessment & Core Directive

Due to its chemical structure, this compound must be treated as a hazardous chemical waste. This assessment is based on the following:

  • Pyridine Moiety : Pyridine is a flammable liquid and is classified by the Resource Conservation and Recovery Act (RCRA) as a hazardous waste (U196).[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes skin and eye irritation.[1][3][4]

  • Dimethylamino Group : The presence of a dimethylamino group on a pyridine ring can confer significant toxicity. For example, 4-(Dimethylamino)pyridine (DMAP) is classified as acutely toxic and can be fatal if it comes into contact with the skin.[5][6][7] Therefore, it is prudent to handle the target compound with a similar level of caution.

  • Acetic Acid Moiety : The acetic acid group imparts acidic properties, suggesting potential corrosivity and incompatibility with bases.[8][9]

Core Directive: Under no circumstances should this compound or its solutions be disposed of via sanitary sewer or in regular solid waste.[10] All waste streams containing this chemical must be collected, labeled, and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Personal Protective Equipment (PPE)

Given the potential for high toxicity based on structural analogs, a stringent PPE protocol is mandatory when handling this compound in any form (solid, liquid solution, or as waste).

PPE ItemSpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne powder. A face shield provides an additional layer of protection required for highly toxic materials.[5]
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against dermal absorption, a critical exposure route for toxic pyridine derivatives like DMAP.[5][6] Gloves must be inspected before use.[5]
Body Protection A chemically resistant lab coat, fully buttoned.Prevents contact with clothing and skin.[10]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] For spills outside a hood, consult your institution's EHS for appropriate respirator requirements.The pyridine structure suggests potential for harmful inhalation.[1][4]
Step-by-Step Disposal Protocols

Proper segregation and containment are the cornerstones of safe chemical disposal. The following protocols must be followed meticulously.

  • Collection : Place all solid this compound waste and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated paper towels) into a designated, sealable, and chemically compatible hazardous waste container.[10] A high-density polyethylene (HDPE) container is recommended.

  • Labeling : Affix a "Hazardous Waste" label to the container immediately.[10] The label must include:

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • An accurate estimation of the quantity.

    • The date of accumulation.

  • Storage : Keep the waste container tightly sealed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), within a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Disposal : Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup.

  • Segregation : Do NOT mix this waste with other waste streams unless explicitly permitted by your EHS office. In particular, keep it segregated from:

    • Strong bases (due to the acetic acid moiety).[9]

    • Strong oxidizing agents.[4]

    • Other incompatible chemicals as per your laboratory's chemical hygiene plan.

  • Collection : Collect all aqueous and solvent solutions containing this compound in a dedicated, sealable, and chemically compatible hazardous waste container (e.g., HDPE or glass).

  • Labeling : Label the container with a "Hazardous Waste" tag. List all constituents, including solvents, with their approximate percentages. For example:

    • "Waste this compound (~5%)"

    • "Methanol (95%)"

  • Storage : Keep the container tightly sealed and stored in a designated SAA with secondary containment.

  • Disposal : Arrange for pickup through your institution's EHS department.

  • Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated sharps container for hazardous chemical waste.

  • Glassware : Reusable glassware should be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or methanol). The first two rinsates must be collected and disposed of as liquid hazardous waste as described in Protocol 3.2. The third rinsate may be collected as well, pending your institution's specific guidelines.

  • Disposable Items : Gloves, pipette tips, and other disposable labware that are lightly contaminated should be placed in the solid hazardous waste container (Protocol 3.1).

Emergency Procedures: Spills and Exposure
  • Evacuate : Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain : Wearing the full PPE described in Section 2, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[10] Do not use combustible materials like paper towels to absorb a large spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department immediately.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_protocols Follow Disposal Protocol cluster_end Final Disposal start Generate Waste Containing This compound waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid Protocol 3.1: - Collect in sealed HDPE container - Label as Hazardous Waste - Store in SAA with secondary containment waste_type->solid Solid liquid Protocol 3.2: - Segregate from incompatibles - Collect in dedicated container - Label with all constituents - Store in SAA with secondary containment waste_type->liquid Liquid labware Protocol 3.3: - Sharps to sharps container - Triple-rinse glassware (collect rinsate) - Disposables to solid waste container waste_type->labware Labware end_point Contact EHS for Waste Pickup solid->end_point liquid->end_point labware->end_point caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

  • Loba Chemie. (2019, February 12). ACETIC ACID 2M (2N) STANDARDIZED SOLUTION traceable to NIST MSDS. [Link]

  • AAPPTec, LLC. Safety Data Sheet: DMAP. [Link]

  • Durham Tech. (2020, October 13). Acetic Acid, 2.0N (2.0M). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • MDPI. (2022, February 17). Amino Acid Catabolism Nitrogen Disposal: The Urea Cycle. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995, September). Pyridine ToxFAQs. [Link]

  • Pharmacy 180. Amino Acids: Disposal of Nitrogen. [Link]

  • Chemistry LibreTexts. (2022, April 26). Amino Acids Degradation. [Link]

  • Australian Government Department of Health. (2013, September 12). Acetic acid: Human health tier II assessment. [Link]

  • Unattributed. (2026, January 24).
  • MDPI. (2021, April 20). Efficient Amino Donor Recycling in Amination Reactions. [Link]

  • Carl ROTH. Safety Data Sheet: DMAP. [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.